alpha-D-rhamnopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28161-49-1 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m1/s1 |
InChI Key |
SHZGCJCMOBCMKK-PQMKYFCFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of α-D-Rhamnopyranose in Bacterial Physiology, Virulence, and Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhamnose, a 6-deoxyhexose sugar, is a critical component of various bacterial cell surface structures, playing a fundamental role in cell wall integrity, pathogenesis, and the formation of resilient biofilm communities. While L-rhamnose is the more common isomer in bacteria, D-rhamnose is also found in the lipopolysaccharides (LPS) of certain Gram-negative bacteria like Pseudomonas aeruginosa.[1] The biosynthesis of rhamnose is essential for the viability and virulence of many pathogenic bacteria, and its absence in humans makes the biosynthetic pathway an attractive target for novel antimicrobial therapies.[2][3] This technical guide provides an in-depth exploration of the biological roles of α-D-rhamnopyranose and its L-isomer in bacteria, detailing its biosynthesis, its incorporation into cellular structures, and its impact on critical bacterial processes. The guide includes a compilation of quantitative data, detailed experimental protocols for studying rhamnose functions, and visualizations of key pathways and workflows to aid researchers in this field.
Introduction to Rhamnose in Bacteria
Rhamnose is a methyl-pentose sugar that exists in both L- and D-enantiomeric forms in nature.[1] In bacteria, L-rhamnose is a common constituent of the O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria and is a key component of cell wall polysaccharides in many Gram-positive species, including Streptococcus, Enterococcus, and Lactococcus.[4][5] The presence of rhamnose-containing polysaccharides can constitute a significant portion of the cell wall, contributing to its structural integrity.[5]
In the medically important bacterium Mycobacterium tuberculosis, L-rhamnose plays an indispensable role by covalently linking the arabinogalactan to the peptidoglycan layer, a structure critical for the overall architecture and viability of the mycobacterial cell wall.[6] The essentiality of this sugar in such pathogens underscores the potential of its biosynthetic pathway as a drug target.[7] Furthermore, rhamnose is a key component of rhamnolipids, biosurfactants produced by Pseudomonas aeruginosa that are integral to biofilm formation, motility, and virulence.[1][8]
Biosynthesis of Nucleotide-Activated Rhamnose
The incorporation of rhamnose into polysaccharides and other glycoconjugates requires its activation as a nucleotide sugar donor. The most common precursor for L-rhamnose is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), synthesized via the widely conserved Rml pathway.[3][9] D-rhamnose is synthesized from GDP-D-mannose.[9]
The dTDP-L-Rhamnose Biosynthesis Pathway (Rml Pathway)
The synthesis of dTDP-L-rhamnose from glucose-1-phosphate involves four enzymatic steps catalyzed by the RmlA, RmlB, RmlC, and RmlD proteins.[3][9]
-
RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the condensation of glucose-1-phosphate and dTTP to form dTDP-D-glucose.[7][9]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[9]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-6-deoxy-L-mannose.[9]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces dTDP-4-keto-6-deoxy-L-mannose to the final product, dTDP-L-rhamnose.[9][10]
Structural and Functional Roles of Rhamnose in Bacteria
Gram-Negative Bacteria: Lipopolysaccharide (LPS)
In many Gram-negative bacteria, L-rhamnose is a key component of the O-antigen portion of LPS. The O-antigen is a long polysaccharide chain that extends from the bacterial surface and is a major virulence factor.[11][12] It contributes to serum resistance by preventing the binding of complement components and subsequent cell lysis.[11] Mutants deficient in rhamnose biosynthesis often exhibit a rough LPS phenotype and increased sensitivity to serum killing.[11]
Gram-Positive Bacteria: Cell Wall Polysaccharides
In several Gram-positive genera, rhamnose-containing cell wall polysaccharides (Rha-CWPS) are major constituents of the cell envelope, analogous to wall teichoic acids.[5][13] These polysaccharides are crucial for maintaining cell shape, cell division, and overall cell wall architecture.[5] In Streptococcus mutans, the rhamnose-glucose polysaccharide (RGP) is vital for these processes, and its disruption leads to severe growth defects.[10]
Mycobacterium tuberculosis: A Critical Linker
In M. tuberculosis, an α-L-rhamnopyranosyl residue forms a critical link between the arabinogalactan polysaccharide and the peptidoglycan layer.[6] The biosynthesis of dTDP-L-rhamnose is therefore essential for the viability of this pathogen, making the Rml enzymes attractive targets for the development of new anti-tuberculosis drugs.[7]
Rhamnose in Biofilm Formation and Quorum Sensing
Rhamnose plays a significant role in the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS).
In P. aeruginosa, rhamnose is a component of the Psl exopolysaccharide, which is important for the initial attachment and structural integrity of the biofilm.[1] More notably, P. aeruginosa produces rhamnolipids, which are glycolipid biosurfactants composed of one or two rhamnose molecules linked to a fatty acid chain.[1] Rhamnolipid production is regulated by the quorum sensing (QS) systems, specifically the rhl system.[1][8] These molecules are involved in maintaining the architecture of the biofilm, including the formation of channels, and are also implicated in motility and virulence.[1][14]
Quantitative Data on the Role of Rhamnose
The disruption of rhamnose biosynthesis has quantifiable effects on bacterial physiology and virulence.
| Bacterial Species | Gene Disrupted | Phenotype | Quantitative Effect | Reference |
| Streptococcus mutans | rmlD | Growth Defect | Significant reduction in growth rate and final cell density compared to wild-type. | [10] |
| Streptococcus mutans | rmlD | Acid and Oxidative Stress Susceptibility | Increased sensitivity to low pH and hydrogen peroxide challenge. | [10] |
| Streptococcus mutans | rmlD | Biofilm Formation | Significantly disrupted biofilm formation. | [10] |
| Escherichia coli O75:K5 | rfbD | Serum Resistance | 99.9% killing in 80% serum within the first hour, compared to 500% increase in numbers for the wild-type. | [11] |
| Actinobacillus pleuropneumoniae | O-antigen mutant | Biofilm Formation | Biofilm biomass reduced to under 0.1 μm³/μm² compared to 4.50 ± 0.84 μm³/μm² for the parental strain. | [15] |
| P. aeruginosa | QS deficient isolates | Virulence Factor Production | Significant decrease in the production of pyocyanin, protease, lipase, and hemolysin. | [16] |
Experimental Protocols
Quantification of Biofilm Formation using Crystal Violet Assay
This protocol provides a method for quantifying biofilm formation in a microtiter plate format.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% (v/v) ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Grow bacterial cultures overnight in the appropriate medium.
-
Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.
-
Carefully remove the planktonic cells by gently aspirating the medium from each well.
-
Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
Extraction and Quantification of Rhamnolipids by HPLC-MS
This protocol outlines the extraction and analysis of rhamnolipids from bacterial culture supernatants.[17][18][19]
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
Formic acid
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
HPLC system coupled with a mass spectrometer (MS)
Procedure:
-
Extraction:
-
Acidify the cell-free culture supernatant to pH 2-3 with concentrated HCl.
-
Extract the rhamnolipids twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under vacuum.
-
-
Solid-Phase Extraction (SPE) for Purification (Optional):
-
Dissolve the crude extract in a small volume of methanol.
-
Condition a C18 SPE column with methanol followed by acidified water.
-
Load the sample onto the column.
-
Wash the column with acidified water to remove impurities.
-
Elute the rhamnolipids with methanol.
-
Evaporate the eluate to dryness.
-
-
HPLC-MS Analysis:
-
Reconstitute the dried extract in a known volume of methanol.
-
Inject the sample into the HPLC-MS system.
-
HPLC Conditions:
-
MS Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Range: m/z 200-900.[17]
-
-
Identify and quantify rhamnolipid congeners based on their mass-to-charge ratios and retention times compared to standards.
-
Quantification of Virulence Gene Expression by qRT-PCR
This protocol describes the relative quantification of virulence gene expression in rhamnose biosynthesis mutants compared to the wild-type strain.[2][20][21]
Materials:
-
Bacterial RNA from wild-type and mutant strains
-
RNA isolation kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target virulence genes and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Extract total RNA from bacterial cultures grown under specific conditions using a commercial RNA isolation kit.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit and random primers or gene-specific reverse primers.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for the target gene and a housekeeping gene (for normalization).
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the mutant strain to the wild-type.
-
Conclusion
α-D-Rhamnopyranose and its L-isomer are integral to the biology of a wide range of bacteria, contributing to fundamental processes such as cell wall integrity, virulence, and biofilm formation. The absence of rhamnose biosynthesis pathways in humans makes the enzymes involved prime targets for the development of novel antibacterial agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the multifaceted roles of rhamnose in bacteria and for those engaged in the discovery of new antimicrobial strategies. Further research into the regulation of rhamnose metabolism and its precise interactions with the host will continue to illuminate its importance in bacterial pathogenesis and may unveil new avenues for therapeutic intervention.
References
- 1. Quorum sensing: implications on rhamnolipid biosurfactant production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Reverse Transcription PCR as a Tool to Study Virulence Gene Regulation in Bacterial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Scarless Chromosomal Gene Knockout Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. A Novel Gene Required for Rhamnose-Glucose Polysaccharide Synthesis in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of l-Rhamnose Biosynthesis Results in Severe Growth Defects in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Loss of Serum Resistance by Defined Lipopolysaccharide Mutants and an Acapsular Mutant of Uropathogenic Escherichia coli O75:K5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. scholar.unair.ac.id [scholar.unair.ac.id]
- 15. journals.asm.org [journals.asm.org]
- 16. Impact of Quorum Sensing System on Virulence Factors Production in Pseudomonas aeruginosa - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Liquid chromatography/mass spectrometry for the identification and quantification of rhamnolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the α-D-Rhamnopyranose Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core alpha-D-rhamnopyranose biosynthesis pathway, a critical metabolic route in many prokaryotes for the production of the deoxy sugar L-rhamnose. The absence of this pathway in humans makes it an attractive target for the development of novel antimicrobial agents. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols for studying the pathway, and provides visual representations of the core processes.
Introduction to α-D-Rhamnopyranose Biosynthesis
L-rhamnose is a ubiquitous component of the cell surface in many pathogenic bacteria, where it plays a crucial role in structural integrity, virulence, and survival.[1] It is a key constituent of lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria.[2][3] The biosynthesis of L-rhamnose predominantly proceeds through the formation of a nucleotide-activated precursor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[4][5] This multi-step enzymatic pathway, commonly referred to as the Rml pathway, is highly conserved across various bacterial species.[5]
The critical nature of this pathway for bacterial viability, coupled with its absence in mammalian hosts, has positioned the enzymes of the dTDP-L-rhamnose biosynthesis pathway as promising targets for the development of new antibiotics.[6] This guide will focus on the canonical four-enzyme pathway responsible for the synthesis of dTDP-L-rhamnose.
The Core dTDP-L-Rhamnose Biosynthesis Pathway
The synthesis of dTDP-L-rhamnose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) is catalyzed by a series of four enzymes: RmlA, RmlB, RmlC, and RmlD.[5][7] The genes encoding these enzymes are often found clustered together in an operon.[5]
Enzymatic Steps
The pathway consists of the following sequential reactions:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the initial step, the transfer of a thymidylyl group from dTTP to glucose-1-phosphate, forming dTDP-D-glucose and pyrophosphate.[7][8] This reaction is a key regulatory point in the pathway.[8]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the NAD⁺-dependent dehydration of dTDP-D-glucose to produce dTDP-4-keto-6-deoxy-D-glucose.[9][10][11]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme performs a double epimerization at the C3' and C5' positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-keto-L-rhamnose).[12]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is the NADPH-dependent reduction of the 4-keto group of dTDP-4-keto-L-rhamnose by RmlD to yield the final product, dTDP-L-rhamnose.[13][14]
Pathway Diagram
Quantitative Data
The following tables summarize key quantitative data for the enzymes of the dTDP-L-rhamnose biosynthesis pathway from various bacterial sources.
Table 1: Kinetic Parameters of RmlA
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Saccharothrix syringae | dTTP | 49.56 | 5.39 | [15] |
| Saccharothrix syringae | Glucose-1-Phosphate | 117.30 | 3.46 | [15] |
| Pseudomonas aeruginosa | dTDP-L-rhamnose (Ki) | 22 | N/A | [8] |
Table 2: Kinetic Parameters of RmlB
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Saccharothrix syringae | dTDP-D-glucose | 98.60 | 11.2 | [15][16] |
Table 3: Inhibitor Activity
| Inhibitor | Target Enzyme(s) | Organism | IC50 (µM) | Reference |
| Ri03 | RmlB, RmlC, GacA (RmlD homolog) | Streptococcus pyogenes | ~166 | [3] |
| Compound 1 | RmlA | Pseudomonas aeruginosa | 0.22 | [17] |
| Compound 2 | RmlA | Pseudomonas aeruginosa | 1.23 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the dTDP-L-rhamnose biosynthesis pathway.
Recombinant Expression and Purification of Rml Enzymes
The enzymes of the rhamnose biosynthesis pathway are typically overexpressed as His-tagged fusion proteins in Escherichia coli for purification and characterization.
Protocol:
-
Cloning: The rmlA, rmlB, rmlC, and rmlD genes from the organism of interest are amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.
-
Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 16-25°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.
-
Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Protein Characterization: The purity of the recombinant protein is assessed by SDS-PAGE, and the concentration is determined using a standard method such as the Bradford assay.
Enzyme Assays
4.2.1. RmlA (Glucose-1-phosphate thymidylyltransferase) Assay
The activity of RmlA can be determined by measuring the formation of pyrophosphate using a coupled-enzyme assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA, 0.1 mM EGTA, 0.05% NP-40, 15 nM recombinant RmlA, 0.8 μg/ml pyrophosphatase, 5 μM dTTP, and 5 μM glucose-1-phosphate.[18]
-
Initiation: The reaction is initiated by the addition of the enzyme.
-
Detection: The release of inorganic phosphate from the hydrolysis of pyrophosphate by pyrophosphatase is measured using a colorimetric method, such as the malachite green assay.
-
Calculation: The specific activity of the enzyme is calculated based on the rate of phosphate production.
4.2.2. RmlB, RmlC, and RmlD Coupled Assay
The activities of the last three enzymes in the pathway can be monitored together in a continuous spectrophotometric assay by following the oxidation of NADPH.
Protocol:
-
Reaction Mixture: Prepare an assay buffer containing 25 mM Tris-base (pH 7.5), 150 mM NaCl, and 0.2 mM NADPH.[3] Add purified recombinant RmlB, RmlC, and RmlD (or GacA) to the buffer.
-
Initiation: Start the reaction by adding the substrate, dTDP-D-glucose (e.g., 400 µM).[3]
-
Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ by RmlD.
-
Calculation: The rate of the reaction can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH.
One-Pot Enzymatic Synthesis of dTDP-L-Rhamnose
This protocol allows for the efficient synthesis of dTDP-L-rhamnose from simple starting materials in a single reaction vessel.
Protocol:
-
Reaction Mixture: In a single reaction vessel, combine the following components in a suitable buffer (e.g., 40 mM Tris-HCl, pH 8.5): 10 mM dTTP, 10 mM glucose-1-phosphate, 2.5 mM MgCl₂, 0.02 mM NAD⁺, and 1.5 mM NADPH.[16]
-
Enzyme Addition: Add the purified recombinant enzymes Ss-RmlA, Ss-RmlB, Ss-RmlD (100 µg/ml each), and Ss-RmlC (200 µg/ml).[16]
-
Incubation: Incubate the reaction mixture at 30°C for approximately 90 minutes.[16]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: The final product, dTDP-L-rhamnose, can be purified from the reaction mixture using anion-exchange chromatography followed by desalting.[19]
Experimental Workflow Diagram
Conclusion
The α-D-rhamnopyranose biosynthesis pathway, particularly the dTDP-L-rhamnose pathway in bacteria, represents a well-defined and essential metabolic route that is a prime target for the development of novel antimicrobial therapeutics. This guide has provided a detailed overview of the core enzymatic steps, a compilation of relevant quantitative data, and comprehensive experimental protocols to facilitate further research in this area. The provided visualizations of the pathway and experimental workflow aim to offer a clear and concise understanding of these complex processes. Further investigation into the structural biology of the Rml enzymes and the development of potent and specific inhibitors will be crucial in the ongoing effort to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot four-enzyme synthesis of thymidinediphosphate-l-rhamnose [agris.fao.org]
- 3. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. embopress.org [embopress.org]
- 9. proteopedia.org [proteopedia.org]
- 10. dTDP-glucose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 11. The crystal structure of dTDP-D-Glucose 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium, the second enzyme in the dTDP-l-rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Overexpression, purification, crystallization and preliminary structural study of dTDP-6-deoxy-L-lyxo-4-hexulose reductase (RmlD), the fourth enzyme of the dTDP-L-rhamnose synthesis pathway, from Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Next generation Glucose-1-phosphate thymidylyltransferase (RmlA) inhibitors: An extended SAR study to direct future design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to α-D-Rhamnopyranose and α-L-Rhamnopyranose for Researchers and Drug Development Professionals
An In-depth Exploration of the Stereoisomers of a Biologically Significant Deoxy Sugar
This technical guide provides a detailed comparative analysis of α-D-rhamnopyranose and its more common enantiomer, α-L-rhamnopyranose. Rhamnose, a 6-deoxyhexose, plays a crucial role in the structure of bacterial and plant cell walls, and its derivatives are of increasing interest in the fields of immunology, cosmetology, and drug development. Understanding the distinct properties and biological activities of its D- and L-isomers is paramount for leveraging these molecules in research and therapeutic applications.
Structural and Physicochemical Properties
Rhamnose (6-deoxymannose) is a methyl pentose sugar that exists in two enantiomeric forms: D-rhamnose and L-rhamnose. The naturally occurring and more extensively studied form is L-rhamnose.[1] The pyranose ring structure is the most stable conformation for these sugars in solution. The alpha anomers of both D- and L-rhamnopyranose are the focus of this guide.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of α-D-rhamnopyranose and α-L-rhamnopyranose. It is important to note that while data for the L-enantiomer is readily available, specific experimental values for the D-enantiomer are less common in the literature. As enantiomers, many of their physical properties are expected to be identical in magnitude but opposite in sign for optical rotation.
| Property | α-D-Rhamnopyranose | α-L-Rhamnopyranose |
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₅ |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol |
| Melting Point | Not widely reported | 91-95 °C (monohydrate) |
| Optical Rotation [α]D | Expected to be equal in magnitude and opposite in sign to L-rhamnose | +9.18° (equilibrium mixture in water)[2] |
| Solubility | Data not readily available | Very soluble in water and methanol; soluble in absolute alcohol.[2] 521.5 g/L in water at 40 °C. |
| Appearance | Not widely reported | White crystalline solid.[2] |
Biological Significance and Signaling Pathways
L-Rhamnose is a significant component of the cell walls of various bacteria, including Mycobacterium tuberculosis, where it forms part of the arabinogalactan-peptidoglycan complex.[1] This makes the biosynthetic pathway of L-rhamnose a potential target for novel antibacterial drugs. In plants, L-rhamnose is a key constituent of pectin and other polysaccharides.[3] D-Rhamnose is less common in nature but has been identified in the lipopolysaccharides of some bacteria, such as Pseudomonas aeruginosa.[1]
Recent studies have also highlighted the role of L-rhamnose in cellular signaling in humans. It has been shown to modulate the expression of genes related to skin aging by interacting with lectin receptors on fibroblasts.[4]
Biosynthetic Pathways
The biosynthesis of nucleotide-activated rhamnose is a critical prerequisite for its incorporation into glycoconjugates. The pathways for D- and L-rhamnose are distinct.
The most common pathway for L-rhamnose biosynthesis in bacteria involves the conversion of glucose-1-phosphate to deoxythymidine diphosphate (dTDP)-L-rhamnose. This process is catalyzed by four key enzymes: RmlA, RmlB, RmlC, and RmlD.[5]
References
The Discovery and History of D-Rhamnose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Rhamnose, a 6-deoxy-D-mannose, is a rare monosaccharide that has garnered significant interest in the fields of microbiology, immunology, and drug development. Unlike its more common L-enantiomer, which is widespread in plants and bacteria, D-rhamnose is primarily found as a key component of the lipopolysaccharide (LPS) of certain pathogenic bacteria, most notably Pseudomonas aeruginosa.[1][2] Its unique presence in these microbial structures makes the biosynthetic pathway of D-rhamnose an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the study of D-rhamnose, including detailed experimental protocols and data presented for the scientific community.
Discovery and Early History
The history of monosaccharide chemistry was largely shaped in the late 19th and early 20th centuries by the pioneering work of Emil Fischer, who elucidated the structures of many common sugars like glucose.[3][4][5] His development of the Fischer projection in 1891 provided a systematic way to represent the stereochemistry of these molecules.[6] The methods for determining the structure of monosaccharides in this era relied on a combination of chemical reactions, such as oxidation and chain extension (Kiliani-Fischer synthesis), and the measurement of optical rotation.[3][7]
While the foundational work on carbohydrates was laid by Fischer and his contemporaries, the discovery of D-rhamnose came much later. The initial focus of carbohydrate research was on the more abundant sugars. The first detailed report of the isolation and characterization of D-rhamnose from a natural source appears to be in a 1962 paper by A. Markovitz .[4] In this seminal work, D-rhamnose was isolated from the capsular polysaccharide of a gram-negative bacterium. This discovery was significant as it highlighted the existence of this rare sugar in the bacterial kingdom and paved the way for future investigations into its structure, function, and biosynthesis.
Early studies on the composition of bacterial cell walls, which began in the 1950s, had identified rhamnose as a component in Gram-positive bacteria, but the specific enantiomer was not always determined.[3] The work by Markovitz provided clear evidence for the natural occurrence of the D-enantiomer.
Structural Elucidation and Synthesis
The structural elucidation of D-rhamnose followed the classical methods of carbohydrate chemistry established by Fischer and others. These methods included:
-
Elemental Analysis: To determine the empirical formula.
-
Optical Rotation: To characterize the stereochemistry of the molecule. Historical data on the optical rotation of rhamnose derivatives was crucial for comparison.[8][9][10]
-
Formation of Derivatives: Preparation of crystalline derivatives, such as osazones and nitrophenylhydrazones, which have characteristic melting points and optical rotations.[10]
-
Chemical Degradation and Synthesis: Relating the structure of the unknown sugar to known sugars through a series of chemical reactions.
The synthesis of D-rhamnose has been achieved through various methods, often starting from the more common sugar D-mannose.[11] These synthetic routes have been crucial for confirming its structure and for producing material for further biological studies.
Biochemical Significance: The Biosynthesis of GDP-D-Rhamnose
The biological importance of D-rhamnose is intrinsically linked to its role as a building block of bacterial lipopolysaccharides (LPS).[12][13][14] In Pseudomonas aeruginosa, D-rhamnose is a major component of the O-antigen portion of the LPS, a molecule critical for the bacterium's virulence and interaction with the host immune system.[12][13]
The biosynthesis of D-rhamnose occurs via a specific enzymatic pathway that produces the activated sugar nucleotide, GDP-D-rhamnose . This pathway starts from GDP-D-mannose and involves two key enzymes:
-
GDP-D-mannose-4,6-dehydratase (Gmd) : This enzyme catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[15][16][17][18]
-
GDP-6-deoxy-D-lyxo-4-hexulose reductase (Rmd) : This enzyme then reduces the intermediate to form the final product, GDP-D-rhamnose.[15][19][20][21][22]
The genes encoding these enzymes are often found in a conserved cluster in the bacterial genome.[15] The absence of this pathway in humans makes it an excellent target for the development of novel antibiotics.
Quantitative Data
The following table summarizes key quantitative data for D-rhamnose.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [23] |
| Molecular Weight | 164.16 g/mol | [8][23] |
| Melting Point (α-form) | 82-92 °C (monohydrate) | [8] |
| Melting Point (β-form) | 122-126 °C | [8] |
| Optical Rotation [α]D²⁰ | -7.7° → +8.9° (mutarotation) (α-form) | [8] |
| Optical Rotation [α]D²⁰ | +31.5° (initial) (β-form) | [8] |
Experimental Protocols
Isolation of D-Rhamnose from Bacterial Lipopolysaccharide (LPS)
This protocol is a generalized method based on historical and modern procedures for the isolation of D-rhamnose from the LPS of Pseudomonas aeruginosa.[24][25][26][27]
Materials:
-
Bacterial cell paste of a D-rhamnose-containing strain (e.g., Pseudomonas aeruginosa)
-
Hot phenol-water solution (45% phenol)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Acetone
-
Dialysis tubing (1-2 kDa MWCO)
-
Hydrochloric acid (HCl)
-
Dowex 50W-X8 (H+ form) and Dowex 1-X8 (formate form) resins
-
Sephadex G-15 or equivalent size-exclusion chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., butanol:ethanol:water, 5:3:2)
-
Visualizing agent for TLC (e.g., aniline phthalate spray)
Procedure:
-
LPS Extraction: a. Resuspend the bacterial cell paste in water. b. Add an equal volume of hot (65-70 °C) 90% phenol and stir vigorously for 30 minutes. c. Cool the mixture on ice and centrifuge to separate the phases. d. Carefully collect the upper aqueous phase containing the LPS. e. Repeat the extraction of the phenol phase with an equal volume of hot water. f. Combine the aqueous phases and dialyze extensively against deionized water for 48-72 hours to remove phenol and other small molecules. g. Lyophilize the dialyzed solution to obtain crude LPS.
-
Hydrolysis of LPS: a. Dissolve the crude LPS in 2 M HCl. b. Heat the solution at 100 °C for 2-4 hours to hydrolyze the glycosidic linkages. c. Cool the solution and neutralize with a strong base (e.g., NaOH) or pass through an anion-exchange column (Dowex 1-X8, formate form) to remove the acid.
-
Purification of D-Rhamnose: a. Apply the neutralized hydrolysate to a cation-exchange column (Dowex 50W-X8, H+ form) to remove any amino sugars. b. Concentrate the eluate and apply it to a size-exclusion chromatography column (e.g., Sephadex G-15) equilibrated with water. c. Collect fractions and monitor for the presence of monosaccharides using TLC. Spot fractions on a TLC plate, develop the chromatogram, and visualize the sugars by spraying with aniline phthalate and heating. d. Pool the fractions containing the purified D-rhamnose. e. Lyophilize the pooled fractions to obtain D-rhamnose as a white powder.
-
Characterization: a. Confirm the identity and purity of the isolated D-rhamnose by comparing its properties (e.g., melting point, optical rotation, NMR spectroscopy) with those of an authentic standard.
Enzymatic Assay for GDP-D-mannose-4,6-dehydratase (Gmd)
This assay is based on the spectrophotometric measurement of the formation of the 4-keto-6-deoxy intermediate, which absorbs light at a specific wavelength after a chemical derivatization step.[6][16][25]
Materials:
-
Purified Gmd enzyme
-
GDP-D-mannose (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Sodium periodate (NaIO₄)
-
Sodium arsenite
-
Thiobarbituric acid (TBA)
-
Spectrophotometer
Procedure:
-
Enzyme Reaction: a. Prepare a reaction mixture containing Tris-HCl buffer, GDP-D-mannose, and the Gmd enzyme solution. b. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) for a defined period (e.g., 30 minutes). c. Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid) or by heat inactivation.
-
Colorimetric Detection of the Product: a. To the terminated reaction mixture, add sodium periodate solution and incubate at room temperature to oxidize the keto-sugar. b. Add sodium arsenite to quench the excess periodate. c. Add thiobarbituric acid solution and heat the mixture in a boiling water bath for 15 minutes to develop a colored product. d. Cool the mixture to room temperature and measure the absorbance at the appropriate wavelength (typically around 549 nm).
-
Calculation of Enzyme Activity: a. Create a standard curve using known concentrations of a suitable standard (e.g., a synthesized 4-keto-6-deoxy sugar). b. Calculate the amount of product formed in the enzymatic reaction from the standard curve. c. Express the enzyme activity in standard units (e.g., µmol of product formed per minute per mg of enzyme).
Enzymatic Assay for GDP-6-deoxy-D-lyxo-4-hexulose Reductase (Rmd)
This assay measures the consumption of the co-substrate NADPH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[20][21]
Materials:
-
Purified Rmd enzyme
-
GDP-4-keto-6-deoxy-D-mannose (substrate)
-
NADPH (co-substrate)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Enzyme Reaction: a. Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, NADPH, and the Rmd enzyme solution. b. Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37 °C). c. Initiate the reaction by adding the substrate, GDP-4-keto-6-deoxy-D-mannose, and mix quickly.
-
Spectrophotometric Measurement: a. Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for several minutes.
-
Calculation of Enzyme Activity: a. Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. b. Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the rate of NADPH consumption. c. Express the enzyme activity in standard units (e.g., µmol of NADPH consumed per minute per mg of enzyme).
Signaling Pathways and Logical Relationships
While D-rhamnose itself is not directly implicated as a signaling molecule in the classical sense, its biosynthesis is a critical step in the formation of LPS, which is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4). Therefore, the pathway leading to GDP-D-rhamnose is of significant interest in understanding bacterial pathogenesis and host-pathogen interactions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 3. The Gram-Positive Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of D-talomethylose (6-deoxy-Dtalose) and D-rhamnose (6-deoxy-D-mannose) from capsular polysaccharide of a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose - Wikipedia [en.wikipedia.org]
- 8. Rhamnose [drugfuture.com]
- 9. Conformational analysis and molecular dynamics simulation of alpha-(1-->2) and alpha-(1-->3) linked rhamnose oligosaccharides: reconciliation with optical rotation and NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Genetic and Functional Diversity of Pseudomonas aeruginosa Lipopolysaccharide [frontiersin.org]
- 14. The Role of Pseudomonas aeruginosa Lipopolysaccharide in Bacterial Pathogenesis and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 17. GDP-mannose 4,6 dehydratase | Abcam [abcam.co.jp]
- 18. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BioKB - Entity - GO:0033705 [biokb.lcsb.uni.lu]
- 20. Identification of two GDP-6-deoxy-D-lyxo-4-hexulose reductases synthesizing GDP-D-rhamnose in Aneurinibacillus thermoaerophilus L420-91T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GDP-4-dehydro-6-deoxy-D-mannose reductase - Wikipedia [en.wikipedia.org]
- 22. uniprot.org [uniprot.org]
- 23. D-Rhamnose | C6H12O5 | CID 5460029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-D-Rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-D-Rhamnopyranose is the D-enantiomer of the more commonly occurring L-rhamnopyranose. It is a 6-deoxyhexose, a monosaccharide with a methyl group at the C6 position instead of a hydroxymethyl group. This structural feature imparts unique physical and chemical properties that are of significant interest in various fields, including glycobiology, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and biosynthetic pathways.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. It is important to note that while much of the available data pertains to the more common L-enantiomer, the physical properties such as melting point, boiling point, and solubility are expected to be identical for the D-enantiomer. The key differentiating property is the specific optical rotation, which is equal in magnitude but opposite in sign.
Table 1: Physical Properties of D-Rhamnopyranose
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 91-95 °C (as monohydrate) | [3] |
| Specific Rotation [α]D | -6.1° (c= as D-rhamnose monohydrate in water, after 11 hours) | [2] |
| Solubility | Very soluble in water and methanol; soluble in absolute alcohol. | [3] |
Table 2: Spectroscopic Data for Rhamnose (General)
| Technique | Key Features | Source(s) |
| ¹H NMR (D₂O) | Signals corresponding to the anomeric proton (α- and β-anomers), ring protons, and the characteristic methyl group doublet. | [4][5][6] |
| ¹³C NMR (D₂O) | Signals for the six carbon atoms, with the C6 methyl carbon appearing at a characteristic upfield shift. | [7][8][9] |
| IR Spectroscopy | Broad O-H stretching, C-H stretching, and a complex fingerprint region with C-O and C-C stretching and bending vibrations. | [7] |
| Mass Spectrometry | Fragmentation patterns often involve dehydration and cleavage of the pyranose ring. | [1] |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of this compound can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Measurement of Specific Optical Rotation
Methodology: The specific rotation is measured using a polarimeter.
-
Sample Preparation: A solution of this compound of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.
-
Instrumentation: A polarimeter with a sodium lamp (D-line, 589 nm) as the light source.
-
Procedure: The polarimeter tube is first filled with the pure solvent to obtain a zero reading. The tube is then filled with the sample solution, and the observed rotation (α) is measured. The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length of the polarimeter tube in decimeters and c is the concentration of the solution in g/mL. The rotation is observed over time to monitor for mutarotation until a stable value is reached.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H and ¹³C NMR spectra are recorded to confirm the structure and stereochemistry.
-
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
¹H NMR: The spectrum is acquired to observe the chemical shifts and coupling constants of the protons. The anomeric proton (H-1) of the α-anomer typically appears as a doublet at a downfield chemical shift with a small coupling constant (J₁,₂). The methyl group at C-6 appears as a characteristic doublet in the upfield region.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is acquired to identify the six distinct carbon signals. The chemical shift of the anomeric carbon (C-1) is particularly informative for assigning the anomeric configuration. The C-6 methyl carbon resonates at a high-field chemical shift. 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used for complete assignment of all proton and carbon signals.
-
Infrared (IR) Spectroscopy
Methodology: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A solid sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. The spectrum will show a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the hydroxyl groups, C-H stretching absorptions around 2900 cm⁻¹, and a complex "fingerprint" region below 1500 cm⁻¹ containing C-O and C-C stretching and various bending vibrations.
Mass Spectrometry (MS)
Methodology: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Sample Preparation: The sample can be introduced directly or after derivatization (e.g., silylation) to increase volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is dissolved in a suitable solvent.
-
Instrumentation: A mass spectrometer (e.g., ESI-TOF, GC-MS).
-
Procedure: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum will show a molecular ion peak (or a pseudomolecular ion peak, such as [M+Na]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern typically involves the loss of water molecules and cleavage of the pyranose ring, providing structural information.
Chemical Synthesis and Reactivity
Synthesis of D-Rhamnose from Methyl α-D-Mannopyranoside
A key chemical property of this compound is its synthesis from the readily available D-mannose. A common route involves the conversion of methyl α-D-mannopyranoside through a series of reactions to achieve the deoxygenation at the C6 position.[2]
Experimental Protocol for the Synthesis of D-Rhamnose: [2]
-
Tosylation: Methyl α-D-mannopyranoside is selectively tosylated at the primary hydroxyl group (C6) using p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Iodination: The resulting 6-O-tosyl derivative is then converted to the 6-iodo derivative by reaction with sodium iodide in acetone.
-
Reduction: The 6-iodo group is subsequently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a reducing agent like lithium aluminum hydride, yielding methyl α-D-rhamnopyranoside.
-
Hydrolysis: Finally, the methyl glycoside is hydrolyzed under acidic conditions (e.g., with dilute HCl) to afford D-rhamnose. The product can then be purified by crystallization.
Reactivity and Stability
-
Anomerization: In solution, this compound exists in equilibrium with its β-pyranose anomer, as well as minor furanose and open-chain forms. This process is known as mutarotation.
-
Glycosylation: The anomeric hydroxyl group is reactive and can be modified to form glycosides.
-
Esterification and Etherification: The hydroxyl groups can undergo esterification and etherification reactions.
-
Stability: Like other reducing sugars, D-rhamnose is susceptible to degradation in both acidic and alkaline conditions, especially at elevated temperatures. In alkaline solutions, it can undergo the Lobry de Bruyn-van Ekenstein transformation, leading to an equilibrium mixture with other sugars.[10]
Biosynthesis of GDP-D-Rhamnose
In certain bacteria, D-rhamnose is synthesized as the nucleotide sugar GDP-D-rhamnose, which serves as a donor for the incorporation of D-rhamnose into polysaccharides and other glycoconjugates. This pathway starts from GDP-D-mannose.
Conclusion
This compound, while less common than its L-enantiomer, possesses a unique set of physical and chemical properties that make it a molecule of significant interest. Its synthesis from D-mannose provides a viable route for obtaining this rare sugar for further research and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working with this and related carbohydrate molecules. A thorough understanding of its properties is crucial for its application in the design of novel therapeutics, functional foods, and advanced materials.
References
- 1. L-Rhamnose | C6H12O5 | CID 25310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
- 4. 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0012305) [hmdb.ca]
- 6. 1H-N.m.r. study of L-rhamnose, methyl α-L-rhamnopyranoside, and 4-O-β-D-galactopyranosyl-L-rhamnose in deuterium oxide [biblio.ugent.be]
- 7. alpha-L-Rhamnose (3615-41-6) 13C NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000849) [hmdb.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
The Occurrence and Significance of α-D-Rhamnopyranose in Bacterial Lipopolysaccharides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant. The structure of LPS, particularly its O-antigen polysaccharide, exhibits significant variability, which influences bacterial serotype and interaction with the host immune system. A recurring monosaccharide in these structures is the 6-deoxyhexose, rhamnose, with the α-D-rhamnopyranose anomer being of particular interest due to its presence in the LPS of several pathogenic bacteria. This technical guide provides a comprehensive overview of the occurrence of α-D-rhamnopyranose in bacterial lipopolysaccharides, details the experimental protocols for its identification and quantification, and illustrates the key signaling pathways initiated by rhamnose-containing LPS.
Introduction to Lipopolysaccharides and the Role of Rhamnose
Lipopolysaccharides are complex glycolipids integral to the outer membrane of most Gram-negative bacteria, acting as a structural barrier and a primary mediator of interactions with the environment.[1] A typical LPS molecule consists of three distinct domains: the hydrophobic lipid A, which anchors the LPS in the outer membrane and is responsible for its endotoxic activity; a non-repeating core oligosaccharide; and a distal O-antigen polysaccharide, a repeating polymer of oligosaccharide units that is the primary determinant of serological specificity.[1]
The monosaccharide composition of the O-antigen is highly diverse among different bacterial species and even strains. Rhamnose (Rha), a 6-deoxymethyl-hexopyranose, is a frequently encountered component of these O-antigens, as well as the core oligosaccharide in some species.[1][2] While L-rhamnose is the more common enantiomer found in nature, D-rhamnose is also a significant constituent of the LPS of several important pathogenic bacteria, often found in the α-pyranose form.[2] The presence and specific linkages of α-D-rhamnopyranose residues contribute to the unique antigenic properties of these bacteria and can influence their virulence and interaction with the host immune system.
Occurrence of α-D-Rhamnopyranose in Bacterial Lipopolysaccharides
The presence of D-rhamnose in LPS is particularly notable in the genus Pseudomonas, especially in the opportunistic pathogen Pseudomonas aeruginosa.[3][4] It is a key component of the common polysaccharide antigen (CPA), also known as A-band LPS, which is a homopolymer of D-rhamnose.[3] Other genera known to incorporate D-rhamnose into their LPS include Burkholderia and some strains of Vibrio cholerae.[5][6]
Data Presentation
The following table summarizes the quantitative occurrence of rhamnose in the lipopolysaccharides of various bacterial species. It is important to note that the rhamnose content can vary between different serotypes and strains of the same species. The data presented is a compilation from various studies and serves as a representative overview.
| Bacterial Species | Serotype/Strain | LPS Region | Rhamnose Content (molar ratio or % of total carbohydrate) | Reference(s) |
| Pseudomonas aeruginosa | PAO1 | Common Polysaccharide Antigen (CPA/A-band) | Homopolymer of D-Rhamnose | [3] |
| Pseudomonas aeruginosa | Multiple | Outer Core | Present (heterogeneous) | [7] |
| Burkholderia cenocepacia | H111 | Exopolysaccharide | Composed of L-Rhamnose and L-Mannose | [8] |
| Paraburkholderia phymatum | MP20 | O-antigen | High amounts of rhamnose | [5] |
| Salmonella enterica | Typhimurium | O-antigen | Mannose, Rhamnose, Galactose | [9] |
| Escherichia coli | K-12 | Rough LPS (lipooligosaccharide) | Likely contains rhamnose | [2] |
| Vibrio cholerae | 395 (Ogawa) | Polysaccharide | Glucose, Heptose, Fructose, Glucosamine, Quinovosamine | [10] |
Note: This table provides a summary of reported findings. The exact quantitative values can vary based on the analytical methods used and the specific bacterial strain and growth conditions. Further research is often required to determine the precise molar ratios in specific isolates.
Experimental Protocols
The identification and quantification of α-D-rhamnopyranose in LPS require a series of meticulous experimental procedures. This section provides detailed methodologies for the key experiments.
Isolation of Lipopolysaccharide by Hot Phenol-Water Extraction
This method is widely used for the extraction of smooth-type LPS from Gram-negative bacteria.
Materials:
-
Bacterial cell pellet
-
90% Phenol, equilibrated with water
-
Deionized water
-
Dialysis tubing (12-14 kDa MWCO)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Suspend the bacterial cell pellet in deionized water.
-
Preheat the cell suspension and an equal volume of 90% phenol to 68°C.
-
Mix the preheated cell suspension and phenol vigorously for 20 minutes at 68°C.
-
Cool the mixture in an ice bath and then centrifuge at 10,000 x g for 20 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Re-extract the remaining phenol phase and the interface material with an equal volume of preheated deionized water.
-
Combine the aqueous phases and dialyze extensively against deionized water for several days at 4°C to remove residual phenol and other small molecules.
-
Lyophilize the dialyzed solution to obtain the crude LPS extract.
-
Further purification can be achieved by treatment with DNase and RNase to remove nucleic acid contamination, followed by proteinase K treatment for protein removal, and subsequent ultracentrifugation.[5]
Acid Hydrolysis of Lipopolysaccharide for Monosaccharide Analysis
This protocol describes the cleavage of glycosidic bonds in the LPS to release the constituent monosaccharides.
Materials:
-
Purified LPS
-
2 M Trifluoroacetic acid (TFA)
-
Methanol
-
Nitrogen or compressed air stream
-
Heating block or water bath
Procedure:
-
Weigh approximately 1-2 mg of lyophilized LPS into a screw-cap glass tube.
-
Add 1 mL of 2 M TFA to the tube.
-
Seal the tube tightly and heat at 120°C for 2 hours.
-
Cool the tube to room temperature and then evaporate the TFA to dryness under a gentle stream of nitrogen or compressed air.
-
Add 1 mL of methanol to the dried residue and evaporate to dryness again. Repeat this step twice to ensure complete removal of TFA.
-
The resulting dried hydrolysate containing the monosaccharides is now ready for derivatization.
Preparation of Alditol Acetate Derivatives for GC-MS Analysis
Monosaccharides are converted to their alditol acetate derivatives to make them volatile for gas chromatography analysis.
Materials:
-
LPS hydrolysate
-
Sodium borohydride (NaBH4) solution (e.g., 10 mg/mL in 1 M NH4OH)
-
Glacial acetic acid
-
Acetic anhydride
-
1-methylimidazole
-
Dichloromethane (DCM) or Chloroform
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve the dried LPS hydrolysate in 200 µL of the NaBH4 solution.
-
Incubate the mixture at room temperature for 1-2 hours to reduce the monosaccharides to their corresponding alditols.
-
Stop the reaction by adding a few drops of glacial acetic acid until the effervescence ceases.
-
Evaporate the solution to dryness under a stream of nitrogen.
-
Add 200 µL of methanol and evaporate to dryness. Repeat this step three times to remove the borate salts as volatile methylborate.
-
To the dried alditols, add 100 µL of acetic anhydride and 100 µL of 1-methylimidazole.
-
Incubate the mixture at room temperature for 10-15 minutes to acetylate the hydroxyl groups.
-
Add 1 mL of deionized water to stop the reaction.
-
Extract the alditol acetates by adding 500 µL of DCM or chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and carefully transfer the lower organic phase containing the derivatives to a new vial.
-
Repeat the extraction step.
-
Evaporate the pooled organic phases to dryness and redissolve the residue in a small volume of a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Alditol Acetates
This technique separates and identifies the individual monosaccharide derivatives based on their retention time and mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for sugar analysis (e.g., DB-5ms, Silar 10C)
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 3-5°C/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 40-500
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared alditol acetate sample into the GC-MS system.
-
Acquire the data over the entire run time.
-
Identify the rhamnose derivative peak by comparing its retention time and mass spectrum with that of an authentic D-rhamnose standard that has been subjected to the same derivatization procedure. The mass spectrum of rhamnose alditol acetate will have characteristic fragmentation patterns.
-
Quantify the amount of rhamnose by integrating the peak area and comparing it to a calibration curve generated from known concentrations of the rhamnose standard.
Signaling Pathways and Logical Relationships
LPS is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and dendritic cells.[12][13] The binding of LPS to TLR4 initiates a cascade of intracellular signaling events that lead to the production of pro-inflammatory cytokines and other immune mediators. This signaling proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[12][14]
MyD88-Dependent Signaling Pathway
This pathway is initiated at the plasma membrane and is responsible for the rapid, early-phase inflammatory response.
Caption: MyD88-dependent TLR4 signaling pathway initiated by LPS.
TRIF-Dependent Signaling Pathway
This pathway is initiated following the endocytosis of the LPS-TLR4 complex and is responsible for the late-phase inflammatory response, including the production of type I interferons.
Caption: TRIF-dependent TLR4 signaling pathway initiated by endocytosed LPS.
Experimental Workflow for LPS Analysis
The following diagram illustrates the overall workflow for the analysis of rhamnose in bacterial lipopolysaccharides.
References
- 1. Homologs of the Rml Enzymes from Salmonella enterica Are Responsible for dTDP-β-l-Rhamnose Biosynthesis in the Gram-Positive Thermophile Aneurinibacillus thermoaerophilus DSM 10155 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genes for TDP-rhamnose synthesis affect the pattern of lipopolysaccharide heterogeneity in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Heterogeneity of the L-rhamnose residue in the outer core of Pseudomonas aeruginosa lipopolysaccharide, characterized by using human monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biofilm of Burkholderia cenocepacia H111 contains an exopolysaccharide composed of L-rhamnose and l-mannose: structural characterization and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Characterization of the lipopolysaccharide from Vibrio cholerae 395 (Ogawa) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Liposomal Lipopolysaccharide Initiates TRIF-Dependent Signaling Pathway Independent of CD14 | PLOS One [journals.plos.org]
- 14. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
α-D-Rhamnopyranose in Bacterial Antigens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-D-Rhamnopyranose, a deoxyhexose sugar, is a crucial component of various bacterial cell surface glycoconjugates, including lipopolysaccharides (LPS) and cell wall polysaccharides.[1][2][3] These rhamnose-containing structures are often key antigenic determinants that elicit an immune response in the host. The biosynthesis of L-rhamnose is essential for the virulence and viability of many pathogenic bacteria, making its synthetic pathway an attractive target for novel antimicrobial therapies.[1] This technical guide provides an in-depth overview of α-D-rhamnopyranose as a component of bacterial antigens, focusing on its biosynthesis, structural diversity, and immunological significance.
Data Presentation: Biosynthesis and Structural Diversity
Biosynthesis of dTDP-L-rhamnose
The precursor for the incorporation of L-rhamnose into bacterial polysaccharides is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[4][5] This nucleotide sugar is synthesized from glucose-1-phosphate in a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[6]
Table 1: Enzymes of the dTDP-L-rhamnose Biosynthesis Pathway
| Enzyme | Name | Function |
| RmlA | Glucose-1-phosphate thymidylyltransferase | Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP. |
| RmlB | dTDP-D-glucose 4,6-dehydratase | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. |
| RmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-keto-L-rhamnose. |
| RmlD | dTDP-4-keto-L-rhamnose reductase | Reduces dTDP-4-keto-L-rhamnose to the final product, dTDP-L-rhamnose. |
Table 2: Kinetic Parameters of Rml Enzymes from Saccharothrix syringae [6][7]
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| Ss-RmlA | dTTP | 49.56 | 5.39 |
| Glucose-1-phosphate | 117.30 | 3.46 | |
| Ss-RmlB | dTDP-D-glucose | 98.60 | 11.2 |
Structural Diversity of Rhamnose-Containing Bacterial Antigens
Rhamnose is a common constituent of the O-antigen portion of lipopolysaccharides in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria. The arrangement and linkages of rhamnose residues, along with other sugars, create a vast diversity of antigenic structures.
Table 3: Examples of Rhamnose-Containing O-Antigens in Pathogenic Bacteria
| Bacterial Species | Serotype/Strain | O-Antigen Repeating Unit Structure |
| Pseudomonas aeruginosa | PAO1 | →3)-α-D-Rha-(1→3)-α-D-Rha-(1→2)-α-D-Rha-(1→ |
| Shigella flexneri | Serotype Y | →2)-α-L-Rha-(1→2)-α-L-Rha-(1→3)-α-L-Rha-(1→3)-β-D-GlcNAc-(1→ |
| Salmonella enterica | Serovar Typhimurium | [→2)-α-D-Abe-(1→3)-α-D-Man-(1→4)-α-L-Rha-(1→3)-α-D-Gal-(1→]n |
| Streptococcus pyogenes (Group A Streptococcus) | Poly-rhamnose backbone with N-acetylglucosamine side chains | |
| Enterococcus faecalis | Rhamnose-containing enterococcal polysaccharide antigen (Epa) |
Experimental Protocols
Isolation and Purification of Rhamnose-Containing O-Antigen from Gram-Negative Bacteria
This protocol is a generalized procedure based on the hot phenol-water extraction method.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Phenol, saturated with Tris-HCl (pH 8.0)
-
Diethyl ether
-
Acetic acid
-
DNase I and RNase A
-
Proteinase K
-
Dialysis tubing (10 kDa MWCO)
-
Ultracentrifuge
Procedure:
-
Bacterial Cell Harvest: Grow the bacterial strain of interest to the late logarithmic phase in an appropriate liquid medium. Harvest the cells by centrifugation at 6,000 x g for 15 minutes. Wash the cell pellet twice with PBS.
-
Lysis and Enzymatic Digestion: Resuspend the bacterial pellet in PBS. Lyse the cells by sonication or French press. Add DNase I and RNase A to a final concentration of 10 µg/mL each and incubate at 37°C for 2 hours. Subsequently, add Proteinase K to a final concentration of 50 µg/mL and incubate at 56°C for 2 hours.
-
Hot Phenol-Water Extraction: Add an equal volume of hot (65-70°C) phenol to the cell lysate. Vortex the mixture vigorously for 15 minutes and then incubate at 65-70°C for 30 minutes with occasional vortexing. Cool the mixture on ice and centrifuge at 10,000 x g for 20 minutes to separate the phases.
-
LPS Precipitation: Carefully collect the upper aqueous phase containing the LPS. Add two volumes of cold ethanol to precipitate the LPS. Incubate at -20°C overnight.
-
O-Antigen Cleavage: Centrifuge the LPS precipitate and resuspend it in 1% acetic acid. Heat at 100°C for 1-2 hours to hydrolyze the lipid A moiety.
-
Purification: Centrifuge to pellet the lipid A. Collect the supernatant containing the O-antigen polysaccharide. Dialyze extensively against deionized water for 48 hours. Lyophilize the purified O-antigen.
Structural Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified polysaccharide in 0.5 mL of D₂O.
-
Lyophilize and redissolve in D₂O three times to exchange all exchangeable protons with deuterium.
-
Filter the final solution into an NMR tube.
NMR Experiments:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to obtain an overview of the proton signals, particularly in the anomeric region (4.5-5.5 ppm).
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same sugar residue, allowing for the tracing of spin systems.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a spin system, aiding in the complete assignment of individual sugar residues.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing the carbon chemical shifts.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for determining the glycosidic linkages between sugar residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which helps to confirm glycosidic linkages and determine the three-dimensional structure.
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of all protons and carbons for each sugar residue.
-
Use the HMBC and NOESY/ROESY data to establish the sequence and linkage of the monosaccharides in the repeating unit.
Characterization by MALDI-TOF Mass Spectrometry
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Sample Spotting: Mix 1 µL of the purified polysaccharide solution (0.1-1 mg/mL) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the mixture to air-dry (dried droplet method).
MALDI-TOF MS Analysis:
-
Acquire mass spectra in both positive and negative ion modes.
-
In positive ion mode, polysaccharides are often detected as [M+Na]⁺ or [M+K]⁺ adducts.
-
The resulting spectrum will show a series of peaks corresponding to different chain lengths of the polysaccharide, with the mass difference between adjacent peaks representing the mass of the repeating unit.
-
Perform MS/MS (tandem mass spectrometry) on selected parent ions to induce fragmentation. The fragmentation pattern provides information about the sequence of monosaccharides within the repeating unit.
Immunological Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)[8][9][10][11][12]
This protocol describes an indirect ELISA to detect antibodies against the rhamnose-containing polysaccharide.
Materials:
-
Purified polysaccharide antigen
-
High-binding 96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples (primary antibody)
-
Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the polysaccharide antigen to 1-10 µg/mL in coating buffer. Add 100 µL of the solution to each well of the microtiter plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with washing buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted serum samples to the wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Reading: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis of dTDP-L-rhamnose.
Caption: TLR4 signaling pathway for LPS.
Caption: Vaccine development workflow.
Caption: Inhibitor screening workflow.
References
- 1. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural variations and roles of rhamnose-rich cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dTDP-rhamnose biosynthetic pathway that oscillates with the molting cycle in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Enzymatic Synthesis of GDP-D-Rhamnose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of Guanosine Diphosphate (GDP)-D-rhamnose, a crucial nucleotide sugar involved in the biosynthesis of bacterial cell surface glycans. Given its presence in pathogenic bacteria and absence in mammals, the enzymes of this pathway represent promising targets for the development of novel antibacterial agents. This document details the biosynthetic pathway, enzymatic kinetics, and experimental protocols for the key enzymes involved in the production of GDP-D-rhamnose.
The Biosynthetic Pathway of GDP-D-Rhamnose
The enzymatic synthesis of GDP-D-rhamnose from the precursor GDP-D-mannose is a two-step process catalyzed by two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-4-reductase (RMD). In some bacteria, GMD has been found to be a bifunctional enzyme capable of catalyzing both reactions.[1][2]
The pathway begins with the conversion of GDP-D-mannose to an unstable intermediate, GDP-4-keto-6-deoxy-D-mannose, through a dehydration reaction catalyzed by GMD. This intermediate is then stereospecifically reduced by RMD in the presence of a cofactor, typically NADPH, to yield the final product, GDP-D-rhamnose.[1][3]
Quantitative Enzyme Kinetics
The efficiency of the enzymatic synthesis is determined by the kinetic parameters of the involved enzymes. The following tables summarize the available kinetic data for GMD and RMD from various bacterial sources. It is important to note that kinetic parameters can vary depending on the specific assay conditions.
Table 1: Kinetic Parameters of GDP-D-mannose 4,6-dehydratase (GMD)
| Organism | Km (µM) | kcat (s⁻¹) | Specific Activity (µmol/min/mg) | Reference |
| Pseudomonas aeruginosa | 14.02 ± 6.05 | 8.82 | 3.64 ± 1.37 | [1] |
| Escherichia coli | 220 ± 40 | Not Reported | 0.038 ± 0.003 | [4] |
| Porcine Thyroid | 3.3 | Not Reported | Not Reported | [5] |
Table 2: Kinetic Parameters of GDP-4-keto-6-deoxy-D-mannose-4-reductase (RMD)
| Organism | Km (µM) | kcat (s⁻¹) | Specific Activity (nmol/min/mg) | Reference |
| Aneurinibacillus thermoaerophilus | Not Reported | Not Reported | Not Reported | [6] |
| Pseudomonas aeruginosa | Not Reported | Not Reported | Not Reported | [1] |
Note: Comprehensive kinetic data for RMD, particularly kcat values, are not as readily available in the reviewed literature as for GMD.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes, GMD and RMD. These protocols are based on established methods for recombinant protein production in Escherichia coli.
Experimental Workflow
The general workflow for producing and utilizing the enzymes for GDP-D-rhamnose synthesis involves cloning the respective genes into an expression vector, transforming the vector into a suitable E. coli host strain, inducing protein expression, purifying the recombinant enzymes, and finally, performing the enzymatic synthesis reaction.
Heterologous Expression and Purification of His-tagged GMD and RMD
This protocol describes the expression of N-terminally His-tagged GMD and RMD in E. coli and their purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the gene for GMD or RMD with an N-terminal 6xHis-tag
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
Protocol:
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin and allow it to bind by gravity flow or with gentle agitation for 1 hour at 4°C.
-
Washing: Wash the resin with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and exchange the buffer to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.
Enzymatic Activity Assays
3.3.1. GDP-D-mannose 4,6-dehydratase (GMD) Assay
This assay monitors the formation of the product, GDP-4-keto-6-deoxy-D-mannose, which has a characteristic absorbance at 320 nm upon alkaline treatment.
Materials:
-
Purified GMD enzyme
-
GDP-D-mannose (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
1 M NaOH
Protocol:
-
Prepare a reaction mixture containing Assay Buffer and GDP-D-mannose (e.g., 1 mM).
-
Initiate the reaction by adding a known amount of purified GMD enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M NaOH.
-
Incubate at 37°C for 15 minutes to allow for the formation of the chromophore.
-
Measure the absorbance at 320 nm.
-
A standard curve can be generated using known concentrations of a suitable keto-sugar to quantify the product.
3.3.2. Coupled GDP-4-keto-6-deoxy-D-mannose-4-reductase (RMD) Assay
This is a continuous spectrophotometric assay that couples the RMD reaction to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified RMD enzyme
-
GDP-4-keto-6-deoxy-D-mannose (substrate, can be generated in situ using GMD)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Protocol:
-
If the substrate is not available, first generate GDP-4-keto-6-deoxy-D-mannose by incubating GDP-D-mannose with GMD as described in the GMD assay, followed by heat inactivation or removal of GMD.
-
Prepare a reaction mixture in a quartz cuvette containing Assay Buffer, the substrate, and NADPH (e.g., 0.2 mM).
-
Initiate the reaction by adding a known amount of purified RMD enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of the reaction can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
One-Pot Enzymatic Synthesis of GDP-D-Rhamnose
This protocol describes the simultaneous conversion of GDP-D-mannose to GDP-D-rhamnose in a single reaction vessel. Optimization of substrate and enzyme concentrations, as well as reaction conditions, may be required for maximal yield.
Materials:
-
Purified GMD and RMD enzymes
-
GDP-D-mannose
-
NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
Protocol:
-
Prepare a reaction mixture containing Reaction Buffer, GDP-D-mannose (e.g., 5-10 mM), and NADPH (e.g., 1.2-1.5 molar equivalents to the substrate).
-
Add both purified GMD and RMD enzymes to the reaction mixture. The optimal ratio of the two enzymes should be determined empirically.
-
Incubate the reaction at a suitable temperature (e.g., 30-37°C) with gentle agitation for several hours (e.g., 2-24 hours).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or NMR to determine the conversion of the starting material and the formation of the final product.
-
Upon completion, the reaction can be stopped by heat inactivation of the enzymes, and the product can be purified if necessary.
Note on Yields: While specific yields for a one-pot synthesis of GDP-D-rhamnose are not consistently reported, similar multi-enzyme one-pot reactions for other nucleotide sugars have achieved yields ranging from 60% to over 80% with optimization.
Conclusion
The enzymatic synthesis of GDP-D-rhamnose offers a powerful and specific alternative to complex chemical synthesis methods. The key enzymes, GMD and RMD, can be readily produced recombinantly and utilized for the efficient conversion of GDP-D-mannose. The protocols and data presented in this guide provide a solid foundation for researchers to produce and study this important nucleotide sugar and to investigate the enzymes of its biosynthetic pathway as potential drug targets. Further optimization of reaction conditions and enzyme ratios in one-pot synthesis setups holds the potential for high-yield production of GDP-D-rhamnose for various research and development applications.
References
- 1. The structural basis for catalytic function of GMD and RMD, two closely related enzymes from the GDP-d-rhamnose biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GDP-4-dehydro-6-deoxy-D-mannose reductase - Wikipedia [en.wikipedia.org]
- 4. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homologs of the Rml enzymes from Salmonella enterica are responsible for dTDP-beta-L-rhamnose biosynthesis in the gram-positive thermophile Aneurinibacillus thermoaerophilus DSM 10155 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of α-D-Rhamnopyranose from D-Mannose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of α-D-rhamnopyranose, a naturally occurring deoxy sugar, from the readily available starting material, D-mannose. D-rhamnose and its derivatives are important components of various bacterial polysaccharides and natural products, making them valuable building blocks in medicinal chemistry and drug development.[1] The synthesis involves a multi-step process beginning with the protection of the anomeric position of D-mannose as a methyl glycoside, followed by selective protection of the C2, C3, and C4 hydroxyl groups, deoxygenation at the C6 position, and subsequent deprotection to yield the final product. This protocol provides detailed experimental procedures for each step, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Rhamnose (6-deoxy-mannose) is a methyl pentose that exists in both L- and D-enantiomeric forms. While L-rhamnose is more common in nature, D-rhamnose is a constituent of the lipopolysaccharides of certain pathogenic bacteria, such as Pseudomonas aeruginosa.[2][3] The unique structural features of D-rhamnose make it a target for the development of novel therapeutics and vaccines. This protocol details a reliable chemical synthesis of α-D-rhamnopyranose from D-mannose, a cost-effective and accessible starting material. The overall synthetic strategy involves the conversion of the primary hydroxyl group at the C6 position of a protected D-mannopyranoside into a methyl group.
Overall Synthetic Scheme
The synthesis of D-rhamnose from D-mannose can be achieved through a five-step process starting from methyl α-D-mannopyranoside. The key transformations involve the protection of hydroxyl groups, tosylation of the primary hydroxyl group, conversion to an iodide, reduction to the 6-deoxy sugar, and finally, deprotection to yield D-rhamnose. The overall yield of crystalline D-rhamnose from methyl α-D-mannopyranoside is approximately 28%.[4]
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of α-D-Rhamnopyranose
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1 | Glycosidation | D-Mannose | Methyl α-D-mannopyranoside | Methanol, HCl | High | [5] |
| 2 | Tosylation & Benzoylation | Methyl α-D-mannopyranoside | Methyl 2,3,4-tribenzoyl-6-tosyl-α-D-mannopyranoside | Pyridine, p-Toluenesulfonyl chloride, Benzoyl chloride | 38 | [4] |
| 3 | Iodination | Methyl 2,3,4-tribenzoyl-6-tosyl-α-D-mannopyranoside | Methyl 2,3,4-tribenzoyl-6-deoxy-6-iodo-α-D-mannopyranoside | Sodium iodide, Acetone | Quantitative | [4] |
| 4 | Reduction | Methyl 2,3,4-tribenzoyl-6-deoxy-6-iodo-α-D-mannopyranoside | Methyl 2,3,4-tribenzoyl-α-D-rhamnopyranoside | Hydrogen, Raney Nickel | 95 | [4] |
| 5 | Debenzoylation | Methyl 2,3,4-tribenzoyl-α-D-rhamnopyranoside | Methyl α-D-rhamnopyranoside | Barium methylate in Methanol | 94 | [4] |
| 6 | Hydrolysis & Crystallization | Methyl α-D-rhamnopyranoside | α-D-Rhamnopyranose Monohydrate | Hydrochloric acid | 85 | [4] |
Experimental Protocols
Step 1: Preparation of Methyl α-D-mannopyranoside from D-Mannose
This initial step protects the anomeric center and simplifies the subsequent protection and deoxygenation steps.
-
Materials: D-mannose, Methanol, Dowex 50W-X8 resin (H+ form) or HCl.
-
Procedure:
-
Suspend D-mannose (1 equivalent) in methanol.
-
Add a catalytic amount of acid (e.g., Dowex 50W-X8 resin or gaseous HCl).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate or an anion exchange resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a syrup.
-
The crude product can be purified by crystallization from a suitable solvent system like methanol/diethyl ether to yield crystalline methyl α-D-mannopyranoside.
-
Step 2: Synthesis of Methyl 2,3,4-tribenzoyl-6-tosyl-α-D-mannopyranoside
This step involves the selective tosylation of the primary hydroxyl group at C6, followed by the protection of the remaining hydroxyl groups by benzoylation.
-
Materials: Methyl α-D-mannopyranoside, dry Pyridine, p-Toluenesulfonyl chloride, Benzoyl chloride.
-
Procedure:
-
Dissolve methyl α-D-mannopyranoside (1 equivalent) in cold, dry pyridine.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution while maintaining a low temperature.
-
Allow the reaction to proceed until TLC analysis indicates the formation of the monotosylated product.
-
Without isolation, add benzoyl chloride (excess) to the reaction mixture to benzoylate the remaining free hydroxyl groups.
-
After the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., chloroform).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent to yield methyl 2,3,4-tribenzoyl-6-tosyl-α-D-mannopyranoside.[4]
-
Step 3: Synthesis of Methyl 2,3,4-tribenzoyl-6-deoxy-6-iodo-α-D-mannopyranoside
The tosyl group at C6 is displaced by iodide in an SN2 reaction.
-
Materials: Methyl 2,3,4-tribenzoyl-6-tosyl-α-D-mannopyranoside, Sodium iodide, Acetone.
-
Procedure:
-
Dissolve the tosylated compound (1 equivalent) in acetone.
-
Add sodium iodide (excess) to the solution.
-
Reflux the mixture until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and remove the precipitated sodium tosylate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining sodium iodide.
-
Dry the organic layer and concentrate to obtain the 6-iodo derivative, which is often used in the next step without further purification.[4]
-
Step 4: Synthesis of Methyl 2,3,4-tribenzoyl-α-D-rhamnopyranoside
The 6-iodo group is reduced to a methyl group, completing the deoxygenation at the C6 position.
-
Materials: Methyl 2,3,4-tribenzoyl-6-deoxy-6-iodo-α-D-mannopyranoside, Raney Nickel, Hydrogen gas.
-
Procedure:
-
Dissolve the 6-iodo compound (1 equivalent) in a suitable solvent such as ethyl acetate.
-
Add Raney Nickel catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
The product can be purified by crystallization from a solvent like methanol to yield methyl 2,3,4-tribenzoyl-α-D-rhamnopyranoside.[4]
-
Step 5: Synthesis of Methyl α-D-rhamnopyranoside
The benzoyl protecting groups are removed by saponification.
-
Materials: Methyl 2,3,4-tribenzoyl-α-D-rhamnopyranoside, Barium methylate in Methanol.
-
Procedure:
-
Suspend the benzoylated rhamnopyranoside (1 equivalent) in methanol.
-
Add a catalytic amount of barium methylate solution.
-
Stir the mixture at room temperature until the reaction is complete.
-
Neutralize the reaction with carbon dioxide.
-
Filter the mixture and concentrate the filtrate to a syrup.
-
The resulting methyl α-D-rhamnopyranoside is typically a syrup and is used directly in the next step.[4]
-
Step 6: Hydrolysis and Crystallization of α-D-Rhamnopyranose Monohydrate
The final step involves the acidic hydrolysis of the methyl glycoside to yield the free sugar, followed by crystallization to isolate the α-anomer.
-
Materials: Methyl α-D-rhamnopyranoside, dilute Hydrochloric acid.
-
Procedure:
-
Dissolve the crude methyl α-D-rhamnopyranoside in dilute hydrochloric acid (e.g., 0.1 N HCl).
-
Reflux the solution until the hydrolysis is complete, as indicated by the cessation of change in optical rotation.
-
Neutralize the acid with a suitable base (e.g., lead carbonate or an anion exchange resin).
-
Filter the mixture and concentrate the filtrate under reduced pressure to a syrup.
-
Dissolve the syrup in a minimal amount of hot water and allow it to cool slowly.
-
Crystallization from water will yield α-D-Rhamnopyranose Monohydrate.[4]
-
Mandatory Visualization
Caption: Synthetic workflow for α-D-rhamnopyranose from D-mannose.
References
Application Notes and Protocols for the Chemical Synthesis of α-D-Rhamnopyranosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of α-D-rhamnopyranosides, crucial carbohydrate moieties found in various natural products with significant biological activities. This document outlines common synthetic strategies, detailed experimental protocols, and key considerations for achieving stereoselective glycosylation.
Introduction
α-D-Rhamnopyranosides are integral components of many bacterial polysaccharides, saponins, and other natural products, contributing significantly to their biological functions. Their unique structural features present considerable challenges to synthetic chemists, particularly in achieving the desired α-stereoselectivity of the glycosidic bond. This document serves as a practical guide for researchers engaged in the synthesis of these complex molecules for applications in drug discovery and development.[1]
Synthetic Strategies and Methodologies
The synthesis of α-D-rhamnopyranosides typically involves the coupling of a rhamnosyl donor with a suitable acceptor molecule. The stereochemical outcome of this glycosylation reaction is highly dependent on the nature of the protecting groups on the donor, the type of activating agent used, and the reaction conditions.
Key synthetic approaches include:
-
Neighboring Group Participation: The use of a participating protecting group at the C-2 position of the rhamnosyl donor, such as an acetyl or benzoyl group, can effectively direct the formation of the α-glycosidic bond through the formation of an intermediate dioxolanylium ion.
-
Halide-Promoted Glycosylation: Glycosyl halides (bromides or chlorides) are common donors activated by heavy metal salts like silver triflate or mercuric cyanide.
-
Trichloroacetimidate Donors: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions, often leading to good yields and stereoselectivity.
-
Thioglycoside Donors: Thioglycosides are stable and can be activated by various thiophilic promoters, offering a versatile approach to glycosylation. The use of 1-benzenesulfinylpiperidine (BSP) in combination with trifluoromethanesulfonic anhydride (Tf₂O) is an effective method for activating thioglycoside donors.[2]
-
Enzymatic Synthesis: While chemical synthesis is prevalent, enzymatic methods using α-mannosidases have also been explored for the synthesis of α-D-rhamnopyranosides, offering high stereoselectivity.[3][4]
Protecting Group Strategies
The judicious choice of protecting groups is critical for a successful synthesis.[5][6][7][8] Benzyl ethers are commonly used for permanent protection of hydroxyl groups due to their stability under a wide range of reaction conditions and their ease of removal by catalytic hydrogenation. For temporary protection, groups like acetyl, benzoyl, or silyl ethers are employed. The selection of protecting groups can influence the reactivity of the donor and the stereochemical outcome of the glycosylation.[6]
Experimental Protocols
The following are representative protocols for the synthesis of α-D-rhamnopyranosides, derived from established literature procedures.
Protocol 1: Silver Triflate Promoted Glycosylation using a Glycosyl Bromide Donor
This protocol describes a typical glycosylation reaction using a per-O-benzoylated rhamnopyranosyl bromide as the donor and a primary alcohol as the acceptor.
Materials:
-
Per-O-benzoylated rhamnopyranosyl bromide (Donor)
-
Acceptor alcohol (e.g., Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside)
-
Silver triflate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Triethylamine
-
Methanol
-
Sodium methoxide solution
Procedure:
-
A solution of the rhamnosyl bromide donor and the acceptor alcohol in anhydrous DCM is stirred over activated 4 Å molecular sieves for 1 hour at room temperature under an inert atmosphere (e.g., Argon).
-
The mixture is cooled to -40 °C, and a solution of silver triflate in anhydrous DCM is added dropwise.
-
The reaction is stirred at -40 °C and allowed to slowly warm to room temperature overnight.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the protected disaccharide.
-
For deprotection, the purified product is dissolved in a mixture of DCM and methanol, and a catalytic amount of sodium methoxide solution is added.
-
The mixture is stirred at room temperature until complete debenzoylation is observed by TLC.
-
The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated to yield the deprotected α-D-rhamnopyranoside.
Protocol 2: Triflic Acid Catalyzed Glycosylation using a Trichloroacetimidate Donor
This protocol outlines the use of a highly reactive trichloroacetimidate donor for the synthesis of an α-D-rhamnopyranoside.
Materials:
-
Per-O-benzylated rhamnopyranosyl trichloroacetimidate (Donor)
-
Acceptor alcohol
-
Triflic acid (TfOH), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
The rhamnosyl trichloroacetimidate donor and the acceptor alcohol are co-evaporated with anhydrous toluene twice and then dissolved in anhydrous DCM under an argon atmosphere.
-
The solution is stirred over activated 4 Å molecular sieves for 30 minutes at room temperature.
-
The mixture is cooled to 0 °C, and a catalytic amount of triflic acid is added.[5]
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Once the reaction is complete, it is quenched with a few drops of triethylamine.
-
The mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the protected α-D-rhamnopyranoside.
-
Deprotection of the benzyl ethers is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of α-D-rhamnopyranosides from various literature sources.
| Donor Type | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Glycosyl Bromide | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Mercuric cyanide | Nitromethane | RT | 40 | α-selective | |
| Thioglycoside | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | BSP/Tf₂O/TTBP | DCM | -60 to RT | ~85 | β-selective | [2] |
| Trichloroacetimidate | 4-methoxybenzyl 2,4-di-O-benzyl-α-L-rhamnopyranoside | Trimethylsilyl triflate | Ether | RT | Not specified | Not specified | |
| Hemiacetal | Allyl 2,4-di-O-benzyl-α-D-rhamnopyranoside | Not specified | Not specified | Not specified | Not specified | α-selective | [9] |
Note: The stereoselectivity can be highly dependent on the specific substrates and reaction conditions.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the chemical synthesis of an α-D-rhamnopyranoside, from the preparation of the glycosyl donor to the final deprotection step.
Caption: General workflow for α-D-rhamnopyranoside synthesis.
The following diagram illustrates the key relationship between the C-2 protecting group and the stereochemical outcome of the glycosylation.
Caption: Influence of C-2 protecting group on stereoselectivity.
References
- 1. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. jocpr.com [jocpr.com]
- 8. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Analytical Detection of alpha-D-Rhamnopyranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
alpha-D-Rhamnopyranose, a naturally occurring deoxy sugar, is a constituent of many plant glycosides and bacterial polysaccharides. Its detection and quantification are crucial in various fields, including biochemistry, food science, and pharmaceutical development, for applications ranging from quality control of raw materials to the structural elucidation of bioactive compounds. This document provides detailed application notes and protocols for the analytical detection of this compound using various established techniques.
Enzymatic Assay
Enzymatic assays offer a simple, rapid, and specific method for the quantification of L-rhamnose (the common natural enantiomer of rhamnose). The principle lies in the enzymatic conversion of L-rhamnose, and the subsequent measurement of a product (e.g., NADH) by spectrophotometry.
Application Note
This method is highly suitable for the routine analysis of a large number of samples and is particularly useful for determining L-rhamnose content in complex biological matrices such as plant extracts and culture media.[1] Commercially available kits provide a straightforward and reliable means of performing this assay.[1][2][3] The assay is based on the oxidation of L-rhamnose to L-rhamno-1,4-lactone by L-rhamnose dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of L-rhamnose in the sample.[1]
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 5 to 100 µg of L-rhamnose per assay | [1][2][3] |
| Limit of Detection (LOD) | ~1.2 mg/L | [1][2][3] |
| Reaction Time | ~5 min at 25°C or ~4 min at 37°C | [1][2][3] |
| Wavelength | 340 nm | [1] |
Experimental Protocol
Materials:
-
L-Rhamnose Assay Kit (e.g., Megazyme K-RHAMNOSE or similar) containing:
-
Buffer solution
-
NAD+
-
L-rhamnose dehydrogenase (L-Rham-DH)
-
L-Rhamnose standard solution
-
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Micropipettes
-
Deionized water
Procedure:
-
Sample Preparation:
-
For plant samples, mill the material to pass through a 0.5 mm screen. Extract 1.0 g of the milled sample with 90 mL of water at 80°C. Quantitatively transfer to a 100 mL volumetric flask and dilute to the mark with distilled water. Mix, filter, and use the clear, diluted solution for the assay.[1]
-
For other samples, ensure they are in a clear aqueous solution. If necessary, deproteinize samples using Carrez reagents.[1]
-
The sample solution should be diluted to yield an L-rhamnose concentration between 0.05 and 1.00 g/L.[1]
-
-
Assay Procedure (Manual):
-
Pipette the following into 1 cm cuvettes:
-
| Reagent | Blank (mL) | Sample (mL) |
| Distilled Water | 2.00 | 1.90 |
| Sample Solution | - | 0.10 |
| Solution 1 (Buffer) | 0.10 | 0.10 |
| Solution 2 (NAD+) | 0.10 | 0.10 |
-
Calculation:
-
The concentration of L-rhamnose can be calculated using the Beer-Lambert law, with the extinction coefficient of NADH at 340 nm being 6300 L/(mol·cm). The calculation is typically provided in the kit's manual.
-
Workflow Diagram
Caption: Workflow for the enzymatic determination of L-rhamnose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of carbohydrates. For sugars like rhamnose that lack a UV chromophore, detection is typically achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by pre-column derivatization to introduce a UV-active or fluorescent tag. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique for direct, sensitive analysis of underivatized carbohydrates.
Application Note
HPLC methods are suitable for the analysis of complex mixtures of monosaccharides. HPAEC-PAD offers high sensitivity and resolution for direct analysis without derivatization.[4] Derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) followed by reversed-phase HPLC with UV detection is a robust alternative. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data (LC-ESI-MS/MS of PMP-derivatized rhamnose)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | femtomole to attomole range | |
| Linear Range | 4 to 6 orders of magnitude | |
| Coefficient of Variation (CV) | ≤ 7.2% |
Experimental Protocol (HPAEC-PAD)
Materials:
-
High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector (HPAEC-PAD) system.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific Dionex CarboPac series).
-
Sodium hydroxide (NaOH) solutions for the mobile phase.
-
This compound standard.
-
Deionized water (18.2 MΩ·cm).
-
Sample filters (0.22 µm).
Procedure:
-
Sample Preparation:
-
Hydrolyze polysaccharide samples using acid (e.g., trifluoroacetic acid) to release monosaccharides. Neutralize the hydrolysate.
-
For free rhamnose in aqueous samples, filter through a 0.22 µm filter.
-
Dilute the sample to fall within the linear range of the calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: CarboPac PA20 (3 x 150 mm) or similar.
-
Mobile Phase: Isocratic elution with 10-20 mM NaOH. The exact concentration may need optimization depending on the specific column and separation desired.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform potentials and durations should be set according to the instrument manufacturer's recommendations for carbohydrate analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared samples and determine the concentration of rhamnose from the calibration curve.
-
Workflow Diagram
Caption: General workflow for HPLC or GC analysis of rhamnose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like rhamnose, a derivatization step is necessary to increase their volatility. This typically involves a two-step process of oximation followed by silylation.
Application Note
GC-MS is an excellent method for both qualitative identification and quantitative analysis of rhamnose in complex mixtures. The mass spectrum provides a unique fingerprint that can be used for unambiguous identification by comparison to spectral libraries. The high sensitivity of MS detection allows for the analysis of trace amounts of rhamnose.
Experimental Protocol
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for sugar analysis (e.g., DB-5MS).
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
This compound standard.
-
Heating block or oven.
-
Nitrogen or air stream for drying.
Procedure:
-
Sample Preparation and Derivatization:
-
For aqueous samples, transfer an aliquot to a reaction vial and dry completely under a stream of nitrogen.
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[2]
-
Incubate at 37°C for 90 minutes.[2]
-
Add 70 µL of MSTFA and incubate at 37°C for 30 minutes.[2]
-
The sample is now ready for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL, splitless or with a split ratio (e.g., 10:1).
-
Inlet Temperature: 290°C.
-
Oven Temperature Program: Hold at 70°C for 4 min, then ramp to 310°C at 5°C/min, and hold for 10 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-510.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized rhamnose isomers based on their retention times and mass spectra.
-
For quantification, create a calibration curve using a derivatized rhamnose standard and an internal standard if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR can be used to identify rhamnose and to determine its anomeric configuration (α or β) and linkage in oligosaccharides and glycosides.
Application Note
NMR is primarily used for structural confirmation rather than routine quantification, although quantitative NMR (qNMR) is possible. It is invaluable for determining the structure of novel rhamnose-containing compounds. The chemical shifts and coupling constants of the protons and carbons in the rhamnose ring are sensitive to the local chemical environment.
Experimental Protocol
Materials:
-
High-field NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Isolated and purified sample containing rhamnose.
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified sample (typically 1-10 mg) in approximately 0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition (Example Parameters for ¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 or more, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Identify the characteristic signals for rhamnose. Key signals include the anomeric proton (H-1), which appears as a doublet, and the methyl group protons (H-6), which also appear as a doublet. The chemical shifts and coupling constants of these and other ring protons provide structural information.
-
For ¹³C NMR, identify the six carbon signals of the rhamnose moiety. The anomeric carbon (C-1) is particularly informative.
-
Signaling Pathway Diagram
Caption: Enzymatic reaction for the detection of L-rhamnose.
References
- 1. npchem.co.th [npchem.co.th]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
Purifying α-D-Rhamnopyranose: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of α-D-rhamnopyranose is critical for accurate downstream applications. This document provides detailed application notes and protocols for the purification of this deoxy sugar, covering various methodologies from traditional chromatography to modern enzymatic approaches.
Application Notes
The selection of a suitable purification technique for α-D-rhamnopyranose is contingent on the starting material, the desired purity, and the scale of the operation. Common sources include hydrolysis of natural products (e.g., plant glycosides, bacterial polysaccharides) and enzymatic or chemical synthesis. Each source presents unique challenges in terms of impurities that need to be removed.
Chromatographic methods are the most prevalent, offering high resolution and scalability. For complex mixtures, such as those derived from biomass hydrolysates, techniques like Centrifugal Partition Chromatography (CPC) have demonstrated high efficiency. Crystallization remains a valuable and cost-effective method for achieving high purity, particularly when the initial concentration of α-D-rhamnopyranose is substantial. Enzymatic methods, while often used for synthesis, can also be tailored for purification by selectively modifying or removing unwanted components.
Quantitative Data Summary
The following table summarizes quantitative data from various purification techniques for rhamnose and its derivatives, providing a comparative overview of their effectiveness.
| Purification Technique | Starting Material | Purity Achieved | Yield | Reference |
| Centrifugal Partition Chromatography (CPC) | Hydrolysed Sugar Beet Pulp | > 90% | Not Specified | [1] |
| Column Chromatography | Bacterial Lipopolysaccharide (LPS) | Not Specified | Not Specified | [2] |
| Diethylaminoethyl-Sephadex A25 Chromatography | Streptococcus mutans Cell Walls | 90% carbohydrate content | Not Specified | [3] |
| Sephadex G-100 Column Chromatography | Fermented Broth of Bacillus amyloliquefaciens | 3.08-fold purification | 35.77% | [4] |
| Enzymatic Synthesis (Reverse Hydrolysis) | L-rhamnose and Mannitol | Not Specified | 36.1% | [5][6] |
| Enzymatic Synthesis (Reverse Hydrolysis) | L-rhamnose and Fructose | Not Specified | 11.9% | [5][7] |
| Enzymatic Synthesis (Reverse Hydrolysis) | L-rhamnose and Esculin | Not Specified | 17.9% | [5][6] |
Experimental Protocols
Purification of D-Rhamnose from Bacterial Lipopolysaccharide (LPS)
This protocol outlines the purification of D-rhamnose from the O-antigen of Pseudomonas syringae pv. phaseolicola.[2]
a. LPS Extraction and Purification:
-
Extract LPS from bacterial cells using a hot phenol-water extraction method.
-
Purify the extracted LPS using hydrophobic interaction chromatography (HIC).
b. Hydrolysis of O-Antigen:
-
Subject the purified LPS to mild acid hydrolysis to cleave the O-antigen, yielding D-fucose and D-rhamnose.
c. Chromatographic Separation:
-
Separate the resulting monosaccharides using column chromatography. The specific stationary and mobile phases should be optimized based on the separation profile.
-
Collect the fractions containing D-rhamnose.
-
Further purify the D-rhamnose by filtration over Sephadex-LH 20.
Purification of a Rhamnose-Containing Polysaccharide from Streptococcus mutans
This protocol describes the isolation of a rhamnose-containing polysaccharide (RCP) from the cell walls of Streptococcus mutans.[3]
a. Initial Extraction:
-
Extract the bacterial cell walls with 5% trichloroacetic acid at 4°C to remove the serotype antigen.
b. Sequential Extraction:
-
Sequentially extract the remaining cell wall material with increasing concentrations of hot acid.
c. Chromatographic Purification:
-
Combine the extracts that are devoid of galactose.
-
Apply the combined extracts to a diethylaminoethyl-Sephadex A25 column.
-
Elute the RCP and collect the corresponding fractions.
-
Analyze the purified RCP for carbohydrate, protein, and phosphorus content. Gas chromatography can be used to determine the ratio of rhamnose to other monosaccharides.
Purification of α-L-Rhamnosidase for Enzymatic Applications
This protocol details the purification of α-L-rhamnosidase from Bacillus amyloliquefaciens, an enzyme that can be used in the synthesis and modification of rhamnose-containing compounds.[4]
a. Enzyme Production:
-
Produce the rhamnosidase enzyme through submerged fermentation of Bacillus amyloliquefaciens.
b. Ammonium Sulphate Precipitation:
-
Precipitate the crude enzyme from the fermentation broth using 60% ammonium sulphate.
-
Dialyze the enzyme suspension against a suitable buffer (e.g., citrate buffer, pH 5.5) at 4°C for 72 hours.
c. Gel Filtration Chromatography:
-
Load the dialyzed enzyme solution onto a Sephadex G-100 column.
-
Elute the enzyme and collect the active fractions.
-
Confirm the purity of the enzyme using techniques like HPLC and SDS-PAGE.[4]
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for preparation of D-rhamnose. - Leibniz-HKI [leibniz-hki.de]
- 3. Purification and characterization of a rhamnose-containing cell wall antigen of Streptococcus mutans B13 (serotype d) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajbls.com [ajbls.com]
- 5. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
Applications of alpha-D-Rhamnopyranose in Glycobiology: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnose, a 6-deoxyhexose, is a monosaccharide found in the glycans of a wide array of organisms, including bacteria, plants, and fungi. While the L-enantiomer, L-rhamnose, is the more prevalent form in nature, the D-enantiomer, specifically alpha-D-rhamnopyranose, plays a critical role in the structure and function of bacterial cell surface glycoconjugates. This is particularly significant in pathogenic bacteria, where these D-rhamnose-containing structures can act as virulence factors and are involved in interactions with the host immune system. The absence of D-rhamnose in humans makes its biosynthetic pathways and the resulting glycans attractive targets for the development of novel antibacterial agents and vaccines.
This document provides detailed application notes on the role of this compound in glycobiology, with a focus on its presence in bacterial lipopolysaccharides (LPS), its biosynthesis, and its potential as a target for therapeutic intervention.
Application Notes
Structural Component of Bacterial Antigens
This compound is a key structural component of the O-antigen polysaccharides of various pathogenic bacteria, notably in species of Pseudomonas. The O-antigen is the outermost part of the lipopolysaccharide (LPS) complex and is a major determinant of the serological specificity of the bacterium. The presence and specific linkages of this compound in the O-antigen are crucial for the structural integrity of the bacterial outer membrane and for mediating interactions with the host environment.
In Pseudomonas syringae, the O-polysaccharide backbone is composed of repeating units of alpha-D-rhamnose.[1] For instance, some pathovars possess a tetra-alpha-D-rhamnose repeating unit with the structure [→3)-α-D-Rha-(1→2)-α-D-Rha-(1→2)-α-D-Rha-(1→3)-α-D-Rha-(1→].[1] Similarly, in Pseudomonas aeruginosa, the A-band polysaccharide, also known as the common polysaccharide antigen (CPA), is a homopolymer of α-1,2- and α-1,3-linked D-rhamnose residues.[2] The specific structure of these rhamnans can vary between different serotypes.
The unique structural nature of these alpha-D-rhamnose-containing polysaccharides makes them important targets for the development of diagnostics and vaccines. Antibodies raised against these structures can be highly specific to particular bacterial serotypes.
Role as a Pathogen-Associated Molecular Pattern (PAMP)
The this compound-containing O-antigens of bacteria are recognized by the host's innate immune system as Pathogen-Associated Molecular Patterns (PAMPs). PAMPs are conserved microbial structures that are not found in the host. They are recognized by Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), on the surface of immune cells. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.
While the specific signaling pathways initiated by this compound itself are not as well-defined as those for other PAMPs like Lipid A, the entire LPS molecule, including the O-antigen, is a potent activator of the innate immune system. The structural variability of the O-antigen, including the presence of this compound, can influence the nature and magnitude of the immune response. This has significant implications for understanding bacterial pathogenesis and for the design of adjuvants and vaccines that can modulate the immune response.
Target for Novel Therapeutics
The biosynthetic pathway of D-rhamnose is a promising target for the development of new antibacterial drugs. This is because the enzymes involved in this pathway are present in bacteria but absent in humans, minimizing the potential for off-target effects. The precursor for the incorporation of D-rhamnose into glycans is guanosine diphosphate-D-rhamnose (GDP-D-rhamnose).[2] The enzymes involved in the synthesis of GDP-D-rhamnose from GDP-D-mannose, namely GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose reductase (RMD), are essential for the production of D-rhamnose-containing polysaccharides.[3]
Inhibition of these enzymes would disrupt the synthesis of the O-antigen, potentially leading to increased susceptibility of the bacteria to host immune defenses and antibiotics. Therefore, the development of small molecule inhibitors targeting these enzymes is an active area of research in drug discovery.
Quantitative Data
Table 1: Michaelis-Menten Constants of Enzymes Involved in Rhamnose Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Source Organism | Reference |
| L-Rhamnose Isomerase | L-Rhamnose | 11 - 19.4 | 240 - 280 | Pseudomonas stutzeri | [4] |
| α-L-Rhamnosidase | p-Nitrophenyl-α-L-rhamnopyranoside | 0.46 - 0.66 | 134 - 352 | Dictyoglomus thermophilum | [5] |
Note: Quantitative data for enzymes specifically acting on this compound is limited in the reviewed literature. The data presented here is for L-rhamnose active enzymes to provide context on the kinetic parameters of related enzymes.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of an α-D-Rhamnodisaccharide Derivative
This protocol is based on the methodology for the synthesis of an ethyl α-D-rhamnopyranosyl-(1→2)-1-thio-α-D-rhamnopyranoside derivative using α-mannosidase.[6] This enzyme exhibits cross-reactivity, allowing for the synthesis of rhamnosides.
Materials:
-
p-Nitrophenyl α-D-rhamnopyranoside (glycosyl donor)
-
Ethyl 1-thio-α-D-rhamnopyranoside (glycosyl acceptor)
-
Jack bean α-mannosidase
-
0.1 M Sodium citrate buffer (pH 4.5)
-
Acetonitrile (MeCN)
-
Reaction vials
-
Incubator/shaker
-
High-Performance Liquid Chromatography (HPLC) system for product purification and analysis
Methodology:
-
Reaction Setup:
-
Dissolve the glycosyl donor (p-nitrophenyl α-D-rhamnopyranoside) and the glycosyl acceptor (ethyl 1-thio-α-D-rhamnopyranoside) in a 1:1 (v/v) mixture of 0.1 M sodium citrate buffer (pH 4.5) and acetonitrile. A molar ratio of 1:6 (donor:acceptor) is recommended.
-
Pre-incubate the solution at 25°C.
-
-
Enzymatic Reaction:
-
Add jack bean α-mannosidase to the reaction mixture to initiate the transglycosylation reaction. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 25°C with gentle shaking for a predetermined time (e.g., 24-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
Purify the synthesized disaccharide derivative from the supernatant using preparative HPLC.
-
-
Product Characterization:
-
Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: Analysis of D-Rhamnose Content in Bacterial Lipopolysaccharides
This protocol outlines a general method for the analysis of monosaccharide composition of bacterial LPS, which can be adapted to quantify D-rhamnose.
Materials:
-
Purified bacterial LPS
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Standard monosaccharides (including D-rhamnose)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) system
Methodology:
-
Hydrolysis of LPS:
-
Hydrolyze a known amount of purified LPS with 2 M TFA at 120°C for 2 hours to release the constituent monosaccharides.
-
-
Sample Preparation:
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Re-dissolve the dried hydrolysate in deionized water.
-
-
Monosaccharide Analysis:
-
Analyze the monosaccharide composition of the hydrolysate using an HPAE-PAD system.
-
Separate the monosaccharides on a suitable anion-exchange column (e.g., CarboPac PA10) using an appropriate gradient of sodium hydroxide and sodium acetate.
-
-
Quantification:
-
Identify the D-rhamnose peak by comparing the retention time with that of a D-rhamnose standard.
-
Quantify the amount of D-rhamnose by integrating the peak area and comparing it to a standard curve generated with known concentrations of D-rhamnose.
-
Visualizations
Caption: Structure of bacterial LPS with an alpha-D-rhamnan O-antigen.
Caption: Biosynthetic pathway of GDP-D-Rhamnose.
References
- 1. Immunochemical characterization of O polysaccharides composing the alpha-D-rhamnose backbone of lipopolysaccharide of Pseudomonas syringae and classification of bacteria into serogroups O1 and O2 with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defects in D-rhamnosyl residue biosynthetic genes affect lipopolysaccharide structure, motility, and cell-surface hydrophobicity in Pseudomonas syringae pathovar glycinea race 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-rhamnose isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Rhamnose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of utilizing rhamnose for the synthesis of rhamnose-containing compounds, a class of molecules with significant potential in drug discovery and biotechnology. A critical distinction is made between the two primary enzymatic methods: reactions catalyzed by glycosyltransferases, which require activated nucleotide-sugar donors, and reactions catalyzed by glycosidases via reverse hydrolysis, which can use free rhamnose. Rhamnose is an essential sugar for viability in many organisms but is notably absent from humans, making the enzymes involved in its metabolism attractive targets for drug development.[1][2]
Introduction: Understanding Rhamnose Donors in Enzymatic Synthesis
Glycosyltransferases are enzymes that construct glycosidic bonds by transferring a sugar moiety from a donor to an acceptor molecule.[3] For the transfer of rhamnose, specialized enzymes known as rhamnosyltransferases are employed.[1] These enzymes, following the Leloir pathway, exclusively use nucleotide-activated sugars—such as uridine diphosphate-L-rhamnose (UDP-Rha), deoxythymidinediphosphate-L-rhamnose (dTDP-Rha), or guanosine diphosphate-D-rhamnose (GDP-Rha)—as the rhamnosyl donor.[1][3][4] Free α-D-rhamnopyranose is not a direct substrate for this class of enzymes.
However, an alternative strategy for forming rhamnosidic linkages involves using glycosidases (e.g., α-L-rhamnosidases) in a reverse hydrolysis reaction.[5] In this thermodynamically controlled process, high concentrations of free rhamnose can serve as the glycosyl donor, offering a simpler but often lower-yielding alternative to using expensive nucleotide sugars.[5]
References
- 1. portlandpress.com [portlandpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technical Note: A Novel Glycosyltransferase Activity Assay: R&D Systems [rndsystems.com]
- 5. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Hydrolysis of α-D-Rhamnopyranosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic hydrolysis of terminal α-L-rhamnose residues from α-D-rhamnopyranosides using α-L-rhamnosidase (EC 3.2.1.40). This enzyme is a critical biocatalyst in various fields, particularly in the pharmaceutical industry, for modifying natural compounds to enhance their bioavailability and therapeutic efficacy.
Introduction to α-L-Rhamnosidase
α-L-Rhamnosidase is a glycoside hydrolase that specifically catalyzes the cleavage of terminal α-L-rhamnose from a wide array of natural products, including flavonoids, saponins, and steroids.[1][2] This process, known as derhamnosylation, is of significant interest in drug development. Many valuable natural compounds exist as glycosides, where the sugar moiety (like rhamnose) can hinder absorption and limit bioactivity.[3] By removing the rhamnose group, α-L-rhamnosidase can convert these precursors into more potent and bioavailable molecules.[2][3] For instance, the enzyme is used to debitter citrus juices by hydrolyzing naringin and to improve wine aromas.[1][4] In pharmaceuticals, it facilitates the conversion of compounds like rutin and epimedin C into their more active aglycones or monoglucosides, such as isoquercitrin and icariin, respectively.[5][6]
The enzyme is found in a variety of organisms, including bacteria, fungi, yeast, plants, and animals, with microbial sources being the most common for biotechnological applications due to their diversity and ease of production.[7][8]
Data Presentation: Enzyme Characteristics
The operational parameters of α-L-rhamnosidases can vary significantly depending on their source. The following tables summarize the kinetic properties and optimal conditions for enzymes from several microbial sources, providing a comparative reference for experimental design.
Table 1: Optimal pH and Temperature for Selected α-L-Rhamnosidases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Dictyoglomus thermophilum (DtRha) | 6.0 | 55 | [9] |
| Dictyoglomus thermophilum (DtRha) | 5.0 | 95 | [3] |
| Papiliotrema laurentii ZJU-L07 | 7.0 | 55 | [5] |
| Bacillus amyloliquefaciens- D1 | 6.0 | 40 | [6] |
| Aspergillus terreus | 5.0 | 35 | [10] |
| Sphingomonas sp. (SpRhaM) | 7.8 - 8.0 | 37 (assay temp) | [11] |
Table 2: Kinetic Parameters of Selected α-L-Rhamnosidases (using p-Nitrophenyl-α-L-rhamnopyranoside as substrate)
| Enzyme Source | Km (mM) | Vmax (μmol·mg⁻¹·min⁻¹) | kcat (s⁻¹) | Reference |
| Dictyoglomus thermophilum (DthRha) | 0.44 | - | 7.99 | [9] |
| Dictyoglomus thermophilum (DtRha) | 0.054 | - | 0.17 | [3] |
| Papiliotrema laurentii ZJU-L07 | 1.38 | 24.64 | - | [5] |
| Sphingomonas sp. (SpRhaM) | 1.18 | 0.0924 (92.4 μM/min) | - | [11] |
| Aspergillus terreus | 0.52 | 0.00845 (8.45 U/mg) | - | [10] |
Experimental Protocols
Protocol 1: Standard Assay for α-L-Rhamnosidase Activity
This protocol describes a common and reliable method for determining α-L-rhamnosidase activity using the artificial chromogenic substrate, p-nitrophenyl-α-L-rhamnopyranoside (pNPR). The enzyme cleaves pNPR to release p-nitrophenol (pNP), which is yellow under alkaline conditions and can be quantified spectrophotometrically.
Materials:
-
Purified α-L-rhamnosidase solution
-
p-Nitrophenyl-α-L-rhamnopyranoside (pNPR) stock solution (e.g., 4 mM)
-
Buffer solution (e.g., 100 mM Sodium Phosphate, pH 7.0 or as required for the specific enzyme)[11]
-
Reaction termination solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)[5][11]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[3][11]
-
Water bath or incubator
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 160 µL final volume reaction includes:
-
10 µL of 100 mM Sodium Phosphate buffer (pH 7.0)
-
20 µL of 4 mM pNPR substrate
-
50 µL of appropriately diluted enzyme solution
-
Add water to adjust the final volume if necessary.
-
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30°C, 37°C, or 55°C) for a defined period (e.g., 10-20 minutes).[5][11] Ensure the timing is within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 80 µL of 1 M Na₂CO₃ solution.[11] This raises the pH, stopping the enzyme and developing the yellow color of the p-nitrophenolate ion.
-
Measurement: Measure the absorbance of the resulting solution at 405 nm using a spectrophotometer.[5][11]
-
Quantification: Calculate the amount of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
-
Enzyme Activity Definition: One unit (U) of α-L-rhamnosidase activity is typically defined as the amount of enzyme required to liberate 1 µmol of p-nitrophenol per minute under the specified assay conditions.[5][11]
Protocol 2: Hydrolysis of a Natural Flavonoid Glycoside
This protocol outlines the procedure for the enzymatic derhamnosylation of a natural substrate, such as Icariin or Naringin, and the subsequent analysis of the product.
Materials:
-
Purified α-L-rhamnosidase solution
-
Natural substrate (e.g., Icariin, Rutin, Hesperidin, Naringin)[9]
-
Buffer solution (e.g., 100 mM Sodium Acetate, pH 6.0)[9]
-
Organic solvent (e.g., DMSO), if required for substrate solubility[9]
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[3]
-
Reaction vessels and incubator/shaker
Procedure:
-
Substrate Preparation: Prepare a stock solution of the flavonoid substrate (e.g., 3 mM Icariin) in the appropriate buffer. If the substrate has poor aqueous solubility, a co-solvent like DMSO (e.g., 10% v/v) can be added.[9]
-
Reaction Setup: In a suitable reaction vessel, combine:
-
2 mL of the buffered substrate solution.
-
An appropriate amount of purified α-L-rhamnosidase.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with agitation (e.g., 180 rpm) for a set period (e.g., several hours).[9] It is advisable to take time-course samples to monitor the reaction progress.
-
Sample Preparation for Analysis: At each time point, withdraw an aliquot of the reaction mixture. Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solvent like methanol. Centrifuge the sample to remove the enzyme and any precipitate.
-
HPLC Analysis: Filter the supernatant through a 0.22 µm filter and analyze it using HPLC to quantify the decrease in the substrate and the formation of the derhamnosylated product.[3] The mobile phase and detection wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the substrate conversion rate by comparing the peak areas of the substrate and product against standard curves.[9]
Visualizations
// Edges edge [color="#4285F4"]; Enzyme -> Reaction; Substrate -> Reaction; Buffer -> Reaction; Reaction -> Incubation [arrowhead=normal]; Incubation -> Termination [arrowhead=normal]; Termination -> Measurement [arrowhead=normal]; Measurement -> Spectro [label=" Artificial\n Substrate ", fontcolor="#5F6368"]; Measurement -> HPLC [label=" Natural\n Substrate ", fontcolor="#5F6368"]; Spectro -> Data; HPLC -> Data; } enddot Figure 1. A generalized workflow diagram illustrating the key stages of an enzymatic hydrolysis experiment.
// Nodes Naringin [label="Naringin\n(Flavanone-7-O-neohesperidoside)", fillcolor="#F1F3F4", shape=hexagon]; Enzyme [label="α-L-Rhamnosidase\n(EC 3.2.1.40)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Prunin [label="Prunin\n(Bioactive Flavanone Glucoside)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=hexagon]; Rhamnose [label="L-Rhamnose\n(Monosaccharide)", fillcolor="#FBBC05", fontcolor="#202124", shape=hexagon]; Water [label="H₂O", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle];
// Invisible node for layout plus [shape=plaintext, label="+", fontcolor="#202124"];
// Edges Naringin -> Enzyme [style=dashed, arrowhead=none, color="#5F6368"]; Water -> Enzyme [style=dashed, arrowhead=none, color="#5F6368"]; Enzyme -> plus [label=" Catalyzes\n Hydrolysis ", fontcolor="#5F6368"]; plus -> Prunin; plus -> Rhamnose; } enddot Figure 2. Diagram showing the conversion of Naringin to Prunin and L-Rhamnose by α-L-rhamnosidase.
References
- 1. researchgate.net [researchgate.net]
- 2. misciwriters.com [misciwriters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]
- 5. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajbls.com [ajbls.com]
- 7. Biotechnological and bio-industrial applications of alpha–l-rhamnosidase enzyme | Revista Politécnica [revistas.elpoli.edu.co]
- 8. α-L-rhamnosidase: production, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Organic Solvent-Tolerant α-L-Rhamnosidase from Dictyoglomus thermophilum and Its Application in Production of Icariside I from Icariin [mdpi.com]
- 10. aidic.it [aidic.it]
- 11. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of alpha-D-Rhamnopyranose in Carbohydrate-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the significance of alpha-D-rhamnopyranose in the study of carbohydrate-protein interactions. This document includes detailed experimental protocols for key analytical techniques, a summary of available binding data, and a visualization of a relevant biological pathway.
Introduction
This compound, a deoxyhexose sugar, plays a crucial role in various biological processes, particularly in the context of bacterial physiology and pathogenesis. It is a key component of the cell wall in many Gram-positive and Gram-negative bacteria, contributing to structural integrity and serving as a recognition motif for the host immune system.[1][2][3] The enzymes involved in the biosynthesis of L-rhamnose are absent in humans, making this pathway an attractive target for the development of novel antimicrobial agents.[1]
The specific recognition of rhamnose by proteins, such as lectins, is fundamental to cell-cell communication, adhesion, and signaling. Understanding the thermodynamics and kinetics of these interactions is paramount for deciphering their biological functions and for designing targeted therapeutics. This document outlines standard methodologies to investigate these interactions and presents available quantitative data to guide future research.
Quantitative Data on this compound-Protein Interactions
The following tables summarize the binding affinities and thermodynamic parameters of this compound and its derivatives with various proteins, as determined by different biophysical techniques.
Table 1: Binding Affinity of Rhamnose and its Derivatives to Lectins
| Lectin | Ligand | Method | Kd (μM) | Reference |
| Pyocin L1 | D-Rhamnose | ITC | ~5,000-10,000 | [4] |
| Concanavalin A | GNP-Man | ITC | 0.122 | [5] |
| Recombinant Horseshoe Crab Plasma Lectin (rHPLOE) | L-Rhamnose | Competitive ELISA | Inhibition Observed | [6] |
| Lectin-like bacteriocin (from P. aeruginosa) | D-Rhamnose | ITC | Weak affinity | [7] |
Table 2: Thermodynamic Parameters of Rhamnose-Protein Interactions from Isothermal Titration Calorimetry (ITC)
| Protein | Ligand | Temperature (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) | Stoichiometry (n) | Reference |
| Pyocin L1 | D-Rhamnose | Not Specified | Weakly saturable heats | Not Specified | Not Specified | Not Specified | [4] |
| GNP-Man | Concanavalin A | 25 | -21.3 | -44.6 | -8.0 | 5.2 | [5] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol for ITC Analysis of this compound-Protein Interaction:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., lectin) in a suitable buffer (e.g., PBS or Tris-HCl) at a concentration of 10-50 µM. The buffer should be identical for both the protein and the ligand to minimize heats of dilution.
-
Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein.
-
Degas both solutions thoroughly to prevent bubble formation in the calorimeter cell and syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the rhamnose solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment, titrating rhamnose into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy change (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Protocol for SPR Analysis of this compound-Protein Interaction:
-
Sensor Chip Preparation:
-
Immobilize the protein (ligand) onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The immobilization level should be optimized to avoid mass transport limitations.
-
A reference flow cell should be prepared by performing the immobilization chemistry without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound (analyte) in the running buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution to remove bound rhamnose.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-carbohydrate complex, revealing the specific atomic interactions.
Protocol for X-ray Crystallography of a Protein-alpha-D-Rhamnopyranose Complex:
-
Protein Purification and Crystallization:
-
Purify the target protein to homogeneity (>95%).
-
Screen for crystallization conditions of the apo-protein using vapor diffusion (hanging or sitting drop) or microbatch methods with various precipitants, buffers, and salts.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add a molar excess of this compound to the purified protein solution before setting up crystallization trials.
-
Soaking: If apo-protein crystals are obtained, soak them in a solution containing the precipitant and a high concentration of this compound for a defined period.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build and refine the atomic model of the protein-rhamnose complex, including the clear electron density for the bound carbohydrate.
-
Signaling Pathways and Workflows
L-Rhamnose Utilization and Gene Regulation in E. coli
The following diagram illustrates the pathway for L-rhamnose transport and catabolism in Escherichia coli, along with the regulatory mechanism of gene expression.
Caption: L-Rhamnose utilization and regulatory pathway in E. coli.
Experimental Workflow for Characterizing Carbohydrate-Protein Interactions
The following diagram outlines a typical workflow for the comprehensive characterization of a novel carbohydrate-protein interaction.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lectin-Like Bacteriocins from Pseudomonas spp. Utilise D-Rhamnose Containing Lipopolysaccharide as a Cellular Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lectin-like bacteriocins from Pseudomonas spp. utilise D-rhamnose containing lipopolysaccharide as a cellular receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of α-D-Rhamnopyranose Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhamnose, a naturally occurring 6-deoxyhexose, is a crucial component of various biologically active compounds, including bacterial polysaccharides and plant glycosides. Its derivatives, particularly α-L-rhamnopyranosides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antifungal, antiviral, and anticancer properties. The unique structural features of rhamnose make it an attractive scaffold for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of bioactive α-D-rhamnopyranose derivatives and summarizes their biological activities.
Synthesis of Bioactive α-D-Rhamnopyranose Derivatives
The synthesis of rhamnopyranose derivatives often involves regioselective protection, acylation, and glycosylation strategies to achieve the desired compounds. The following sections detail the synthesis of several classes of bioactive derivatives.
I. Synthesis of Rhamnopyranoside-Based Fatty Acid Esters
Fatty acid esters of rhamnopyranosides have demonstrated promising antimicrobial and antifungal activities. The lipophilicity introduced by the fatty acid chains can enhance the interaction of these molecules with microbial cell membranes.
-
Reaction Setup: To a solution of methyl α-L-rhamnopyranoside (1.0 eq) in anhydrous pyridine at 0 °C, add 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Addition of Acylating Agent: Slowly add stearoyl chloride (2.2 eq) to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with ice water and extract the product with chloroform.
-
Purification: Wash the organic layer successively with dilute HCl, saturated aqueous NaHCO₃ solution, and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting residue by column chromatography on silica gel to yield a mixture of methyl 2,3-di-O-stearoyl-α-L-rhamnopyranoside and methyl 3,4-di-O-stearoyl-α-L-rhamnopyranoside.[1]
Caption: General workflow for the synthesis of di-O-stearoyl rhamnopyranosides.
II. Synthesis of Anthracene L-Rhamnopyranosides with Cytotoxic Activity
A series of anthracene L-rhamnopyranosides have been synthesized and evaluated for their cytotoxic activity against various tumor cell lines.[2] These compounds have shown potent cytotoxicity and DNA binding capacity.[2]
A general method for the synthesis of these derivatives involves the glycosylation of an anthracene-based aglycone with a protected rhamnosyl donor.
-
Preparation of Glycosyl Donor: Prepare a suitable rhamnosyl donor, such as 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide, from L-rhamnose.
-
Glycosylation Reaction: React the anthracene aglycone with the rhamnosyl donor in the presence of a promoter, such as silver triflate or mercury(II) cyanide, in an aprotic solvent like dichloromethane or acetonitrile.
-
Deprotection: Remove the protecting groups (e.g., acetyl groups) from the glycosylated product using standard conditions, such as Zemplén deacetylation with sodium methoxide in methanol.
-
Purification: Purify the final products by column chromatography.
III. Synthesis of Fluorine-18-Labeled L-Rhamnose Derivatives for PET Imaging
Radiolabeled carbohydrates are valuable tools for in vivo imaging using Positron Emission Tomography (PET). The synthesis of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose has been developed for potential applications in imaging bacterial infections.
-
Preparation of Precursor: Synthesize the corresponding triflate precursor, methyl 3,4-di-O-acetyl-2-O-trifluoromethanesulfonyl-α-L-rhamnopyranoside.[3]
-
Radiofluorination: Perform the nucleophilic substitution with [¹⁸F]fluoride, typically produced from a cyclotron, in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 and potassium carbonate.
-
Hydrolysis: Remove the protecting acetyl groups by acid or base hydrolysis.
-
Purification: Purify the final radiolabeled product using solid-phase extraction (SPE) cartridges.
Caption: Workflow for the radiosynthesis of 2-deoxy-2-[¹⁸F]fluoro-L-rhamnose.
Biological Activity of α-D-Rhamnopyranose Derivatives
The synthesized derivatives have been evaluated for a range of biological activities. A summary of these activities is presented below.
Antimicrobial and Antifungal Activity
Rhamnopyranoside-based fatty acid esters have shown significant antimicrobial and antifungal properties. The lipophilicity of these compounds plays a crucial role in their activity.
| Compound Class | Test Organism | Activity | Reference |
| Rhamnopyranoside Fatty Acid Esters | Aspergillus flavus, Aspergillus niger, Fusarium equiseti, Penicillium sp. | Moderate to good antifungal activity.[1] | [1] |
| Acylated L-rhamnose derivatives | Gram-positive and Gram-negative bacteria | Moderate antibacterial activity.[4] | [4] |
Cytotoxic Activity
Anthracene L-rhamnopyranosides have demonstrated potent cytotoxic effects against several human tumor cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Anthracene L-rhamnopyranoside derivative 1 | A549 (Lung) | Data not specified | [2] |
| Anthracene L-rhamnopyranoside derivative 2 | HeLa (Cervical) | Data not specified | [2] |
| Anthracene L-rhamnopyranoside derivative 3 | MCF-7 (Breast) | Data not specified | [2] |
Note: Specific IC₅₀ values were not provided in the abstract of the cited reference.
Signaling Pathways
The biological activity of some rhamnose derivatives can be attributed to their interaction with specific cellular signaling pathways. For instance, certain rhamnosides have been shown to inhibit Ser/Thr protein kinases (RSKs), which are involved in tumor cell proliferation and metastasis.[5]
Caption: Inhibition of RSK signaling by a rhamnoside derivative.
Conclusion
The synthesis of α-D-rhamnopyranose derivatives offers a promising avenue for the discovery of new drug candidates with a wide range of biological activities. The protocols and data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the structure-activity relationships of these compounds will be crucial for optimizing their therapeutic potential.
References
- 1. Rhamnopyranoside-Based Fatty Acid Esters as Antimicrobials: Synthesis, Spectral Characterization, PASS, Antimicrobial, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of cytotoxic activity of novel anthracene L-rhamnopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Fluorine-18-Labeled L-Rhamnose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of α-D-Rhamnopyranose
Welcome to the technical support center for the chemical synthesis of α-D-rhamnopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of α-D-rhamnopyranose, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Stereoselectivity - Predominance of the β-anomer
Question: My glycosylation reaction is yielding the undesired β-D-rhamnopyranoside as the major product. How can I improve the stereoselectivity for the α-anomer?
Answer: Achieving high α-selectivity in rhamnosylation is a common challenge due to the axial C2-hydroxyl group, which disfavors the formation of the α-anomer via the anomeric effect. Several factors can be adjusted to favor the desired α-linkage:
-
Protecting Group Strategy: The choice of protecting groups on the rhamnosyl donor is critical.
-
Non-participating groups: Employ non-participating protecting groups at the C2-position, such as benzyl (Bn) or silyl ethers (e.g., TBDMS, TIPS), to avoid the formation of a C2-participating intermediate that would lead to the β-anomer.
-
"Super-arming" donors: The use of electron-donating protecting groups, such as 4,6-O-benzylidene acetal, can increase the reactivity of the donor and favor the formation of the α-anomer through an SN1-like mechanism.
-
C3-Acyl participation: The installation of an acyl group at the C-3 position of the rhamnosyl donor can lead to high α-selectivity.[1]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve α-selectivity.[2]
-
Solvent: The choice of solvent can influence the stereochemical outcome. Less polar, non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred.
-
Promoter System: The promoter used to activate the glycosyl donor plays a crucial role. For thioglycoside donors, common promoters include N-iodosuccinimide (NIS)/triflic acid (TfOH) or dimethyl(methylthio)sulfonium triflate (DMTST). The reactivity of the promoter can impact the reaction mechanism and, consequently, the stereoselectivity.
-
-
Glycosyl Donor Type:
-
Trichloroacetimidates: Rhamnosyl trichloroacetimidate donors are often effective for achieving α-glycosylation.
-
Thioglycosides: While versatile, the stereochemical outcome with thioglycoside donors is highly dependent on the other factors mentioned above.
-
Issue 2: Low Glycosylation Yield
Question: I am observing a low yield of my desired α-D-rhamnopyranoside. What are the potential causes and how can I improve the yield?
Answer: Low glycosylation yields can stem from several factors, from the reactivity of your starting materials to competing side reactions. Consider the following troubleshooting steps:
-
Donor and Acceptor Reactivity:
-
Donor Activation: Ensure your glycosyl donor is sufficiently activated. If using an "armed" donor (with electron-donating protecting groups), it should be highly reactive. If using a "disarmed" donor (with electron-withdrawing protecting groups), a more powerful promoter system may be required.
-
Acceptor Nucleophilicity: A less nucleophilic acceptor alcohol will react more slowly, potentially leading to decomposition of the activated donor or other side reactions. If possible, consider modifying the protecting groups on the acceptor to enhance the nucleophilicity of the target hydroxyl group.
-
-
Reaction Conditions:
-
Stoichiometry: Ensure the appropriate stoichiometry of donor, acceptor, and promoter. An excess of the donor is often used.
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The use of molecular sieves is highly recommended.
-
Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times can lead to product decomposition.
-
-
Side Reactions:
-
Protecting Group Migration: Acyl protecting groups can migrate to adjacent free hydroxyl groups under certain conditions, leading to a mixture of products and a lower yield of the desired compound.[3]
-
Formation of Orthoesters: With participating protecting groups on the donor, the formation of a stable orthoester intermediate can sometimes hinder the desired glycosylation.
-
Elimination: In some cases, elimination can occur to form a glycal, especially with highly reactive donors.
-
Decomposition: The activated glycosyl donor can be unstable and decompose before reacting with the acceptor.
-
Issue 3: Protecting Group-Related Problems
Question: I am encountering issues with my protecting groups, such as migration or difficulty with removal. What strategies can I employ to troubleshoot these problems?
Answer: A well-defined protecting group strategy is fundamental to a successful synthesis.
-
Acyl Group Migration:
-
Cause: Acyl group migration, particularly of acetyl or benzoyl groups, can occur between adjacent hydroxyl groups, often catalyzed by acidic or basic conditions.[3]
-
Solution:
-
Use non-migrating protecting groups like benzyl ethers or silyl ethers for the hydroxyl groups adjacent to the acyl group.
-
Maintain neutral reaction conditions whenever possible.
-
If migration is observed during purification on silica gel, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
-
-
Difficult Deprotection:
-
Cause: Some protecting groups can be difficult to remove in the presence of other sensitive functional groups in the molecule.
-
Solution:
-
Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting each other. For example, using a combination of benzyl ethers (removed by hydrogenolysis), silyl ethers (removed by fluoride ions), and acetals (removed by mild acid).
-
Reaction Conditions: Optimize the deprotection conditions. For example, for benzyl ether removal by hydrogenolysis, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chemical synthesis of α-D-rhamnopyranose?
A1: The primary challenges include:
-
Stereocontrol: Achieving the desired α-anomeric linkage over the thermodynamically favored β-anomer.
-
Protecting Group Strategy: The judicious selection, installation, and removal of protecting groups to control reactivity and prevent side reactions like migration.[3]
-
Glycosyl Donor Reactivity: Modulating the reactivity of the rhamnosyl donor to achieve efficient glycosylation without decomposition.
-
Regioselectivity: In the case of polyhydroxylated acceptors, ensuring the glycosylation occurs at the desired hydroxyl group.
Q2: How does the choice of protecting group on the rhamnosyl donor influence the α/β selectivity?
A2: Protecting groups have a profound electronic and steric influence on the outcome of a glycosylation reaction.
-
Participating Groups at C2: An acyl group (e.g., acetyl, benzoyl) at the C2-position can form a dioxolanium ion intermediate, which directs the incoming acceptor to the β-face, resulting in the β-anomer. Therefore, for α-selectivity, non-participating groups are preferred at C2.
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (e.g., esters, carbonates) on the rhamnose ring "disarm" the donor, making it less reactive. This can favor an SN2-like mechanism, which can lead to the β-anomer. Conversely, electron-donating groups (e.g., benzyl ethers) "arm" the donor, promoting a more SN1-like pathway through a transient oxocarbenium ion, which is often attacked from the α-face to yield the α-anomer.
Q3: What are some common starting materials for the synthesis of D-rhamnose derivatives?
A3: Since D-rhamnose is not as readily available from natural sources as its L-enantiomer, it is often synthesized from more common sugars. A common precursor is methyl α-D-mannopyranoside, which can be converted to D-rhamnose derivatives through a sequence of reactions involving tosylation of the primary hydroxyl group, iodination, and subsequent reduction.[4]
Quantitative Data Summary
The following table summarizes representative data on the influence of protecting groups and reaction conditions on the stereoselectivity of rhamnosylation.
| Rhamnosyl Donor Protecting Groups | Acceptor | Promoter/Conditions | α:β Ratio | Yield (%) | Reference |
| 2,3,4-Tri-O-benzoyl | Methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside | Hg(CN)₂ in acetonitrile | α-only | 55 | [5] |
| 2,3-O-Carbonate, 4-O-Mesyl | Cholesterol | Insoluble silver salt (heterogeneous) | β-selective | - | [2] |
| 2,3-O-Carbonate, 4-O-Mesyl | Cholesterol | Soluble silver salt (homogeneous) | α-selective | - | [2] |
| 2,3,4-Tri-O-acetyl (as thioglycoside) | Ceramide precursor | NIS, TMSOTf | Complex mixture | - | [6] |
Experimental Protocols
General Procedure for the Synthesis of a Rhamnosyl Thioglycoside (Example)
This protocol is a general representation and may require optimization for specific substrates.
-
Preparation of the Acetylated Rhamnose: To a solution of L-rhamnose in acetic anhydride and pyridine, stir at room temperature until acetylation is complete (monitored by TLC).
-
Thioglycosylation: Dissolve the per-O-acetylated rhamnose and a thiol (e.g., thiocresol) in dry dichloromethane. Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.[6]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired thioglycoside.
Visualizations
Caption: Troubleshooting workflow for low yield or poor α-selectivity in rhamnosylation reactions.
Caption: Key factors influencing the stereochemical outcome of rhamnosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. The 3,4-O-carbonate protecting group as a beta-directing group in rhamnopyranosylation in both homogeneous and heterogeneous glycosylations as compared to the chameleon-like 2,3-O-carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 6. Synthesis of α-L-Rhamnosyl Ceramide and Evaluation of its Binding with Anti-Rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-D-Rhamnopyranose Synthesis
Welcome to the technical support center for the synthesis of alpha-D-rhamnopyranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and stereoselectivity of their rhamnosylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of α-D-rhamnopyranosides.
Q1: My α-rhamnosylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in α-rhamnosylation reactions can stem from several factors. Here's a troubleshooting guide to help you identify and resolve the issue:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Excessively low temperatures can lead to sluggish or incomplete reactions, while high temperatures may cause decomposition of the donor or product.[1] It is crucial to carefully monitor the reaction progress by TLC or LC-MS and optimize the temperature and duration accordingly.
-
Inefficient Activation of the Glycosyl Donor: The choice and amount of activator (promoter) are paramount. For trichloroacetimidate donors, a catalytic amount of a strong Lewis acid like triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is typically required.[2] Ensure the activator is fresh and used in the correct stoichiometric ratio.
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor and the activated intermediates. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves (e.g., 4 Å) is highly recommended to sequester any residual moisture.[3]
-
Poor Nucleophilicity of the Acceptor: If the alcohol acceptor is sterically hindered or electronically deactivated, the glycosylation reaction will be less efficient. In such cases, a more reactive glycosyl donor or a higher concentration of the acceptor and/or a more potent activator system may be necessary.
-
Donor Decomposition: The glycosyl donor itself might be unstable under the reaction conditions. This can be checked by running a control reaction without the acceptor. If the donor decomposes, consider using a more stable donor or milder reaction conditions.
Q2: I am observing a significant amount of the β-anomer in my reaction mixture. How can I improve the α-selectivity?
A2: Achieving high α-selectivity is a common challenge in rhamnosylation. The formation of the β-anomer is a frequent side reaction. Here are some strategies to favor the formation of the α-isomer:
-
Choice of Glycosyl Donor and Protecting Groups: The protecting groups on the rhamnose donor play a crucial role in directing the stereochemical outcome. Non-participating protecting groups at the C-2 position, such as benzyl ethers, are known to favor the formation of the α-anomer through the anomeric effect. In contrast, participating groups like acetyl or benzoyl at C-2 can lead to the formation of a dioxolanylium ion intermediate, which predominantly yields the β-product upon nucleophilic attack.
-
Solvent Effects: The choice of solvent can influence the stereoselectivity. Non-polar, non-coordinating solvents like dichloromethane (DCM) or diethyl ether are often preferred for α-selective glycosylations as they can stabilize the reactive intermediates that lead to the α-product.
-
Lewis Acid Promoter: The use of certain Lewis acids can promote the formation of the α-anomer. For instance, TMSOTf-promoted reactions have been shown to favor the formation of α-rhamnosylation products.[3]
-
Temperature Control: Low temperatures often favor the kinetic product, which in many rhamnosylation reactions is the α-anomer. Running the reaction at temperatures ranging from -78 °C to 0 °C can significantly improve α-selectivity.
Q3: The purification of my α-D-rhamnopyranoside is proving difficult, and I'm struggling to separate it from the β-anomer and other byproducts. What purification strategies can I employ?
A3: The separation of anomeric mixtures can be challenging due to their similar polarities. Here are some effective purification techniques:
-
Flash Column Chromatography: This is the most common method for separating anomers. Careful selection of the solvent system is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can often resolve the two anomers. It may be necessary to try several solvent systems to find the optimal conditions.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, particularly with a chiral stationary phase, can provide excellent resolution of α and β anomers.
-
Crystallization: If the desired α-anomer is a crystalline solid, fractional crystallization can be a highly effective purification method. This can sometimes be induced by slowly evaporating the solvent from a concentrated solution of the product.
-
Enzymatic Hydrolysis: In some cases, if a suitable enzyme is available, the undesired β-anomer can be selectively hydrolyzed, leaving the desired α-anomer intact for easier purification.
Q4: How can I confirm the stereochemistry of my synthesized rhamnopyranoside and distinguish between the α and β anomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the anomeric configuration:
-
¹H NMR Spectroscopy: The chemical shift and the coupling constant of the anomeric proton (H-1) are diagnostic. For α-rhamnopyranosides, the H-1 proton is typically in an equatorial position and appears as a doublet with a small coupling constant (¹JH1,H2) in the range of 1-3 Hz. For the β-anomer, the H-1 proton is axial and exhibits a larger coupling constant (¹JH1,H2) of approximately 8-10 Hz.
-
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) can also be indicative. The C-1 of α-anomers generally resonates at a lower field (higher ppm) compared to the C-1 of β-anomers.
-
NOESY/ROESY NMR: Two-dimensional NMR techniques like NOESY or ROESY can show through-space correlations. For an α-rhamnopyranoside, a correlation is expected between the anomeric proton (H-1) and the axial protons on the same side of the ring (e.g., H-2 axial).
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of α-D-rhamnopyranosides.
Protocol 1: General Procedure for α-L-Rhamnosylation using a Trichloroacetimidate Donor [2]
This protocol describes a general method for the α-glycosylation of an alcohol acceptor using a benzoyl-protected L-rhamnopyranosyl trichloroacetimidate donor.
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol acceptor (1.0 equivalent) and freshly activated 4 Å molecular sieves.
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add the rhamnosyl trichloroacetimidate donor (2.0 equivalents) to the cooled mixture.
-
Slowly add a solution of triflic acid (TfOH) (0.3 equivalents) in anhydrous DCM to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding solid sodium bicarbonate and stir for 15 minutes.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to afford the desired α-rhamnopyranoside.
-
-
Deprotection:
-
The benzoyl protecting groups can be removed by treating the purified product with a saturated solution of ammonia in methanol.[2]
-
Quantitative Data Summary
The following tables summarize quantitative data from various α-rhamnosylation methods to facilitate comparison.
Table 1: Comparison of Reaction Conditions for α-L-Rhamnosylation
| Glycosyl Donor | Acceptor | Promoter (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl trichloroacetimidate | Strophanthidol derivative | TfOH (0.3) | DCM | 0 to r.t. | N/A | 81 | α-only | [2] |
| 2,3,4-Tri-O-benzoyl-α-L-rhamnopyranosyl bromide | Anhydro-ouabagenin derivative | Ag₂CO₃ | DCM | r.t. | N/A | 56 | 6:1 | [2] |
Visualizations
Diagram 1: General Workflow for α-D-Rhamnopyranoside Synthesis
Caption: General experimental workflow for the chemical synthesis of an α-D-rhamnopyranoside.
Diagram 2: Troubleshooting Logic for Low Yield in α-Rhamnosylation
Caption: A logical diagram to troubleshoot and address low yields in α-rhamnosylation reactions.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective (α)-l-Rhamnosylation and Neuroprotective Activity Exploration of Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying alpha-D-Rhamnopyranose by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of alpha-D-rhamnopyranose.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using chromatography. The troubleshooting process is outlined in a question-and-answer format to pinpoint and resolve specific experimental challenges.
Chromatogram-Related Issues
Question: Why am I observing broad or split peaks for this compound?
Answer: Peak broadening or splitting for sugars like this compound is a common issue, often attributed to the presence of anomers. In solution, reducing sugars exist in equilibrium as different isomers (alpha and beta anomers). If the chromatographic conditions do not facilitate rapid interconversion between these anomers, they can separate, leading to broad or split peaks.
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 60-80°C) can accelerate the rate of anomeric interconversion, causing the separate peaks to coalesce into a single, sharper peak.
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can also influence the rate of mutarotation. However, be cautious as extreme pH values can degrade both the analyte and the column.
-
Check for Column Contamination: Contamination on the column can lead to secondary interactions and peak distortion. Flush the column with a strong solvent to remove any adsorbed impurities.
Question: My this compound peak is showing significant tailing. What could be the cause?
Answer: Peak tailing is often a result of unwanted interactions between the analyte and the stationary phase or issues with the column packing.
Troubleshooting Steps:
-
Assess Column Health: The column may be aging or have a void at the inlet. Consider replacing the guard column or the analytical column itself.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Secondary Interactions: Active sites on the silica backbone of the stationary phase can interact with the hydroxyl groups of the sugar. Adding a small amount of a competitive agent to the mobile phase, such as a salt, can sometimes mitigate this.
System & Method-Related Issues
Question: I'm experiencing a drifting baseline in my chromatogram. What should I do?
Answer: A drifting baseline can be caused by several factors, from the mobile phase to the detector.
Troubleshooting Steps:
-
Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of baseline drift.
-
Mobile Phase Preparation: If using a mixed mobile phase, ensure it is well-mixed and degassed. Inconsistent mixing can lead to a gradual change in composition and a drifting baseline.
-
Detector Temperature: Fluctuations in the detector temperature can cause the baseline to drift. Ensure the detector is in a temperature-stable environment.
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase can slowly "bleed" from the column, leading to a rising baseline.
Question: My retention times for this compound are not reproducible. What is the likely cause?
Answer: Fluctuations in retention time can compromise the reliability of your results. The root cause often lies in the consistency of the chromatographic conditions.
Troubleshooting Steps:
-
Check for Leaks: A leak in the system will cause a drop in pressure and lead to longer retention times. Carefully inspect all fittings and connections.
-
Pump Performance: Inconsistent flow from the pump is a major cause of retention time variability. Check for air bubbles in the pump and ensure the pump seals are in good condition.
-
Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time. Prepare the mobile phase carefully and consistently.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can affect retention.
Frequently Asked Questions (FAQs)
Q1: What type of column is best suited for this compound purification?
A1: The choice of column depends on the desired scale and purity.
-
Amine-based columns (e.g., Amino, Amide): These are commonly used for the separation of underivatized monosaccharides in hydrophilic interaction liquid chromatography (HILIC) mode. However, reducing sugars like rhamnose can react with the amine functional groups, potentially leading to column degradation over time.
-
Ligand-exchange columns (e.g., with Ca2+ or Pb2+ counter-ions): These columns are robust and provide excellent selectivity for sugars based on the interaction of their hydroxyl groups with the metal cation on the stationary phase. They are often operated at high temperatures with water as the mobile phase.
-
Reversed-phase columns (e.g., C18): These are generally not suitable for underivatized rhamnose due to its high polarity. However, they are the column of choice for separating derivatized sugars, which are much less polar.
Q2: What is a typical mobile phase for this compound purification?
A2: A common mobile phase for underivatized rhamnose on an amine-based or HILIC column is a mixture of acetonitrile and water. The higher the acetonitrile content, the stronger the retention. For ligand-exchange columns, deionized water is typically used as the mobile phase.
Q3: How can I detect this compound during chromatography?
A3: Since this compound lacks a strong chromophore, direct UV detection is not effective. The most common detection methods are:
-
Refractive Index (RI) Detection: This is a universal detector for non-absorbing compounds and is widely used for sugar analysis. A major limitation is its incompatibility with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): ELSD is more sensitive than RI and is compatible with gradient elution, making it a versatile choice for sugar analysis.
-
Pre-column Derivatization with a UV-active tag: Rhamnose can be chemically modified to attach a molecule that absorbs UV light, allowing for sensitive detection with a standard UV detector.
Q4: Is it necessary to derivatize this compound for chromatographic analysis?
A4: Derivatization is not always necessary but can be advantageous. It is often employed to improve detection sensitivity (e.g., by adding a UV-active or fluorescent tag) or to make the molecule more amenable to separation by reversed-phase chromatography. However, the derivatization process adds an extra step to the workflow and can introduce its own set of potential issues.
Data Presentation
The following table provides an illustrative comparison of hypothetical chromatographic conditions for the purification of this compound. This data is for exemplary purposes to guide method development.
| Parameter | Method A | Method B | Method C |
| Column | Amino (5 µm, 4.6 x 250 mm) | Ligand-Exchange (Ca2+) | C18 (derivatized) |
| Mobile Phase | 80:20 Acetonitrile:Water | Deionized Water | Gradient: Water to Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.2 mL/min |
| Temperature | 40°C | 80°C | 35°C |
| Detection | RI | RI | UV (254 nm) |
| Retention Time | 12.5 min | 15.2 min | 18.7 min |
| Resolution (Rs) | 1.8 | 2.1 | 2.5 |
| Purity (%) | >95% | >98% | >99% |
Experimental Protocols
Protocol 1: Purification of this compound using a Ligand-Exchange Column
-
System Preparation:
-
Equilibrate a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87C) with deionized water at a flow rate of 0.6 mL/min.
-
Set the column oven temperature to 80°C.
-
Ensure the RI detector is warmed up and the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the crude this compound sample in deionized water to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatography:
-
Inject 10-50 µL of the filtered sample onto the column.
-
Run the isocratic method with deionized water as the mobile phase for 20-30 minutes.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the chromatogram.
-
-
Analysis:
-
Analyze the collected fractions for purity using the same chromatographic method or an alternative analytical technique.
-
Mandatory Visualization
Below is a logical workflow for troubleshooting common issues in this compound chromatography.
A logical workflow for troubleshooting HPLC issues in this compound purification.
Technical Support Center: Overcoming the Low Stability of alpha-D-Rhamnopyranose in Solution
For researchers, scientists, and drug development professionals working with alpha-D-rhamnopyranose, its inherent instability in solution presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, enhance experimental success, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What causes the instability of this compound in solution?
A1: The primary cause of instability for this compound in solution is a phenomenon known as mutarotation . This is a process where the cyclic sugar molecule can open to its linear aldehyde form and then re-close to form either the alpha (α) or beta (β) anomer. This results in an equilibrium mixture of these forms in solution, which can complicate experiments that require a specific anomeric configuration for biological activity or characterization. This interconversion pathway is a key degradation route that can affect the compound's efficacy and reproducibility in experiments.
Q2: How do environmental factors like pH and temperature affect the stability of this compound?
A2: Both pH and temperature significantly influence the rate of mutarotation and potential degradation of this compound.
-
pH: Both acidic and basic conditions can catalyze the ring-opening and closing, accelerating mutarotation. At extreme pH values, more severe degradation pathways, such as hydrolysis of glycosidic bonds (in derivatives) or other rearrangements, can occur.
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of mutarotation and other degradation reactions. For long-term storage of solutions, lower temperatures are recommended.
Q3: What are the common degradation products of this compound in solution?
A3: Besides the interconversion to the beta-anomer and the open-chain form through mutarotation, under more strenuous conditions (e.g., strong acid/base, high heat), rhamnose can degrade further. In alkaline solutions, rhamnolipids (which contain rhamnose) have been shown to decompose into various organic acids.[1] While specific degradation products for the free sugar under various conditions are complex, they can include furfurals and other small organic molecules resulting from the breakdown of the carbohydrate ring.
Q4: How can I improve the stability of this compound for my experiments?
A4: The most effective strategy to overcome the instability of this compound is through anomeric locking . This involves chemically modifying the anomeric hydroxyl group (at the C1 position) to prevent the ring from opening. Common methods include:
-
Glycosylation: Forming a glycosidic bond with an alcohol (e.g., methanol to form methyl α-D-rhamnopyranoside) or another sugar. This locks the anomeric configuration.
-
Esterification: Converting the anomeric hydroxyl group into an ester. This also prevents ring-opening.
These modifications result in derivatives that are conformationally stable and do not undergo mutarotation.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity or Assay Results
| Potential Cause | Troubleshooting Step |
| Mutarotation in Solution: The this compound is converting to a mixture of anomers, and only the alpha-form is active in your assay. | 1. Use freshly prepared solutions: Minimize the time between dissolving the compound and performing the experiment. 2. Control pH and Temperature: Maintain a consistent and neutral pH and keep solutions cooled to slow down mutarotation. 3. Consider Anomeric Locking: Synthesize and use a stabilized derivative like methyl α-D-rhamnopyranoside for consistent results. |
| Degradation of the Compound: The compound may be degrading due to harsh experimental conditions (e.g., high temperature, extreme pH). | 1. Perform Forced Degradation Studies: Intentionally expose your compound to harsh conditions (acid, base, heat, oxidation) to understand its degradation profile.[2][3] 2. Analyze for Degradants: Use techniques like HPLC or mass spectrometry to identify any degradation products in your experimental samples. |
Issue 2: Difficulty in Characterizing this compound by NMR or HPLC
| Potential Cause | Troubleshooting Step |
| Multiple Peaks on HPLC: You observe multiple peaks for what should be a pure compound. | 1. Anomer Separation: Your HPLC method may be separating the alpha and beta anomers. To confirm, you can try running the sample at a higher column temperature (e.g., 70-80 °C), which can sometimes prevent anomer separation on certain columns.[4] 2. Use an Anomerically Locked Standard: Analyze a stabilized derivative (e.g., methyl α-D-rhamnopyranoside) to see if a single peak is obtained, confirming that the multiple peaks are due to anomerization. |
| Complex NMR Spectrum: The 1H NMR spectrum shows more signals than expected for a single molecule. | 1. Equilibrium Mixture: The complexity is likely due to the presence of both alpha and beta anomers in solution, each with its own set of proton signals. 2. Quantitative NMR: Use integration of well-resolved anomeric proton signals to determine the ratio of alpha to beta anomers at equilibrium. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound compared to its anomerically locked derivatives under various conditions. The data for the unmodified rhamnose is based on general knowledge of monosaccharide behavior and is intended for comparative purposes.
| Compound | Condition | Observed Instability/Degradation | Stability |
| This compound | Aqueous Solution (Neutral pH, 25°C) | Mutarotation to an equilibrium mixture of α and β anomers. | Low |
| Aqueous Solution (Acidic/Basic pH) | Accelerated mutarotation and potential for further degradation. | Very Low | |
| Aqueous Solution (Elevated Temperature >40°C) | Rapid mutarotation and increased degradation. | Very Low | |
| Methyl α-D-rhamnopyranoside | Aqueous Solution (Neutral pH, 25°C) | Anomerically locked; no mutarotation. | High |
| Aqueous Solution (Acidic pH) | Susceptible to acid-catalyzed hydrolysis of the glycosidic bond over time. | Moderate | |
| Aqueous Solution (Basic pH) | Generally stable. | High | |
| This compound Esters | Aqueous Solution (Neutral pH, 25°C) | Anomerically locked; no mutarotation. | High |
| Aqueous Solution (Acidic pH) | Susceptible to acid-catalyzed hydrolysis of the ester linkage. | Moderate | |
| Aqueous Solution (Basic pH) | Susceptible to base-catalyzed hydrolysis (saponification) of the ester linkage. | Low to Moderate |
Experimental Protocols
Protocol 1: Monitoring Mutarotation of this compound using Polarimetry
This method allows for the kinetic analysis of the change in optical rotation as this compound equilibrates in solution.
Materials:
-
This compound
-
Distilled water
-
Polarimeter
-
Thermostatted cell
Procedure:
-
Prepare a solution of this compound in distilled water at a known concentration (e.g., 1-5 g/100 mL).
-
Quickly transfer the freshly prepared solution to the thermostatted polarimeter cell.
-
Immediately begin recording the optical rotation at regular time intervals (e.g., every 1-5 minutes).
-
Continue measurements until the optical rotation value becomes constant, indicating that equilibrium has been reached.
-
The rate of mutarotation can be calculated by fitting the data to a first-order kinetic model.
Protocol 2: Synthesis of Methyl α-D-rhamnopyranoside (Anomeric Locking)
This protocol describes a common method for locking the anomeric configuration of rhamnose through glycosylation.
Materials:
-
L-Rhamnose monohydrate [Note: L-rhamnose is more common commercially, the principle is the same for D-rhamnose]
-
Methanol (MeOH)
-
Dowex 50W-X8 resin (H+ form)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
Procedure:
-
Dissolve L-Rhamnose monohydrate in methanol.[5]
-
Add Dowex 50W-X8 (H+) resin to the solution.
-
Reflux the reaction mixture for 24 hours.[5]
-
Cool the mixture to room temperature and filter to remove the resin.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting syrup by flash chromatography on silica gel using a DCM/MeOH solvent system to separate the alpha and beta anomers.[5]
Protocol 3: Forced Degradation Study of Rhamnopyranose and Derivatives
This protocol outlines a general procedure for assessing the stability of your compound under stress conditions, as recommended by ICH guidelines.[2][3][6]
Materials:
-
This compound or its derivative
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18 or a specialized sugar column)
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a set period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a set period. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ and keep at room temperature for a set period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a set period.
-
Photolytic Degradation: Expose the compound (solid or in solution) to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Logical workflow for addressing the instability of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Optimizing Enzymatic Reactions with α-L-Rhamnosidase
Welcome to the technical support center for optimizing enzymatic reactions involving α-L-rhamnosidase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My α-L-rhamnosidase activity is lower than expected. What are the common causes?
A1: Several factors can lead to decreased α-L-rhamnosidase activity. The most common culprits are non-optimal pH and temperature conditions. Enzyme activity is highly dependent on these parameters, which can vary significantly based on the enzyme's source (e.g., fungal, bacterial).[1][2] Additionally, the presence of inhibitory metal ions or organic solvents in your reaction buffer can significantly reduce enzymatic activity. Product inhibition by the released L-rhamnose can also be a factor in prolonged reactions.[1][2]
Q2: How do I determine the optimal pH and temperature for my specific α-L-rhamnosidase?
A2: The optimal conditions must be determined empirically for your specific enzyme. A standard approach involves assaying the enzyme's activity across a range of pH values (e.g., 4.0 to 9.0) and temperatures (e.g., 30°C to 70°C).[3] Maintaining a constant substrate concentration and reaction time while varying one parameter at a time will allow you to identify the conditions that yield the highest activity. For example, α-L-rhamnosidases from fungal sources often exhibit optimal activity in acidic to near-neutral pH ranges, while those from bacteria may prefer neutral to alkaline conditions.[1][2]
Q3: Can metal ions in my buffer affect the reaction?
A3: Yes, metal ions can either inhibit or, in some cases, activate α-L-rhamnosidases. For instance, ions such as Fe²⁺, Cu²⁺, Ca²⁺, and Mg²⁺ have been shown to inhibit the activity of some α-L-rhamnosidases.[3] Conversely, other studies have reported that Fe²⁺ can act as a strong activator for different rhamnosidases.[4][5] It is crucial to check the metal ion sensitivity of your specific enzyme, often by including a chelating agent like EDTA in a control reaction or by testing the effect of adding various metal ions.
Q4: I am working with a poorly soluble substrate. Can I use organic solvents to increase its solubility?
A4: While organic solvents can improve the solubility of hydrophobic substrates like certain flavonoids, they can also impact enzyme stability and activity. Some α-L-rhamnosidases show tolerance or even activation in the presence of low concentrations of solvents like DMSO or ethanol.[5] However, it is essential to first test the enzyme's stability in the desired solvent by pre-incubating the enzyme with the solvent for a period before adding the substrate. Optimization of the solvent concentration is key to balancing substrate solubility with enzyme activity.
Troubleshooting Guides
Issue 1: No or Very Low Enzyme Activity
If you observe little to no product formation, follow this troubleshooting workflow to diagnose the issue.
Caption: Workflow for troubleshooting no or low enzyme activity.
Issue 2: Reaction Rate Decreases Over Time
A common observation is that the initial reaction rate is high but slows down significantly. This could be due to substrate depletion, product inhibition, or enzyme instability.
Caption: Decision tree for addressing decreasing reaction rates.
Data Summary Tables
Table 1: Optimal Reaction Conditions for α-L-Rhamnosidases from Various Sources
| Enzyme Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Papiliotrema laurentii | 7.0 | 55 | [3] |
| Bacillus amyloliquefaciens | 6.0 | 40 | [4] |
| Dictyoglomus thermophilum | 6.0 | 55 | [5] |
| Aspergillus niger | 4.0 | 60 | [6] |
| Fungal Sources (General) | Acidic / Near-Neutral | 50 - 60 | [2] |
| Bacterial Sources (General) | Neutral / Alkaline | - | [1] |
Table 2: Effect of Metal Ions (1-10 mM) on α-L-Rhamnosidase Activity
| Metal Ion | Effect on P. laurentii Rhamnosidase | Effect on B. amyloliquefaciens Rhamnosidase | Effect on D. thermophilum Rhamnosidase |
| Fe²⁺ | Inhibition[3] | Strong Activation (131.4%)[4] | Strong Activation (~204%)[5] |
| Cu²⁺ | Inhibition[3] | Strong Inhibition[4] | - |
| Ca²⁺ | Slight Inhibition[3] | - | - |
| Mg²⁺ | Slight Inhibition[3] | - | - |
| NaCl | - | Strong Activation (129.37%)[4] | - |
| KCl | - | Strong Inhibition[4] | - |
Note: Effects can be concentration-dependent and vary between enzymes from different sources.
Table 3: Kinetic Parameters of Various α-L-Rhamnosidases
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol·mg⁻¹·min⁻¹) |
| Papiliotrema laurentii | pNPR | 1.38 | 24.64 |
| Dictyoglomus thermophilum | pNPR | 0.44 | - |
| Bacillus amyloliquefaciens | pNPR | 15.09 (mg/ml) | 2.22 (mg/ml/min) |
pNPR: p-Nitrophenyl-α-L-rhamnopyranoside
Key Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., 4.0-9.0). Examples include 200 mM citrate-phosphate for pH 4.0-7.0 and 50 mM Tris-HCl for pH 7.5-9.0.[3]
-
Reaction Setup: For each pH value, set up a reaction mixture containing the buffer, a fixed concentration of substrate (e.g., p-nitrophenyl-α-L-rhamnopyranoside), and the enzyme solution.
-
Incubation: Incubate the reactions at a constant, predetermined temperature (e.g., 55°C) for a fixed time (e.g., 10 minutes).[3]
-
Stop Reaction: Terminate the reaction. For pNPR, this is typically done by adding a high pH solution like 1 M sodium carbonate.[7]
-
Quantify Product: Measure the amount of product formed. For p-nitrophenol released from pNPR, this can be quantified by measuring absorbance at 405-410 nm.[8]
-
Determine Optimum: The pH that results in the highest product formation is the optimal pH.
Protocol 2: Determination of Optimal Temperature
-
Reaction Setup: Prepare multiple reaction tubes, each containing the optimal buffer (determined in Protocol 1), a fixed concentration of substrate, and the enzyme.
-
Incubation: Place the reaction tubes in separate water baths or heat blocks set to a range of temperatures (e.g., 30, 40, 50, 60, 70°C). Incubate for a fixed amount of time.
-
Stop and Quantify: Stop the reactions and measure the product concentration as described in Protocol 1.
-
Determine Optimum: The temperature that yields the highest product concentration is the optimal temperature for that reaction time.
Protocol 3: Assay for α-L-Rhamnosidase Activity using pNPR
This is a common method for measuring enzyme activity.[9] The enzyme cleaves the colorless p-nitrophenyl-α-L-rhamnopyranoside (pNPR) to release L-rhamnose and the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically.
Caption: Standard workflow for an α-L-rhamnosidase colorimetric assay.
References
- 1. [Enzymatic properties of α-L-rhamnosidase and the factors affecting its activity: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajbls.com [ajbls.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimasi, Produksi dan Karakterisasi Rhamnosidase dari Aspergillus Niger RH-ase-H - Neliti [neliti.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthetic α-D-Rhamnopyranose
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic α-D-rhamnopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my synthetic α-D-rhamnopyranose product?
A1: Common impurities in synthetically produced α-D-rhamnopyranose can originate from various stages of the synthesis, particularly when starting from common precursors like D-mannose. These impurities can be broadly categorized as:
-
Anomeric Impurities: The presence of the β-D-rhamnopyranose anomer is a common issue. The formation of anomeric mixtures can occur during glycosylation reactions or upon dissolution in certain solvents.[1][2]
-
Diastereomeric Impurities: Side reactions during synthesis can lead to the formation of other 6-deoxyhexose isomers, such as 6-deoxy-D-talose.[3]
-
Incompletely Deprotected Intermediates: If protecting groups used during the synthesis (e.g., benzyl, acetyl, benzylidene) are not completely removed, you may find partially protected rhamnose derivatives in your final product.[4][5][6]
-
Residual Starting Materials: Unreacted starting materials, such as protected D-mannose derivatives, may be present if the initial reactions are not driven to completion.[3][7]
-
Reagent- and Solvent-Related Impurities: Residual solvents and byproducts from reagents used in steps like tosylation and reduction can also contaminate the final product.
Q2: My NMR spectrum shows more peaks than expected for pure α-D-rhamnopyranose. What could be the cause?
A2: The presence of extra peaks in the NMR spectrum is a strong indicator of impurities. Here's how to start troubleshooting:
-
Anomeric Proton Region (around 4.5-5.5 ppm): The appearance of more than one doublet in this region for the anomeric proton (H-1) often suggests the presence of both α and β anomers. The coupling constant (J-value) can help distinguish between them.
-
Methyl Group Region (around 1.2-1.4 ppm): A doublet in this region is characteristic of the C6-methyl group of rhamnose. The presence of multiple doublets could indicate diastereomeric impurities.
-
Aromatic Region (around 7.0-8.0 ppm): Signals in this region are a clear sign of residual aromatic protecting groups, such as benzyl (Bn) or benzoyl (Bz) groups, indicating incomplete deprotection.[8]
-
Acetyl Group Region (around 2.0-2.2 ppm): A singlet in this area suggests the presence of residual acetyl (Ac) protecting groups.
For a definitive identification of these impurities, advanced NMR techniques like COSY, HSQC, and HMBC, or comparison with spectra of known standards, are recommended.[9][10][11]
Q3: My HPLC analysis shows multiple peaks. How can I identify the source of these impurities?
A3: Multiple peaks on an HPLC chromatogram indicate a mixture of compounds. Here's a systematic approach to identify them:
-
Peak Tailing or Broadening: This can sometimes indicate the interconversion of anomers (mutarotation) during the chromatographic run, especially with certain mobile phases.[12]
-
Co-injection with Standards: If you suspect the presence of starting materials or specific anomers, co-injecting your sample with authentic standards of these compounds can help confirm their identity by observing peak enhancement.
-
LC-MS Analysis: Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful tool to identify impurities. The mass-to-charge ratio of each peak can help determine its molecular weight and suggest its identity (e.g., partially protected derivatives will have a higher mass).[1][13]
-
Fraction Collection and NMR: For unknown impurities, you can collect the fractions corresponding to each peak from a preparative HPLC run and analyze them separately by NMR for structural elucidation.[14]
Troubleshooting Guides
Issue 1: Presence of the β-Anomer
Symptoms:
-
Two distinct anomeric proton signals in the 1H NMR spectrum.
-
Multiple peaks observed in HPLC analysis that may have the same mass in LC-MS.[1]
Possible Causes:
-
Equilibration of anomers in solution (mutarotation).[2]
-
Non-stereoselective glycosylation reaction during synthesis.
Solutions:
| Method | Description | Advantages | Considerations |
| Anomeric Separation by HPLC | Utilize a suitable HPLC column (e.g., C18, amino, or HILIC) with an optimized mobile phase to separate the α and β anomers.[13][15][16] | High resolution and purity can be achieved. | Method development may be required to find the optimal separation conditions. |
| Crystallization | Selective crystallization of the desired anomer from a suitable solvent system. | Can be effective for large-scale purification if a suitable solvent is found. | May not be effective for all anomeric mixtures and can be time-consuming to optimize. |
| Enzymatic Conversion | Use of specific enzymes to convert the unwanted anomer to the desired one. | Highly specific and can give high yields of the desired anomer. | Requires specific enzymes that may not be readily available. |
Issue 2: Residual Protecting Groups
Symptoms:
-
Aromatic signals in the 1H NMR spectrum (for benzyl or benzoyl groups).[8]
-
Signals for acetyl groups in the 1H NMR spectrum.
-
Higher molecular weight impurities detected by MS.
Possible Causes:
-
Incomplete deprotection reaction.
-
Use of a deprotection method that is not suitable for the specific protecting group.
Solutions:
| Protecting Group | Recommended Deprotection Protocol | Troubleshooting Steps |
| Benzyl (Bn) | Catalytic hydrogenation (e.g., Pd/C, H2).[8] | Increase catalyst loading, reaction time, or hydrogen pressure. Ensure the catalyst is active. |
| Acetyl (Ac) | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH) or acid-catalyzed hydrolysis.[17] | For base-sensitive compounds, use milder basic conditions. For acid-sensitive glycosidic bonds, basic hydrolysis is preferred. |
| Benzylidene Acetal | Acidic hydrolysis (e.g., aqueous acetic acid) or hydrogenolysis.[5] | If other acid-labile groups are present, hydrogenolysis may be a milder alternative. |
Experimental Protocols
Protocol 1: HPLC Analysis of α-D-Rhamnopyranose Purity
This protocol outlines a general method for the analysis of α-D-Rhamnopyranose purity, with a focus on separating anomers.
Materials:
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Amino-propyl or HILIC column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
α-D-Rhamnopyranose sample.
-
β-D-Rhamnopyranose standard (if available).
Procedure:
-
Sample Preparation: Dissolve the synthetic α-D-rhamnopyranose sample in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Mobile Phase: Prepare an isocratic mobile phase of 80:20 (v/v) acetonitrile:water. Degas the mobile phase before use.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: RI or ELSD.
-
-
Analysis: Inject the sample and standards. Identify the peaks based on their retention times. The α-anomer typically elutes later than the β-anomer on amino columns. Quantify the purity by peak area percentage.
Protocol 2: 1H NMR for Impurity Identification
Materials:
-
NMR spectrometer (400 MHz or higher).
-
Deuterated solvent (e.g., D2O).
-
NMR tubes.
-
α-D-Rhamnopyranose sample.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of D2O in an NMR tube.
-
Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Ensure proper shimming to obtain sharp peaks.
-
Integrate all peaks.
-
-
Data Analysis:
-
α-Anomer: Look for the anomeric proton (H-1) as a doublet around 5.0 ppm with a small coupling constant (J ≈ 1-2 Hz). The C6-methyl group will appear as a doublet around 1.3 ppm.
-
β-Anomer: The anomeric proton will be a doublet at a slightly different chemical shift (typically upfield) with a similar small coupling constant.
-
Protecting Groups: Identify signals in the aromatic region (7-8 ppm) for benzyl/benzoyl groups or around 2.1 ppm for acetyl groups.
-
Other Impurities: Compare the spectrum to reference spectra of potential diastereomers or starting materials.
-
Visualizations
References
- 1. emerypharma.com [emerypharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-N.m.r. study of L-rhamnose, methyl alpha-L-rhamnopyranoside, and 4-o-beta-D-galactopranosyl-L-rhamnose in deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unina.it [iris.unina.it]
- 12. mdpi.com [mdpi.com]
- 13. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 14. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is There an Operational Method for Detecting Monosaccharide Composition Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of α-D-Rhamnopyranosides
Welcome to the technical support center for the synthesis of α-D-rhamnopyranosides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during these sensitive glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: My rhamnosylation reaction is giving a low yield of the desired α-anomer and a significant amount of the β-anomer. What are the key factors influencing stereoselectivity?
A1: Achieving high α-selectivity in rhamnosylation is a common challenge. The stereochemical outcome is influenced by several factors:
-
Protecting Groups: The choice of protecting group at the C2 position of the rhamnosyl donor is critical. Non-participating groups (e.g., benzyl, silyl ethers) are essential to favor the formation of the α-anomer. Participating groups (e.g., acetyl, benzoyl) will lead to the formation of a 1,2-trans product, which in the case of rhamnose is the undesired β-anomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction mechanism. Non-polar, non-coordinating solvents like dichloromethane (DCM) are often preferred for stereoselective reactions.[1]
-
Reaction Temperature: Glycosylation reactions should be conducted at a controlled, low temperature to enhance stereoselectivity.[1] Starting at a very low temperature (e.g., -80°C to -60°C) and slowly warming as needed is a common strategy.
-
Activator/Promoter: The choice of activator for the glycosyl donor (e.g., TMSOTf, TfOH) can impact the reaction's transition state and, consequently, the stereochemical outcome.
Q2: I am observing a significant byproduct that is not the β-anomer. What other side reactions are common in α-D-rhamnopyranoside synthesis?
A2: Besides the formation of the undesired anomer, other common side reactions include:
-
Orthoester Formation: With acylated rhamnosyl donors, the formation of a stable 1,2-orthoester can be a significant side reaction, particularly when the reaction is carried out at a slower rate.[2] This byproduct consumes the donor and acceptor, reducing the yield of the desired glycoside.
-
Protecting Group Migration: Under the acidic conditions often used for glycosylation, acyl and acetal protecting groups can migrate to other free hydroxyl groups on the donor or acceptor molecule.[3][4]
-
Formation of Glycosyl Trichloroacetamide: When using trichloroacetimidate donors, an intermolecular reaction can lead to the formation of a stable anomeric trichloroacetamide, which is a dead-end side product.[5]
-
Hydrolysis of the Donor: If there is residual water in the reaction mixture, the activated glycosyl donor can be hydrolyzed, leading to a lower yield.
Q3: How can I minimize the formation of the orthoester byproduct?
A3: To minimize orthoester formation:
-
Use Non-Participating Protecting Groups: Employing non-participating protecting groups on the rhamnosyl donor, such as benzyl ethers, can prevent the formation of the dioxolenium ion intermediate required for orthoester formation.
-
Optimize Reaction Conditions: Faster reaction rates, achieved through careful selection of the activator and temperature, can favor the desired glycosylation over orthoester formation.[2]
-
Choice of Donor: The propensity for orthoester formation can vary with the type of glycosyl donor used.
Q4: My reaction is not going to completion, and I still have unreacted starting material. What should I check?
A4: If your reaction is stalling, consider the following:
-
Purity of Reagents: Ensure that all reagents, especially the glycosyl donor and acceptor, are pure and dry. Residual water or other impurities can deactivate the activator or participate in side reactions.
-
Activator/Promoter: The activator may have decomposed or been used in a substoichiometric amount. Ensure the activator is fresh and used in the correct proportion.
-
Molecular Sieves: The molecular sieves used to dry the reaction mixture must be properly activated to effectively remove any residual water.
-
Reaction Temperature: While low temperatures are good for selectivity, the reaction may be too slow. A carefully controlled increase in temperature might be necessary to drive the reaction to completion.
Troubleshooting Guides
Issue 1: Poor α:β Stereoselectivity
| Symptom | Possible Cause | Suggested Solution |
| High proportion of β-anomer | Use of a participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the rhamnosyl donor. | Replace the C2 participating group with a non-participating group like a benzyl ether (Bn) or a silyl ether (e.g., TBDMS). |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., start at -78°C and slowly warm if necessary).[1] | |
| Solvent is too polar or coordinating. | Use a non-polar, non-coordinating solvent such as dichloromethane (DCM) or a mixture of DCM and a non-polar co-solvent. |
Issue 2: Formation of Orthoester Byproduct
| Symptom | Possible Cause | Suggested Solution |
| A major byproduct is identified as a 1,2-orthoester. | Use of an acylated rhamnosyl donor (participating groups). | Switch to a donor with non-participating protecting groups. |
| Slow reaction rate allowing for rearrangement to the orthoester.[2] | Optimize the activator and temperature to achieve a faster glycosylation rate. |
Issue 3: Low Overall Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of any glycosylated product. | Presence of water in the reaction, leading to hydrolysis of the donor. | Ensure all glassware is flame-dried, solvents are anhydrous, and molecular sieves are properly activated. |
| Impure or decomposed reagents (donor, acceptor, or activator). | Purify starting materials before the reaction. Use a fresh bottle of the activator. | |
| Formation of an unreactive trichloroacetamide byproduct (with trichloroacetimidate donors).[5] | Use an "inverse glycosylation procedure" where the donor is added slowly to a mixture of the acceptor and activator.[5] |
Data on Stereoselectivity in Rhamnosylation
The stereochemical outcome of rhamnosylation is highly dependent on the reaction conditions. The following tables summarize representative data on the ratio of α to β anomers obtained under different conditions.
Table 1: Influence of Protecting Groups on Rhamnosylation Stereoselectivity
| Rhamnosyl Donor Protecting Groups | Acceptor | Conditions | α:β Ratio | Reference |
| 2,3-O-acetonide | Primary alcohol | Bis-thiourea catalyst | 1:7 | [6] |
| 2,3-O-acetonide | Primary alcohol | ent-Bis-thiourea catalyst | 1:32 | [6] |
| Per-benzylated | Various | LiI, Oxalyl Chloride | High β-selectivity | [7][8] |
| 2-O-benzyl, 3,4-O-silyl | Various | B(C6F5)3 | High β-selectivity | [4] |
Table 2: Influence of Donor Type and Activator on Rhamnosylation Stereoselectivity
| Rhamnosyl Donor Type | Activator | Conditions | α:β Ratio | Reference |
| Trichloroacetimidate | TMSOTf | DCM, -35°C | ~2.5:1 | [9] |
| Trichloroacetimidate | TMSOTf | Toluene, reflux | 5:1 | [9] |
| Thioglycoside | NIS/TfOH | DCM, -80°C to 0°C | Varies with substrate | [3] |
Experimental Protocols
Protocol 1: General Procedure for α-Rhamnosylation using a Trichloroacetimidate Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Add the glycosyl acceptor (1.0 equiv.) and the rhamnosyl trichloroacetimidate donor (1.2 equiv.) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Azeotropically dry the mixture by co-evaporating with anhydrous toluene (3x).
-
Place the flask under a high vacuum for at least 1 hour.
-
Add freshly activated 4 Å molecular sieves to the flask.
-
Backfill the flask with argon or nitrogen.
-
-
Glycosylation:
-
Dissolve the donor and acceptor in anhydrous dichloromethane (DCM) to a concentration of 50-100 mM.
-
Cool the mixture to the desired starting temperature (e.g., -80°C to -40°C) in a suitable cooling bath.
-
Stir the mixture for 30-60 minutes at this temperature.
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.3 equiv.) dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or saturated aqueous sodium bicarbonate solution.
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with DCM.
-
Wash the combined organic filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired α-D-rhamnopyranoside.
-
Protocol 2: General Procedure for α-Rhamnosylation using a Thioglycoside Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Follow the same preparation steps as in Protocol 1, using a thioglycoside donor (1.2 equiv.).
-
-
Glycosylation:
-
Dissolve the donor and acceptor in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -80°C to -60°C).
-
Add N-iodosuccinimide (NIS) (1.5 equiv.) to the mixture.
-
After stirring for 10-15 minutes, add a catalytic amount of triflic acid (TfOH) (0.1-0.2 equiv.) dropwise.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO3.
-
Filter through Celite®, washing with DCM.
-
Wash the filtrate with a 10% aqueous solution of Na2S2O3 to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify by silica gel column chromatography.
-
Visualizations
Caption: Main reaction pathway for rhamnosylation.
Caption: Formation of orthoester and β-anomer side products.
Caption: Basic troubleshooting workflow for rhamnosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
alpha-D-rhamnopyranose sample preparation for NMR analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing α-D-rhamnopyranose samples for Nuclear Magnetic Resonance (NMR) analysis.
Troubleshooting Guide
Researchers may encounter several issues during the preparation and analysis of α-D-rhamnopyranose samples. This guide provides solutions to common problems.
Problem: Poor Solubility
Poor solubility of α-D-rhamnopyranose in the chosen deuterated solvent is a frequent issue that can lead to low signal-to-noise ratios and inaccurate quantification.
| Deuterated Solvent | Solubility of α-D-Rhamnopyranose | Considerations |
| Deuterium Oxide (D₂O) | High | D₂O is the most common and recommended solvent for α-D-rhamnopyranose due to its high polarity, which readily dissolves the sugar.[1][2] The exchangeable hydroxyl (-OH) protons will not be observed in D₂O. |
| Methanol-d₄ (CD₃OD) | Moderate | Can be a good alternative if D₂O is not suitable for the experiment. Hydroxyl protons will exchange with deuterium. |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Moderate | Useful for dissolving less polar derivatives of rhamnose. However, its high boiling point makes sample recovery difficult.[3] |
| Chloroform-d (CDCl₃) | Low | Generally not suitable for dissolving pure α-D-rhamnopyranose but may be used for derivatized, less polar forms of the sugar.[4] |
Solution:
-
Solvent Selection: The recommended solvent for α-D-rhamnopyranose is Deuterium Oxide (D₂O) due to its high solubility.[1][2]
-
Sample Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg/mL may be necessary.
-
Gentle Heating: If solubility is still an issue, gentle warming of the sample can aid dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Sonication can also be employed to help dissolve the sample.
Problem: Signal Broadening
Broad NMR signals can result from several factors, including sample aggregation, high viscosity, or the presence of paramagnetic impurities.
Solution:
-
Lower Concentration: High concentrations can lead to increased viscosity and intermolecular interactions, causing line broadening. Diluting the sample can often sharpen the signals.
-
Temperature Variation: Acquiring the spectrum at an elevated temperature can decrease viscosity and disrupt aggregation, leading to sharper signals.
-
Solvent Choice: If aggregation is suspected due to hydrogen bonding, using a solvent that can disrupt these interactions, such as DMSO-d₆, may be beneficial.
-
Filtration: The presence of particulate matter can degrade spectral quality. Filtering the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube can remove solids.
Problem: Impurity Peaks in the Spectrum
Unexpected peaks in the NMR spectrum can arise from various sources, including residual solvents from synthesis or purification, contaminants from glassware, or degradation of the sample.
Common Impurities and Their ¹H NMR Chemical Shifts (in D₂O):
| Impurity | Chemical Shift (ppm) | Multiplicity | Notes |
| Residual H₂O (HOD) | ~4.79 | s | The chemical shift is temperature-dependent.[5] |
| Acetone | ~2.22 | s | A common cleaning solvent. Ensure NMR tubes are thoroughly dried. |
| Ethanol | ~1.22 (CH₃), ~3.69 (CH₂) | t, q | Can be a residual solvent from purification. |
| Acetic Acid | ~2.08 | s | A potential degradation product or reaction byproduct. |
Solution:
-
Proper Glassware Cleaning: Ensure all glassware, including the NMR tube, is thoroughly cleaned and dried to remove any residual solvents or contaminants.
-
High Purity Solvents: Use high-purity deuterated solvents to minimize impurity signals.
-
Sample Handling: Handle the sample carefully to avoid introducing contaminants.
-
Reference Tables: Refer to published tables of common NMR impurities to help identify unknown peaks.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for α-D-rhamnopyranose NMR?
A1: Deuterium oxide (D₂O) is the most highly recommended solvent for α-D-rhamnopyranose due to its excellent dissolving power for polar carbohydrates.[1][2]
Q2: How can I identify the anomeric proton signal for α-D-rhamnopyranose?
A2: The anomeric proton (H-1) of α-D-rhamnopyranose is typically found in the downfield region of the ¹H NMR spectrum, usually between 4.5 and 5.5 ppm. The α-anomer generally resonates at a slightly higher chemical shift than the β-anomer.[8] For α-D-rhamnopyranose, the anomeric proton appears as a doublet with a small coupling constant (J ≈ 1-2 Hz) due to its equatorial-axial relationship with H-2.
Q3: My hydroxyl (-OH) proton signals are not visible. Why?
A3: When using deuterated solvents with exchangeable deuterium atoms, such as D₂O or CD₃OD, the hydroxyl protons of α-D-rhamnopyranose will exchange with the deuterium atoms of the solvent. This results in the disappearance of the -OH signals from the ¹H NMR spectrum and the appearance of a residual HOD signal.
Q4: How does temperature affect the NMR spectrum of α-D-rhamnopyranose?
A4: Temperature can have several effects on the NMR spectrum:
-
Signal Sharpening: Increasing the temperature can lead to sharper signals by reducing viscosity and breaking up aggregates.
-
Chemical Shift Changes: The chemical shifts of hydroxyl protons (if observable) and the residual water peak are sensitive to temperature changes. The HOD peak in D₂O will shift upfield with increasing temperature.[9]
-
Conformational Equilibria: For some carbohydrates, temperature can influence the equilibrium between different conformations, which may be reflected in the NMR spectrum.
Q5: What are typical acquisition parameters for a ¹H NMR spectrum of α-D-rhamnopyranose?
A5: While optimal parameters should be determined empirically, a good starting point for a standard ¹H NMR experiment on a 500 MHz spectrometer is:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration)
-
Number of Scans: 16-64 scans, depending on the sample concentration.
Experimental Protocols
Detailed Methodology for ¹H NMR Sample Preparation of α-D-Rhamnopyranose
-
Weighing the Sample: Accurately weigh 5-10 mg of α-D-rhamnopyranose into a clean, dry vial.
-
Adding the Solvent: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution should be obtained.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool placed at the bottom of the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning the Tube: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. chem.washington.edu [chem.washington.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. epfl.ch [epfl.ch]
- 8. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 9. iris.unina.it [iris.unina.it]
Technical Support Center: α-D-Rhamnopyranose Anomerization Control
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-rhamnopyranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage anomerization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a concern for my experiments with this compound?
A1: Anomerization, also known as mutarotation, is the process where the cyclic hemiacetal form of a sugar, such as this compound, interconverts with its other anomer, beta-D-rhamnopyranose, in solution. This occurs through a transient open-chain aldehyde form.[1][2] This is a concern because the two anomers can have different physical, chemical, and biological properties. For experiments requiring a specific anomer, such as enzymatic assays, NMR studies, or crystallization, the presence of a mixture of anomers can lead to ambiguous or erroneous results.
Q2: I've dissolved my crystalline this compound in a solvent for NMR analysis, but I'm seeing two sets of peaks. What is happening?
A2: You are observing the anomeric mixture of alpha- and beta-D-rhamnopyranose at equilibrium in your solvent. Even if you start with a pure crystalline anomer, it will begin to anomerize once dissolved. The rate of this process depends on several factors, including the solvent, temperature, and pH.
Q3: Which anomer of D-rhamnopyranose is generally more stable?
A3: The anomeric effect typically favors the axial orientation for an electronegative substituent at the anomeric carbon. In the case of D-rhamnose, this would suggest a preference for the alpha-anomer where the anomeric hydroxyl group is in the axial position. However, the equilibrium position is also influenced by other steric and solvent effects. For the related sugar D-mannose in aqueous solution, the α-pyranose form is predominant (65.5%) over the β-pyranose form (34.5%).[3] A similar trend is expected for D-rhamnose in aqueous solutions.
Q4: How can I "lock" the alpha-anomeric configuration of my D-rhamnopyranose derivative for a chemical reaction?
A4: The most effective way to prevent anomerization during a chemical reaction is to convert the anomeric hydroxyl group into a glycoside or to use protecting groups. For instance, converting this compound to its methyl glycoside (methyl alpha-D-rhamnopyranoside) will lock the anomeric configuration.[4][5] Additionally, specific protecting groups, such as cyclic acetals across hydroxyl groups, can conformationally lock the pyranose ring and disfavor the formation of the open-chain intermediate necessary for anomerization.[4][6]
Troubleshooting Guides
Issue 1: Anomerization during NMR Sample Preparation
Symptom: You dissolve a pure sample of this compound for NMR, but the spectrum shows a mixture of anomers.
Cause: Mutarotation occurs rapidly in solution.
Solution:
-
Work Quickly and at Low Temperature: Prepare your NMR sample immediately after dissolving the sugar and run the experiment as soon as possible. Lowering the temperature of the NMR experiment (if compatible with your solvent and experiment) can slow down the rate of anomerization.[7]
-
Choice of Solvent: The anomeric equilibrium is solvent-dependent. In some cases, aprotic solvents may slow down mutarotation compared to protic solvents like water or methanol.
-
Lyophilization from a Specific Solvent: Dissolving the sugar in a solvent that favors the alpha-anomer (e.g., pyridine) and then lyophilizing it can sometimes yield a solid that, when redissolved in the NMR solvent, initially shows a higher proportion of the alpha-anomer.
Issue 2: Anomerization during Long-Term Storage
Symptom: A previously anomerically pure sample of this compound shows anomeric impurity after storage.
Cause: Even in the solid state, residual moisture can facilitate slow anomerization over time.
Solution:
-
Ensure Absolute Dryness: Before storage, ensure your sample is completely dry. Lyophilization is a good method for removing residual water.
-
Inert Atmosphere: Store the dried sample under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.
-
Low Temperature: Store the sample at low temperatures (-20°C or -80°C) to minimize any potential for solid-state rearrangement.
Issue 3: Undesired Anomer Formation in Glycosylation Reactions
Symptom: A glycosylation reaction intended to produce the alpha-rhamnoside yields a mixture of alpha and beta anomers.
Cause: The reaction conditions may be promoting anomerization of the starting material or the product, or the stereochemical outcome of the reaction is not well-controlled.
Solution:
-
Protecting Groups: Employ a protecting group strategy on the rhamnose donor that favors the formation of the alpha-anomer. For example, a non-participating protecting group at the C-2 position (like a benzyl ether) is often used to favor the formation of 1,2-cis glycosidic linkages (which would be alpha for rhamnose).[5]
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures to enhance stereoselectivity.
-
Solvent: The choice of solvent can influence the stereochemical outcome.
-
Promoter: The Lewis acid or promoter used can have a significant impact on the anomeric ratio of the product.
-
-
Anomerically Locked Donor: Start with a rhamnosyl donor where the anomeric position is already "locked," such as a glycosyl halide or trichloroacetimidate, and choose reaction conditions known to favor the desired stereochemical outcome.[8]
Data Presentation
Table 1: Anomeric Ratios of D-Mannose in Aqueous Solution at 31°C
| Anomer | Percentage in D₂O |
| α-pyranose | 65.5% |
| β-pyranose | 34.5% |
| α-furanose | ~0% |
| β-furanose | ~0% |
(Data sourced from a study on D-mannose equilibrium in aqueous solution[3])
Experimental Protocols
Protocol 1: Preparation of an NMR Sample of this compound to Minimize Initial Anomerization
-
Materials: Crystalline this compound (high purity), deuterated solvent (e.g., D₂O, DMSO-d₆), NMR tube.
-
Procedure:
-
Ensure all glassware is scrupulously dry.
-
Weigh the required amount of this compound directly into the NMR tube.
-
Add the deuterated solvent to the NMR tube.
-
Immediately cap the tube and vortex gently for a minimal amount of time until the solid is dissolved.
-
Place the NMR tube in the spectrometer and acquire the spectrum without delay.
-
If possible, perform the experiment at a reduced temperature (e.g., 5-10°C) to slow the rate of mutarotation.[7]
-
Protocol 2: Synthesis of Methyl alpha-D-Rhamnopyranoside to Lock the Anomeric Configuration
This protocol describes a Fischer glycosylation, which typically favors the formation of the alpha-glycoside for D-sugars.
-
Materials: this compound, methanol (anhydrous), strong acid catalyst (e.g., Dowex 50W-X8 resin, H⁺ form, or anhydrous HCl).
-
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Add the acid catalyst. If using gaseous HCl, bubble it through the cooled solution.
-
Heat the reaction mixture at reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If using a resin catalyst, filter it off. If using HCl, neutralize the reaction with a suitable base (e.g., silver carbonate or an ion-exchange resin in the bicarbonate form).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting syrup by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol) to separate the alpha and beta anomers. The alpha anomer is typically the major product and often has a higher Rf value.[4]
-
Visualizations
Caption: Equilibrium between alpha and beta anomers of D-rhamnopyranose.
Caption: Workflow for preventing anomerization of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. banglajol.info [banglajol.info]
- 4. METHYL ALPHA-L-RHAMNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Synthesis of methyl O-alpha-L-rhamnopyranosyl-(1-->2)-alpha-D-galactopyranosides specifically deoxygenated at position 3, 4, or 6 of the galactose residue - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling of alpha-D-rhamnopyranose
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of α-D-rhamnopyranose. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for α-D-rhamnopyranose?
For long-term storage, α-D-rhamnopyranose should be kept in a tightly sealed container in a dry and well-ventilated place.[1][2] Recommended storage temperatures can vary by supplier, with some suggesting 10-30°C and others 2-8°C.[3] Always refer to the product-specific information provided by the supplier.
Q2: Is α-D-rhamnopyranose sensitive to moisture?
Yes, rhamnose can be hygroscopic and is often available as a monohydrate.[4] It is important to store it in a dry environment and keep the container tightly closed to prevent moisture absorption, which can lead to clumping.
Q3: What are the general safety precautions for handling α-D-rhamnopyranose?
Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Avoid creating dust when handling the solid material.[2] Ensure adequate ventilation in the work area.[1] While not classified as a hazardous substance, it is advisable to avoid direct contact with skin and eyes and to prevent inhalation or ingestion.
Q4: How do I prepare a stock solution of α-D-rhamnopyranose?
To prepare a stock solution, accurately weigh the desired amount of α-D-rhamnopyranose and dissolve it in the appropriate solvent, typically high-purity water.[3][5] For aqueous solutions, it may be necessary to filter-sterilize the solution for biological applications.[5] If solubility issues arise, gentle heating or sonication can be used to aid dissolution.[5]
Q5: What is the stability of α-D-rhamnopyranose in solution?
Aqueous solutions of rhamnose are generally stable. However, for long-term storage of stock solutions, it is recommended to aliquot and store them at -20°C or -80°C to prevent microbial growth and degradation.[5] Stock solutions stored at -20°C are typically stable for at least one month, and for up to six months at -80°C.[5] It is advisable to protect solutions from light.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Clumping of Solid | Moisture absorption | Store in a desiccator. Ensure the container is tightly sealed immediately after use. |
| Difficulty Dissolving | Low temperature; high concentration | Gently warm the solution while stirring. Use sonication to aid dissolution.[5] |
| Unexpected pH of Solution | Impurities | Use high-purity water for solutions. Check the certificate of analysis for the lot. |
| Degradation of Stock Solution | Improper storage; microbial contamination | Aliquot and store at -20°C or -80°C.[5] Filter-sterilize aqueous solutions.[5] |
| Inconsistent Experimental Results | Inaccurate concentration; degradation | Verify the concentration of the stock solution. Prepare fresh solutions if degradation is suspected. |
Quantitative Data Summary
The following table summarizes key quantitative data for rhamnose. Note that most readily available data is for the L-enantiomer, which is chemically identical to the D-enantiomer in most respects, except for optical rotation.
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₅ | |
| Molecular Weight | 164.16 g/mol | [3][6] |
| Melting Point | 90-95 °C (monohydrate) | [3] |
| Solubility in Water | 521.5 g/L (at 40 °C) | [3][4] |
| Optical Rotation [α]20/D | +8 ± 0.5° (c=5% in H₂O, 2 hr) | For L-rhamnose monohydrate. The D-enantiomer will have the opposite sign. |
Experimental Protocols
Protocol for Preparation of a 1M Aqueous Stock Solution of α-D-Rhamnopyranose
-
Materials:
-
α-D-Rhamnopyranose (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or bottle
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar (optional)
-
0.22 µm sterile filter (for biological applications)
-
-
Procedure:
-
Calculate the required mass of α-D-rhamnopyranose monohydrate (MW = 182.17 g/mol ) for the desired volume of 1M solution. For example, for 10 mL of a 1M solution, you would need 1.8217 g.
-
Accurately weigh the calculated amount of α-D-rhamnopyranose using an analytical balance.
-
Transfer the solid to the sterile conical tube or bottle.
-
Add approximately 80% of the final desired volume of high-purity water.
-
If using a magnetic stirrer, add the stir bar and stir until the solid is completely dissolved. Alternatively, vortex or shake the container until the solid is dissolved. Gentle warming can be applied if necessary.
-
Once dissolved, add high-purity water to reach the final desired volume.
-
For biological applications, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile container.
-
Label the container with the compound name, concentration, and date of preparation.
-
For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C.[5]
-
Visualizations
Caption: Troubleshooting workflow for common issues with α-D-rhamnopyranose.
References
Validation & Comparative
A Comparative Analysis of D-Rhamnose and L-Rhamnose in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological significance, metabolic pathways, and experimental analysis of D-rhamnose and L-rhamnose. While structurally similar as 6-deoxyhexose sugars, their stereochemistry dictates vastly different roles and prevalence in nature. L-rhamnose is a well-documented component of plant and bacterial cell walls, whereas D-rhamnose is a rare sugar, found only in a few specific bacterial species.[1] This guide synthesizes experimental data to highlight their distinct characteristics.
At a Glance: D-Rhamnose vs. L-Rhamnose
| Feature | D-Rhamnose | L-Rhamnose |
| Natural Occurrence | Rare; found in lipopolysaccharides of some bacteria like Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus.[1][2] | Abundant; found in plant cell walls (pectin), bacterial cell walls (Gram-positive and Gram-negative), and as a component of various glycosides.[1][3] |
| Common Biosynthetic Precursor | GDP-D-mannose[4] | dTDP-D-glucose (bacteria), UDP-D-glucose (plants)[4][5] |
| Biological Significance | Component of bacterial O-antigen, contributing to pathogenicity.[2] | Essential for viability and virulence in many pathogenic bacteria[6][7]; structural role in plant cell walls; interacts with human cell surface receptors.[3][8] |
| Human Metabolism | Not metabolized by humans. | Not metabolized by humans; its absence makes its biosynthetic pathway a target for antimicrobial drugs.[3][9] |
Quantitative Experimental Data
Direct comparative studies on the biological activities of D- and L-rhamnose are limited. However, existing data provides insight into their differing chemical reactivities, biological abundance in specific structures, and the bioactivity of their derivatives.
Table 1: Comparative Oxidation Kinetics of L-Rhamnose and D-Mannose (a D-rhamnose structural analog) by Cr(VI)
This table presents kinetic data from a study on the oxidation of L-rhamnose and D-mannose. The differences in the equilibrium constant (K) and rate constants (k₀, k₁) suggest structural differences in their intermediate complexes with Cr(VI), which influences their reactivity.[10]
| Parameter | D-Mannose | L-Rhamnose |
| Equilibrium Constant (K) | 5.40 | 2.63 |
| Rate Constant (k₀, M⁻¹ s⁻¹) | 0.00138 | 0.00251 |
| Rate Constant (k₁, M⁻³ s⁻¹) | 6.71 x 10⁻⁴ | 2.74 x 10⁻³ |
Table 2: Cytotoxicity of L-Rhamnose-Linked Amino Glycerolipid (Compound 3) against Human Cancer Cell Lines
This data demonstrates the cytotoxic potential of a synthetic derivative of L-rhamnose. Unmodified L-rhamnose did not exhibit cytotoxicity at concentrations up to 30 µM.[11]
| Cell Line | Cancer Type | CC₅₀ (µM) of Compound 3 |
| MCF-7 | Breast | 11.0 |
| Panc-1 | Pancreatic | 4.8 |
| PC-3 | Prostate | 6.5 |
Table 3: Relative Abundance of D- and L-Rhamnose in Pseudomonas syringae Flagellin
This table shows the measured ratio of the two isomers in a specific bacterial glycoprotein, highlighting that while L-rhamnose is predominant, D-rhamnose is also present.[2]
| Isomer | Relative Ratio |
| L-Rhamnose | ~4 |
| D-Rhamnose | 1 |
Biosynthetic Pathways
D- and L-rhamnose are synthesized via distinct enzymatic pathways, a crucial difference in their biology. The enzymes in these pathways, particularly the L-rhamnose pathway which is absent in humans, are attractive targets for novel antimicrobial therapies.[6]
L-Rhamnose Biosynthesis
In bacteria, the synthesis of the activated sugar donor, deoxythymidine diphosphate (dTDP)-L-rhamnose, begins with D-glucose-1-phosphate and proceeds through four enzymatic steps catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[4][7]
References
- 1. Rhamnose - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biomedres.us [biomedres.us]
- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Alpha-D-Rhamnosidases for Researchers and Drug Development Professionals
Introduction: Alpha-L-rhamnosidases (E.C. 3.2.1.40) are a class of glycoside hydrolase enzymes that catalyze the cleavage of terminal α-L-rhamnose residues from a variety of glycoconjugates, including flavonoids, terpenoids, and bacterial polysaccharides.[1][2][3] This enzymatic activity is of significant interest to researchers, scientists, and drug development professionals due to its wide range of applications. These applications include the debittering of citrus juices, enhancement of wine aromas, and, most notably, the targeted modification of natural product glycosides to enhance their bioavailability and therapeutic efficacy.[4][5][6] This guide provides a comparative overview of the efficacy of different alpha-L-rhamnosidases, supported by experimental data and detailed protocols to aid in the selection of the most appropriate enzyme for specific research and development needs.
Quantitative Comparison of Alpha-L-Rhamnosidase Efficacy
The selection of an appropriate alpha-L-rhamnosidase is critical for achieving optimal results in enzymatic conversions. The following table summarizes key performance indicators for several characterized alpha-L-rhamnosidases from various microbial sources, providing a basis for objective comparison. The data presented includes kinetic parameters (Km and Vmax or kcat), optimal pH and temperature, and substrate specificity, which collectively determine the enzyme's efficiency and suitability for a given application.
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Substrate | Km (mM) | Vmax (μmol/min/mg) or kcat (s-1) | Specificity Highlights | Reference |
| DtRha | Dictyoglomus thermophilum | 5.0 | 95 | pNP-α-L-Rha | 0.054 | 0.17 (kcat) | Highly thermostable; prefers α(1→2) over α(1→6) linkages in flavonoids.[1][2] | [1][2] |
| RhaL1 | Alternaria sp. L1 | 6.5 - 7.0 | 60 - 65 | pNP-α-L-Rha | - | - | Broad acceptor specificity, useful for synthesis.[7] | [7] |
| N12-Rha | Aspergillus niger JMU-TS528 | 4.6 | 40 - 60 | Hesperidin | - | 7240 U/mL | High activity on α-1,6 glycosidic bonds.[8] | [8] |
| PodoRha | Paenibacillus odorifer | 6.5 | 45 | Rutin, Epimedin C | - | - | High catalytic ability on α-1,6 and α-1,2 linkages.[9] | [9] |
| Unnamed | Aspergillus flavus | 10.0 | 50 | Naringin | 0.41 | 2.43 | Active at alkaline pH.[9] | [9] |
| Unnamed | Bacillus amyloliquefaciens D1 | 6.0 | 40 | pNP-α-L-Rha | 15.09 (mg/ml) | 2.22 (mg/ml/min) | - | [10] |
| Unnamed | Papiliotrema laurentii ZJU-L07 | 7.0 | 55 | pNP-α-L-Rha | 1.38 | 24.64 | Effective in converting epimedin C to icariin.[9][11] | [9][11] |
Note: "pNP-α-L-Rha" refers to p-nitrophenyl-α-L-rhamnopyranoside, a common chromogenic substrate used for assaying α-L-rhamnosidase activity. The varied units for Km and Vmax reflect the different reporting standards in the cited literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme efficacy. Below are methodologies for key experiments.
Protocol 1: Determination of Alpha-L-Rhamnosidase Activity using a Chromogenic Substrate
This protocol outlines the measurement of α-L-rhamnosidase activity using the synthetic substrate p-nitrophenyl-α-L-rhamnopyranoside (pNPR).[10][12][13] The enzymatic reaction releases p-nitrophenol, which can be quantified spectrophotometrically.
Materials:
-
Alpha-L-rhamnosidase enzyme solution of unknown activity.
-
p-Nitrophenyl-α-L-rhamnopyranoside (pNPR) solution (e.g., 5 mM in buffer).
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.5).
-
Stop solution (e.g., 1 M sodium carbonate, Na2CO3).
-
Spectrophotometer and cuvettes or a microplate reader.
Procedure:
-
Prepare a reaction mixture by combining the reaction buffer and the pNPR substrate solution in a microcentrifuge tube or a well of a microplate.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C) for 5 minutes to ensure temperature equilibration.
-
Initiate the reaction by adding a known volume of the enzyme solution to the reaction mixture.
-
Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding the stop solution. The addition of a high pH solution like sodium carbonate also enhances the color of the p-nitrophenolate ion.[12]
-
Measure the absorbance of the resulting solution at 405-410 nm against a blank (a reaction mixture without the enzyme).[13]
-
Calculate the amount of p-nitrophenol released using a standard curve of known p-nitrophenol concentrations.
-
One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
Protocol 2: Determination of Substrate Specificity on Natural Flavonoids using HPLC
This protocol describes how to assess the ability of an α-L-rhamnosidase to hydrolyze natural flavonoid glycosides, with product formation quantified by High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
Purified alpha-L-rhamnosidase solution.
-
Substrate solutions of various flavonoid glycosides (e.g., naringin, hesperidin, rutin) at a known concentration (e.g., 1 mM) in a suitable buffer.
-
Reaction buffer (e.g., 0.1 M citric acid-sodium phosphate buffer, pH 6.0).[1]
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Diode Array Detector).
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid).
-
Standards of the expected hydrolysis products (e.g., prunin, hesperetin-7-O-glucoside, isoquercitrin).
Procedure:
-
Set up the reaction mixture containing the reaction buffer, the flavonoid substrate, and the enzyme solution.
-
Incubate the reaction at the optimal temperature for the enzyme for various time points.
-
At each time point, withdraw an aliquot of the reaction mixture and stop the reaction, for example, by heating or adding a solvent that denatures the enzyme.
-
Filter the samples through a 0.22 µm syringe filter before HPLC analysis.[1]
-
Inject the samples into the HPLC system.
-
Monitor the elution of substrates and products at a suitable wavelength (e.g., 280 nm for many flavonoids).
-
Identify and quantify the substrate and product peaks by comparing their retention times and peak areas to those of the analytical standards.
-
The conversion rate can be calculated as a percentage of the initial substrate concentration.
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz diagrams for a typical experimental workflow and a relevant biochemical pathway.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a standardized workflow for comparing the efficacy of different alpha-L-rhamnosidases.
Caption: A flowchart of the experimental workflow for comparing alpha-L-rhamnosidase efficacy.
Signaling Pathway: Enzymatic Derhamnosylation of Naringin
The diagram below illustrates the two-step enzymatic conversion of naringin, a bitter flavonoid in citrus fruits, to the non-bitter naringenin. This is a common application of alpha-L-rhamnosidases in the food and pharmaceutical industries.[4]
Caption: The enzymatic pathway for the hydrolysis of naringin to naringenin.
Conclusion
The efficacy of alpha-L-rhamnosidases varies significantly depending on their microbial source, influencing their catalytic efficiency, substrate preference, and stability under different reaction conditions. For applications requiring high thermal stability, enzymes from thermophilic organisms like Dictyoglomus thermophilum are excellent candidates.[1][2] In contrast, for processes that require high activity at acidic pH, enzymes from fungi such as Aspergillus niger may be more suitable.[8] The provided data and protocols offer a foundational guide for researchers to select and evaluate the optimal alpha-L-rhamnosidase for their specific needs, thereby accelerating research and development in fields ranging from food technology to pharmaceuticals. The enzymatic modification of bioactive compounds holds immense potential, and a thorough understanding of the tools, namely the enzymes, is paramount to harnessing this potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biochemical Characterization of the α-l-Rhamnosidase DtRha from Dictyoglomus thermophilum: Application to the Selective Derhamnosylation of Natural Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial α-L-Rhamnosidases of Glycosyl Hydrolase Families GH78 and GH106 Have Broad Substrate Specificities toward α-L-Rhamnosyl- and α-L-Mannosyl-Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. misciwriters.com [misciwriters.com]
- 6. Biotechnological and bio-industrial applications of alpha–l-rhamnosidase enzyme | Revista Politécnica [revistas.elpoli.edu.co]
- 7. researchgate.net [researchgate.net]
- 8. Insights into glycosidic bond specificity of an engineered selective α-L-rhamnosidase N12-Rha via activity assays and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajbls.com [ajbls.com]
- 11. Purification and Characterization of a Novel α-L-Rhamnosidase from Papiliotrema laurentii ZJU-L07 and Its Application in Production of Icariin from Epimedin C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method for assaying the rhamnosidase activity of naringinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Measurement for Alpha-L-Rhamnosidase [creative-enzymes.com]
A Comparative Guide to the Structures of Alpha-D-Rhamnopyranose and Other 6-Deoxyhexoses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of alpha-D-rhamnopyranose and other biologically significant 6-deoxyhexoses, including L-fucose, D-quinovose, and L-quinovose. Understanding the subtle stereochemical differences among these molecules is crucial for research in glycobiology, immunology, and drug discovery, as these variations can significantly impact molecular recognition and biological function.
Introduction to 6-Deoxyhexoses
6-Deoxyhexoses are monosaccharides that lack a hydroxyl group at the C6 position, which is replaced by a hydrogen atom. This structural modification imparts a greater hydrophobicity compared to their hydroxylated counterparts and plays a critical role in various biological processes. These sugars are integral components of bacterial cell walls, plant glycosides, and animal glycoconjugates[1][2]. The stereochemistry of the hydroxyl groups and the methyl group at C5 distinguishes the different 6-deoxyhexoses, leading to unique three-dimensional structures and, consequently, distinct biological activities.
Structural Comparison of Key 6-Deoxyhexoses
The primary differences between this compound, L-fucose, D-quinovose, and L-quinovose lie in the stereochemical arrangement of their hydroxyl groups. These seemingly minor variations in the orientation of -OH groups lead to different overall conformations and surface properties, which are critical for their recognition by proteins such as lectins and enzymes[3][4].
Below is a summary of the key structural features of these 6-deoxyhexoses in their pyranose form.
Table 1: Comparison of Structural Features of Selected 6-Deoxyhexoses
| Feature | α-D-Rhamnopyranose (6-deoxy-D-mannose) | α-L-Fucopyranose (6-deoxy-L-galactose) | α-D-Quinovopyranose (6-deoxy-D-glucose) | α-L-Quinovopyranose (6-deoxy-L-glucose) |
| Systematic Name | 6-Deoxy-α-D-mannopyranose | 6-Deoxy-α-L-galactopyranose | 6-Deoxy-α-D-glucopyranose | 6-Deoxy-α-L-glucopyranose |
| Stereochemistry | D-manno configuration | L-galacto configuration | D-gluco configuration | L-gluco configuration |
| Anomeric OH (C1) | Axial | Axial | Axial | Axial |
| C2-OH | Axial | Axial | Equatorial | Equatorial |
| C3-OH | Equatorial | Equatorial | Axial | Axial |
| C4-OH | Equatorial | Axial | Equatorial | Equatorial |
| C5-CH3 | Equatorial | Equatorial | Equatorial | Equatorial |
| Predominant Chair Conformation | 1C4 | 1C4 | 4C1 | 1C4 |
Note: The predominant chair conformation can be influenced by substituents and the solvent environment. The information presented is based on generally accepted low-energy conformations.
Visualization of Structural Differences
The following diagrams illustrate the chair conformations of this compound and the other 6-deoxyhexoses, highlighting the differences in the orientation of their hydroxyl groups.
Caption: Chair conformations of key 6-deoxyhexoses.
Biosynthesis of 6-Deoxyhexoses
The biosynthesis of 6-deoxyhexoses proceeds through common enzymatic steps, starting from nucleotide-activated sugars[1][5]. The general pathway involves a dehydratase, an epimerase, and a reductase. The specific precursor and enzymes determine the final 6-deoxyhexose product. For example, L-rhamnose biosynthesis typically starts from dTDP-D-glucose, while L-fucose biosynthesis begins with GDP-D-mannose[1].
Caption: Generalized biosynthetic pathways of 6-deoxyhexoses.
Experimental Protocols for Structural Analysis
The precise structural characterization of 6-deoxyhexoses relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.
Sample Preparation:
-
Dissolve 1-5 mg of the 6-deoxyhexose in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample to exchange hydroxyl protons with deuterium and then redissolve in D₂O. This simplifies the ¹H NMR spectrum by removing the signals from the -OH groups.
-
Transfer the sample to a 5 mm NMR tube.
Data Acquisition: A standard suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):
-
1D ¹H NMR: Provides initial information on the number and chemical environment of protons. The anomeric proton signals (H1) are typically found in a distinct downfield region. The ratio of the integrals of the α and β anomeric signals can be used to determine the anomeric equilibrium.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within the sugar ring.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all protons within a spin system, which is particularly useful for assigning overlapping signals.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and identifying inter-residue linkages in oligosaccharides.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the three-dimensional structure and conformation.
Data Analysis: The chemical shifts (δ) and coupling constants (J) obtained from these spectra provide detailed structural information. For example, the ³J(H,H) coupling constants are related to the dihedral angles between adjacent protons via the Karplus equation, which can be used to determine the ring conformation[6]. For L-fucose, typical ³J(H1,H2) and ³J(H2,H3) values are around 4.0 Hz and 11.5 Hz, respectively, which are indicative of a 1C4 chair conformation[7].
X-ray Crystallography
X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the pyranose ring.
Methodology:
-
Crystallization: Single crystals of the 6-deoxyhexose are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol, or a mixture). This is often the most challenging step.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density and refined to best fit the experimental data.
The refined crystal structure provides a detailed atomic-level picture of the molecule's conformation in the solid state.
Biological Significance of Structural Differences
The stereochemistry of 6-deoxyhexoses is a critical determinant of their biological function. These sugars are often found at the non-reducing ends of glycan chains, where they act as recognition motifs for protein-carbohydrate interactions[8].
-
Lectin Binding: Lectins are proteins that bind specifically to carbohydrates. The affinity and specificity of lectin binding are highly dependent on the precise arrangement of hydroxyl groups on the sugar. For example, the different stereochemistries of L-fucose and L-rhamnose lead to their recognition by different sets of lectins, which can trigger distinct biological responses, such as cell adhesion and signaling[4][8].
-
Immunogenicity: The 6-deoxyhexoses are common components of the O-antigens of bacterial lipopolysaccharides (LPS). The specific type and linkage of these sugars contribute to the serological diversity of bacteria and are key determinants of their immunogenicity[2].
-
Enzyme Specificity: The enzymes involved in the metabolism and modification of 6-deoxyhexoses are highly specific for a particular stereoisomer. This specificity ensures the correct synthesis and incorporation of these sugars into complex glycans[1].
References
- 1. The metabolism of 6-deoxyhexoses in bacterial and animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 6-deoxyhexose glycans in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. magritek.com [magritek.com]
- 7. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Molecular and Mechanistic Basis of Lectin-Glycan Interactions" by Priyanka D. Kadav, Jared L. Edwards et al. [digitalcommons.mtu.edu]
A Comparative Guide to Antibody Cross-Reactivity: D-Rhamnose vs. L-Rhamnose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody recognition of D-rhamnose and L-rhamnose, two stereoisomers of a deoxyhexose sugar. While structurally similar, the orientation of a single hydroxyl group distinguishes these two molecules, a difference that has significant implications for antibody binding and subsequent immunological responses. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid researchers in the design and interpretation of their studies.
Executive Summary
L-rhamnose is a common component of bacterial polysaccharides and acts as an immunodeterminant group, leading to the prevalence of naturally occurring anti-L-rhamnose antibodies in human serum.[1] These antibodies are being actively investigated for their therapeutic potential in directing the immune system towards targeted cells, such as in cancer immunotherapy.[2][3] In contrast, D-rhamnose is less common in immunogenic microbial structures.
The central finding of this guide is the high degree of stereospecificity exhibited by antibodies and other rhamnose-binding proteins. Available data strongly suggests that antibodies raised against L-rhamnose are highly specific for this isomer, with negligible cross-reactivity to D-rhamnose. This specificity is crucial for the development of targeted immunotherapies and diagnostic assays.
Data Presentation: Specificity of Rhamnose-Binding Proteins
| Rhamnose-Binding Protein | Ligand | Binding Observed | Method | Reference |
| Putidacin L1 | D-rhamnose | Yes | Isothermal Titration Calorimetry (ITC) & NMR Spectroscopy | [4] |
| Putidacin L1 | L-rhamnose | No | Isothermal Titration Calorimetry (ITC) & NMR Spectroscopy | [4] |
Table 1: Stereospecificity of Putidacin L1 for Rhamnose Isomers. This table demonstrates the clear preference of the lectin-like bacteriocin Putidacin L1 for D-rhamnose over L-rhamnose, highlighting the principle of stereospecific molecular recognition.
Experimental Protocols
To experimentally verify the cross-reactivity of antibodies against D- and L-rhamnose, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable and widely used method. Surface Plasmon Resonance (SPR) can also be employed for a more detailed kinetic analysis of binding.
Competitive ELISA Protocol to Determine Cross-Reactivity
This protocol is designed to assess the ability of D-rhamnose to inhibit the binding of an anti-L-rhamnose antibody to its target antigen.
Materials:
-
High-binding 96-well microtiter plates
-
L-rhamnose conjugated to a carrier protein (e.g., BSA or HSA) for coating
-
Anti-L-rhamnose antibody (primary antibody)
-
D-rhamnose and L-rhamnose solutions of known concentrations (inhibitors)
-
Enzyme-conjugated secondary antibody (e.g., anti-IgG-HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of L-rhamnose-carrier protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of D-rhamnose and L-rhamnose (as a positive control for inhibition) in PBS.
-
In separate tubes, pre-incubate a fixed concentration of the anti-L-rhamnose antibody with the various concentrations of D-rhamnose or L-rhamnose for 30 minutes at room temperature. A control with antibody and no inhibitor should also be prepared.
-
-
Incubation with Primary Antibody: Add 100 µL of the pre-incubated antibody-inhibitor mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Incubation with Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
Data Analysis: The degree of inhibition is calculated as: % Inhibition = (1 - (Absorbance of sample / Absorbance of control)) * 100 A high percentage of inhibition by D-rhamnose would indicate significant cross-reactivity.
Mandatory Visualizations
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to test for cross-reactivity.
Signaling Pathway: Fc Receptor Activation by Anti-Rhamnose Immune Complexes
The binding of anti-L-rhamnose antibodies to L-rhamnose epitopes on a cell surface or a vaccine conjugate forms an immune complex. This complex can then be recognized by Fc receptors (FcγRs) on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, leading to their activation.[3][5][6]
Caption: Fc receptor signaling pathway activated by immune complexes.
Conclusion
The available evidence strongly supports a high degree of stereospecificity in antibody recognition of rhamnose isomers. Antibodies developed against L-rhamnose, the more common natural immunogen, are unlikely to exhibit significant cross-reactivity with D-rhamnose. This specificity is a critical consideration for researchers in immunology and drug development. For applications where the distinction between these isomers is critical, the experimental protocols outlined in this guide can be used to empirically determine the level of cross-reactivity. The provided diagrams offer a visual aid for understanding the experimental workflow and the biological context of these interactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Augmenting Vaccine Immunogenicity through the Use of Natural Human Anti-rhamnose Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Frontiers | Fc Gamma Receptors and Their Role in Antigen Uptake, Presentation, and T Cell Activation [frontiersin.org]
A Comparative Guide to the Functional Differences Between Alpha and Beta Anomers of D-Rhamnopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between the alpha (α) and beta (β) anomers of D-rhamnopyranose. While direct experimental data for the D-enantiomer is limited in publicly available literature, this document extrapolates known principles of anomeric differentiation in carbohydrates and draws parallels from the more extensively studied L-rhamnose to offer a comprehensive overview for research and development purposes.
Introduction to Anomeric Differences
D-Rhamnopyranose, a 6-deoxyhexose, exists in solution as an equilibrium mixture of two cyclic hemiacetal forms, or anomers: α-D-rhamnopyranose and β-D-rhamnopyranose. These anomers differ only in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). In the α-anomer, the anomeric hydroxyl group is in an axial position, while in the β-anomer, it is in an equatorial position. This seemingly minor structural variance can lead to significant differences in their physical, chemical, and biological properties.
Comparative Functional Properties
| Property | α-D-Rhamnopyranose | β-D-Rhamnopyranose | Significance in Research & Drug Development |
| Enzyme Specificity | Expected to be a substrate for α-D-rhamnosidases. May act as an inhibitor for enzymes specific to the β-anomer. | Expected to be specifically recognized and processed by β-D-rhamnosidases or isomerases. | The anomeric specificity of enzymes is crucial for designing targeted enzyme inhibitors or prodrugs that are activated by specific enzymes in a biological system. |
| Receptor/Lectin Binding | The orientation of the anomeric hydroxyl group can lead to differential binding affinities for carbohydrate-binding proteins (lectins). | The specific spatial arrangement of the anomeric hydroxyl group in the β-form will dictate its binding profile to lectins and other receptors. | Understanding anomer-specific binding is key to developing carbohydrate-based drugs that target specific cellular receptors for therapeutic intervention or diagnostic purposes. |
| Physical Properties | Anomers can exhibit differences in solubility, melting point, and optical rotation. | These differences can impact formulation, crystallization, and analytical characterization. | Knowledge of these properties is essential for drug formulation, manufacturing, and quality control. |
| Glycosidic Bond Formation | Serves as a donor for the synthesis of α-D-rhamnopyranosides. | Serves as a donor for the synthesis of β-D-rhamnopyranosides. | The stereochemistry of the glycosidic bond is critical for the biological activity of glycosylated natural products and synthetic glycoconjugates. |
Anomer-Specific Enzymatic Processing: A Case Study with L-Rhamnose Isomerase
While data on D-rhamnose is scarce, studies on L-rhamnose isomerase provide a compelling example of anomeric discrimination. This enzyme catalyzes the conversion of L-rhamnose to L-rhamnulose. X-ray crystallography has revealed that the enzyme's active site has a sub-binding site that preferentially accommodates the α-anomer, while the catalytic site itself binds the β-anomer for the ring-opening and isomerization to proceed. This suggests a mechanism where the enzyme facilitates the mutarotation of the α-anomer to the β-anomer before catalysis. This highlights a clear functional difference in how the anomers are processed. It is plausible that enzymes acting on D-rhamnopyranose exhibit similar anomeric specificity.
Experimental Protocols
Determination of Anomeric Ratio and Conformation by NMR Spectroscopy
Objective: To determine the equilibrium ratio of α- and β-anomers of D-rhamnopyranose in solution and to confirm their respective conformations.
Methodology:
-
Sample Preparation: Dissolve a known quantity of D-rhamnose in deuterium oxide (D₂O) to a final concentration of 10-20 mg/mL in an NMR tube. Allow the solution to equilibrate for several hours to ensure mutarotation has reached equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum at a high field strength (e.g., 500 MHz or higher) to achieve good signal dispersion.
-
The anomeric protons (H-1) of the α and β anomers will resonate at different chemical shifts, typically in the range of δ 4.5-5.5 ppm. The α-anomer generally resonates at a lower field (higher ppm) than the β-anomer.
-
Integrate the signals corresponding to the anomeric protons of both anomers. The ratio of the integrals will provide the equilibrium ratio of the two anomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbons (C-1) will also have distinct chemical shifts, which can further confirm the anomeric configuration.
-
-
2D NMR Spectroscopy (COSY, HSQC):
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign all proton and carbon signals and to determine the coupling constants. The ³J(H1,H2) coupling constant is particularly informative for determining the anomeric configuration. For most pyranoses, a larger coupling constant (around 8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, characteristic of the β-anomer, while a smaller coupling constant (around 3-4 Hz) suggests a cis or equatorial-axial relationship, typical of the α-anomer.
-
Characterization of Anomer-Specific Protein Binding by Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a carbohydrate-binding protein (e.g., a lectin) and the individual anomers of D-rhamnopyranose.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified carbohydrate-binding protein in a suitable buffer (e.g., PBS or Tris-HCl) at a concentration typically in the range of 10-100 µM.
-
Prepare separate solutions of pure α-D-rhamnopyranose and β-D-rhamnopyranose in the same buffer at a concentration 10-20 times higher than the protein concentration. Pure anomers can be obtained commercially or prepared and stabilized in a non-aqueous solvent where mutarotation is slow.
-
Degas both protein and carbohydrate solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load one of the anomer solutions into the injection syringe.
-
Set the experimental parameters, including cell temperature, stirring speed, and injection volume.
-
Perform a series of injections of the carbohydrate solution into the protein solution. The instrument will measure the heat change associated with each injection.
-
Repeat the experiment with the other anomer.
-
Perform control experiments by injecting the carbohydrate solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Compare the thermodynamic parameters obtained for the α and β anomers to quantify their differential binding.
-
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by the anomers of D-rhamnopyranose have not been elucidated, the principle of anomer-specific recognition by receptors can be illustrated. A cell surface receptor (lectin) with a specific carbohydrate recognition domain will exhibit preferential binding to one anomer over the other. This differential binding can trigger or inhibit downstream signaling cascades.
Conclusion
The anomeric configuration of D-rhamnopyranose is a critical determinant of its biological function. Although direct comparative data for the D-enantiomer is limited, the principles of anomer-specific interactions with proteins are well-established. For researchers in drug development, understanding and exploiting these differences can lead to the design of more specific and effective carbohydrate-based therapeutics and diagnostics. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the functional differences between the α and β anomers of D-rhamnopyranose. Further research in this area is warranted to fully elucidate the biological roles of these distinct anomers.
Unveiling Bacterial Signatures: A Comparative Guide to Biomarker Validation, with a Focus on alpha-D-Rhamnopyranose
For researchers, scientists, and drug development professionals, the rapid and accurate identification of bacterial presence and activity is paramount. This guide provides a comprehensive comparison of alpha-D-rhamnopyranose as a bacterial biomarker against other established and emerging alternatives. We delve into the experimental data, detailed methodologies, and underlying biological pathways to offer a clear perspective on the strengths and limitations of each approach.
The landscape of bacterial detection is continually evolving, moving beyond traditional culture-based methods towards more sensitive and specific molecular signatures. An ideal biomarker should be unique to the target organism, readily detectable, and its concentration should correlate with the bacterial load or activity. This guide will focus on the validation of this compound, a monosaccharide found in the cell wall of many Gram-positive bacteria, and compare its performance with protein- and genomic-based biomarkers.
Performance Comparison of Bacterial Biomarkers
The selection of a bacterial biomarker is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the performance characteristics of this compound and its alternatives based on available experimental data.
| Biomarker Category | Specific Biomarker Example | Principle of Detection | Sensitivity | Specificity | Speed of Detection | Throughput | Key Advantages | Key Limitations |
| Carbohydrate | This compound | Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate to High | Moderate (Present in a range of Gram-positive bacteria) | Hours | Moderate | Relatively stable molecule, reflects cell wall presence. | Not universally present in all bacteria, quantification can be complex. |
| Protein | Ribosomal Proteins, Specific Enzymes | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | High | High (Species-specific protein profiles) | Minutes per sample | High | Rapid identification, cost-effective for high throughput. | Requires a comprehensive database of protein profiles, may not detect novel organisms. |
| Genomic | 16S ribosomal RNA (rRNA) gene | Next-Generation Sequencing (NGS) | Very High | Very High (Species-level identification) | Days | High | Gold standard for bacterial identification and phylogeny, culture-independent. | Slower turnaround time, more expensive, data analysis can be complex. |
| Immunological | C-Reactive Protein (CRP), Procalcitonin (PCT) | Immunoassays | High (for inflammation) | Low (not specific to bacterial infection) | Hours | High | Well-established clinical markers of inflammation. | Cannot distinguish between bacterial and other causes of inflammation.[1] |
Experimental Protocols: A Closer Look at the Methodologies
The reliability of any biomarker is intrinsically linked to the robustness of the experimental protocol used for its detection and quantification. Here, we provide detailed methodologies for the key techniques discussed.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive detection and quantification of specific monosaccharides from complex biological samples.
1. Sample Preparation and Hydrolysis:
-
Bacterial cell pellets are washed and lyophilized.
-
The dried cell material is subjected to acid hydrolysis (e.g., with 2M trifluoroacetic acid at 121°C for 2 hours) to release the monosaccharides from the cell wall polysaccharides.
-
The hydrolysate is cooled and centrifuged to remove insoluble debris.
2. Derivatization:
-
The supernatant containing the released monosaccharides is dried under a stream of nitrogen.
-
The dried sample is then derivatized to increase volatility for GC analysis. A common method is the conversion to alditol acetates. This involves a reduction step with sodium borohydride followed by acetylation with acetic anhydride.
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5 column).
-
The injector and transfer line temperatures are optimized to ensure efficient volatilization and transfer of the analytes.
-
A temperature gradient is applied to the oven to separate the different monosaccharide derivatives based on their boiling points and interactions with the column's stationary phase.
-
The separated compounds are then introduced into the mass spectrometer.
4. Data Analysis:
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
The resulting mass spectra are compared to a library of known standards to identify the rhamnose derivative based on its characteristic fragmentation pattern and retention time.
-
Quantification is achieved by comparing the peak area of the rhamnose derivative to that of an internal standard.
Bacterial Identification using MALDI-TOF Mass Spectrometry
This technique provides a rapid "fingerprint" of a bacterium based on its unique protein profile.
1. Sample Preparation (Direct Transfer Method):
-
A single, isolated bacterial colony is picked from an agar plate using a sterile toothpick or loop.
-
The colony is smeared directly onto a spot on a MALDI target plate.
2. Matrix Application:
-
A small volume (typically 1 µL) of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in a solvent mixture of acetonitrile, water, and trifluoroacetic acid) is applied to the bacterial smear and allowed to air dry. The matrix co-crystallizes with the bacterial proteins, facilitating their ionization.
3. MALDI-TOF MS Analysis:
-
The target plate is inserted into the MALDI-TOF mass spectrometer.
-
A pulsed laser is fired at the sample spot, causing the desorption and ionization of the bacterial proteins.
-
The ionized proteins are accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the mass-to-charge ratio (m/z) of the proteins.
4. Data Analysis:
-
A mass spectrum is generated, showing a series of peaks corresponding to the different proteins present in the bacterium.
-
This "protein fingerprint" is then compared against a database of known bacterial protein profiles.
-
A high degree of similarity to a database entry allows for the identification of the bacterium at the species or even subspecies level.
Bacterial Identification using 16S rRNA Gene Sequencing
This method provides a comprehensive and accurate identification of bacteria by sequencing a highly conserved yet variable gene.
1. DNA Extraction:
-
Genomic DNA is extracted from the bacterial sample using a commercial kit or a standard protocol involving cell lysis, protein and RNA removal, and DNA precipitation.
2. PCR Amplification:
-
The 16S rRNA gene is amplified from the extracted DNA using universal primers that target conserved regions of the gene. This allows for the amplification of the gene from a wide range of bacterial species.
3. Library Preparation and Sequencing:
-
The PCR products are purified and prepared for next-generation sequencing (NGS). This involves adding sequencing adapters and barcodes to the DNA fragments.
-
The prepared library is then sequenced on an NGS platform (e.g., Illumina MiSeq).
4. Bioinformatic Analysis:
-
The raw sequencing reads are processed to remove low-quality reads and adapter sequences.
-
The high-quality reads are then clustered into operational taxonomic units (OTUs) based on sequence similarity (typically 97% similarity for species-level identification).
-
The representative sequence from each OTU is then compared against a curated 16S rRNA database (e.g., Greengenes, SILVA) to assign a taxonomic identity.
Visualizing the Biological Context
To better understand the role of this compound as a biomarker, it is essential to visualize its synthesis and its location within the bacterial cell.
Caption: Biosynthesis pathway of dTDP-L-rhamnose in the cytoplasm and its incorporation into cell wall polysaccharides.
The synthesis of dTDP-L-rhamnose, the activated form of rhamnose used in polysaccharide synthesis, is a four-step enzymatic pathway that occurs in the cytoplasm of the bacterium.[2] The enzymes RmlA, RmlB, RmlC, and RmlD catalyze this conversion from glucose-1-phosphate.[2] The resulting dTDP-L-rhamnose is then utilized by glycosyltransferases to incorporate rhamnose into the growing polysaccharide chains of the cell wall.
Caption: A generalized experimental workflow for the validation of bacterial biomarkers.
This workflow illustrates the fundamental steps involved in any biomarker validation study. It begins with the collection of a bacterial sample, followed by the extraction of the target biomarker molecule. The extracted material is then analyzed using a specific analytical technique, and the resulting data is compared against known standards or databases to identify and/or quantify the biomarker.
Concluding Remarks
The validation of this compound as a bacterial biomarker presents a promising avenue for the detection of Gram-positive bacteria. Its chemical stability and direct link to the bacterial cell wall are significant advantages. However, its utility is limited by its absence in Gram-negative bacteria and the requirement for a more complex analytical workflow compared to rapid proteomic or genomic methods.
For applications requiring rapid, high-throughput identification of a wide range of bacteria, MALDI-TOF MS offers a compelling alternative. When the highest level of accuracy and the ability to identify novel or unculturable organisms are paramount, 16S rRNA gene sequencing remains the gold standard, despite its longer turnaround time and higher cost.
Ultimately, the choice of a bacterial biomarker will depend on the specific requirements of the research or clinical application. A thorough understanding of the performance characteristics and experimental protocols for each biomarker, as presented in this guide, is crucial for making an informed decision and ensuring the generation of reliable and actionable data.
References
A Comparative Guide to Assessing the Purity of alpha-D-Rhamnopyranose
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE) for assessing the purity of alpha-D-rhamnopyranose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of non-volatile compounds like monosaccharides. For sugars that lack a UV-absorbing chromophore, such as this compound, a Refractive Index Detector (RID) is a common choice. This method separates components based on their interactions with a stationary and mobile phase, providing a quantitative measure of purity by comparing the peak area of the analyte to that of any impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte for quantification. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and highly accurate measurement of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For neutral molecules like monosaccharides, this often requires the formation of charged complexes, for instance, with borate buffers. CE offers high separation efficiency, short analysis times, and requires minimal sample volume.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC-RID, qNMR, and CE for the purity assessment of monosaccharides. While specific data for this compound may vary, these values provide a reliable comparison based on published data for similar analytes.[1][2][3][4][5]
| Parameter | HPLC-RID | qNMR | Capillary Electrophoresis (CE) |
| Linearity (R²) | >0.999[2] | Excellent (Direct Proportionality)[6] | >0.99 |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[5] | Analyte Dependent (~µg/mL) | ~1-10 µg/mL |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[5] | Analyte Dependent (~µg/mL) | ~5-25 µg/mL |
| Precision (RSD) | < 2%[2] | < 1% | < 5% |
| Accuracy (Recovery) | 97-103%[2] | 99-101% | 95-105% |
| Analysis Time | 15-30 minutes | 5-15 minutes per sample | 10-20 minutes |
| Sample Consumption | ~10-20 µL injection | ~5-10 mg | ~5-10 nL injection |
Experimental Protocols
HPLC-RID Method for this compound Purity
This protocol outlines a typical HPLC method using a Refractive Index Detector for the purity assessment of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: Amino column (e.g., 4.6 x 150 mm, 5 µm)[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[2]
-
Detector Temperature: 35°C[2]
-
Injection Volume: 20 µL
-
Run Time: Approximately 20 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
qNMR Method for this compound Purity
This protocol describes a general procedure for determining the purity of this compound using ¹H-qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.
-
Deuterated Solvent: Deuterium oxide (D₂O)
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals being integrated.
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Capillary Electrophoresis Method for this compound Purity
This protocol provides a method for the analysis of this compound using Capillary Electrophoresis with UV detection after complexation with borate.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background Electrolyte (BGE): 50 mM Sodium tetraborate buffer, pH 9.3
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: Indirect UV at 214 nm or direct UV at 195 nm
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in water.
-
Dilute the stock solution with the BGE to the desired concentration (e.g., 100 µg/mL).
Data Analysis:
-
Purity is determined by the area percentage of the main peak.
Visualizations
Caption: Workflow for assessing this compound purity by HPLC-RID.
References
- 1. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [eurekaselect.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Proper Disposal of alpha-D-Rhamnopyranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of alpha-D-rhamnopyranose, a monosaccharide used in various research applications. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound depends on its purity and whether it is mixed with other chemicals.
Step 1: Purity Assessment
-
Pure, Uncontaminated this compound: If the this compound is in its pure, solid form and has not been in contact with any hazardous materials, it is generally considered non-hazardous waste.
-
Contaminated this compound: If the this compound has been dissolved in a solvent or is mixed with other chemical waste, it must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.
Step 2: Waste Segregation and Collection
-
Non-Hazardous Disposal: For pure, uncontaminated this compound, it can typically be disposed of in the regular solid waste stream. However, it is critical to confirm this with your institution's Environmental Health and Safety (EHS) department as local regulations may vary.
-
Hazardous Waste Collection: For contaminated this compound, collect the waste in a designated, properly labeled hazardous waste container. The container must be:
-
Compatible with all components of the waste mixture.
-
Kept securely closed except when adding waste.
-
Stored in a designated satellite accumulation area.[1]
-
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical names of all components, including "this compound"
-
The approximate percentage of each component
-
The date the waste was first added to the container
Step 4: Arrange for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not pour any chemical waste down the drain unless explicitly permitted by your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
Regulatory Compliance
All chemical waste disposal is subject to local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
By following these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
Personal protective equipment for handling alpha-D-rhamnopyranose
Essential Safety and Handling Guide for alpha-D-Rhamnopyranose
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety protocols and logistical information for the handling and disposal of this compound, grounded in established safety data for closely related compounds.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Fire/flame resistant and impervious clothing; Protective gloves | Inspect gloves prior to use[1] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation occurs[1] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Wash and dry hands after use[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray[2].
-
Wash hands and any exposed skin thoroughly after handling[1][2][3].
-
Avoid contact with skin, eyes, or clothing[4].
-
Minimize dust generation and accumulation.
Storage:
-
Store in a dry place.
Disposal Plan
Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations. The substance should be sent to an appropriate treatment and disposal facility[2]. Do not empty into drains. Contaminated packaging should be treated as the chemical itself.
Emergency Procedures: First Aid
In the event of exposure, follow these first aid measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2].
-
If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help[2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2].
-
If Swallowed: Rinse mouth with water. Get medical attention if you feel unwell[1][4].
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the complete workflow from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
